3-[3-(Dimethylamino)propoxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNCMEQKRXCLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651244 | |
| Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-26-8 | |
| Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 3-[3-(Dimethylamino)propoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Molecular and Core Physical Characteristics
3-[3-(Dimethylamino)propoxy]aniline is a substituted aniline derivative featuring a dimethylaminopropoxy side chain at the meta-position of the benzene ring. This unique structural arrangement imparts specific physical and chemical characteristics crucial for its application in drug development.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 1135-26-8 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Oily Liquid (Predicted) | |
| Density | 1.027 g/cm³ | [1] |
| Boiling Point | Predicted: 315.8 ± 25.0 °C at 760 mmHg | |
| Melting Point | Not Applicable (Liquid at room temperature) | |
| Flash Point | Predicted: 144.8 ± 23.2 °C | |
| pKa | Predicted: 9.5 ± 0.1 (amine), 4.5 ± 0.1 (anilinium) |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
The molecular structure, with its combination of an aromatic amine, an ether linkage, and a tertiary amine, dictates its behavior in various chemical environments. The tertiary amine in the propoxy chain is the more basic site, readily protonated under acidic conditions, which significantly influences the compound's solubility.[2]
Solubility Profile
The solubility of this compound is a critical parameter for its handling, reaction setup, and purification.
-
Water Solubility : Due to the presence of the polar amine and ether functional groups capable of hydrogen bonding, it is expected to have some solubility in water. However, the hydrophobic benzene ring limits its complete miscibility. The protonation of the dimethylamino group in acidic aqueous solutions will significantly enhance its water solubility.[2]
-
Organic Solvents : It is anticipated to be readily soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMF, DMSO), owing to its organic nature.[3]
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to qualitatively and quantitatively assess the solubility of this compound.
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
To a series of test tubes, add approximately 10 mg of this compound.
-
Add 1 mL of a chosen solvent to the first test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for complete dissolution. If dissolved, the compound is considered soluble.
-
If not completely dissolved, add another 1 mL of the solvent and vortex again. Repeat until dissolution is observed or a significant volume of solvent has been added.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent.
-
-
Quantitative Assessment (for soluble/sparingly soluble cases):
-
Accurately weigh a known amount of this compound (e.g., 100 mg) into a vial.
-
Incrementally add a known volume of the solvent while continuously stirring or vortexing.
-
Continue adding the solvent until the solid is completely dissolved.
-
Record the total volume of solvent used.
-
Calculate the solubility in terms of g/L or mg/mL.
-
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Predicted Spectroscopic Data
The following data is predicted based on the chemical structure and typical values for similar functional groups.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 7.10-7.20 (t, 1H, Ar-H)
-
δ 6.30-6.40 (m, 3H, Ar-H)
-
δ 4.00 (t, 2H, -O-CH₂-)
-
δ 3.65 (br s, 2H, -NH₂)
-
δ 2.45 (t, 2H, -CH₂-N(CH₃)₂)
-
δ 2.25 (s, 6H, -N(CH₃)₂)
-
δ 1.95 (quintet, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 159.5 (Ar-C-O)
-
δ 147.0 (Ar-C-NH₂)
-
δ 129.8 (Ar-CH)
-
δ 106.0 (Ar-CH)
-
δ 105.5 (Ar-CH)
-
δ 100.0 (Ar-CH)
-
δ 66.0 (-O-CH₂-)
-
δ 56.0 (-CH₂-N(CH₃)₂)
-
δ 45.0 (-N(CH₃)₂)
-
δ 29.0 (-CH₂-CH₂-CH₂-)
Infrared (IR) Spectroscopy (Predicted, ATR):
-
3450-3300 cm⁻¹ (N-H stretch, primary amine, two bands)
-
3050-3000 cm⁻¹ (C-H stretch, aromatic)
-
2950-2800 cm⁻¹ (C-H stretch, aliphatic)
-
1620-1580 cm⁻¹ (C=C stretch, aromatic)
-
1250-1200 cm⁻¹ (C-O stretch, aryl ether)
-
1150-1050 cm⁻¹ (C-N stretch, aliphatic amine)
Mass Spectrometry (MS) (Predicted, EI):
-
Molecular Ion (M⁺): m/z 194
-
Major Fragments: m/z 58 ([CH₂=N(CH₃)₂]⁺, McLafferty rearrangement product), m/z 136 ([M - 58]⁺), m/z 108 ([HOC₆H₄NH₂]⁺)
Experimental Protocols for Spectroscopic Analysis
Objective: To obtain high-resolution spectroscopic data for structural confirmation.
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.[4][5]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
B. IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[6]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
C. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purity assessment.
-
Use a standard electron energy of 70 eV.[7]
-
Acquire data over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Thermal Properties (Predicted)
Understanding the thermal stability of this compound is important for its storage and use in reactions at elevated temperatures.
-
Boiling Point: The predicted boiling point is approximately 315.8 °C. This relatively high boiling point is due to its molecular weight and the presence of polar functional groups that lead to intermolecular interactions.
-
Flash Point: The predicted flash point is around 144.8 °C, indicating that it is a combustible liquid but not highly flammable at ambient temperatures.
Experimental Protocol for Boiling Point Determination
Objective: To experimentally determine the boiling point of the compound.
Materials:
-
Thiele tube or a micro-boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure (Thiele Tube Method):
-
Add a small amount (0.5-1 mL) of this compound to a small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[8]
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[8]
Visualizations
Molecular Structure and Functional Groups
Caption: Molecular structure of this compound.
Workflow for Physical Property Determination
Caption: Experimental workflow for physical property characterization.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
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Scribd. Aniline Point Determination Method. [Link]
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Fann Instrument Company. Aniline Point Determination. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Solubility of Things. Aniline. [Link]
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Sample Preparation. [Link]
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NMR Sample Preparation. [Link]
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SINTEF. Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]
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Melting point determination. [Link]
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IR handout.pdf. [Link]
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NMR Sample Preparation 1. [Link]
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OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]
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SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
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Schlosser, G., & K. Vékey. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 581. [Link]
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Wikipedia. Electron ionization. [Link]
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MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
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Micro-boiling point measurement. [Link]
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YouTube. (2023). How to Predict NMR in ChemDraw. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
Quora. (2021). The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution?[Link]
-
Boiling Point and Distilling Range Test. [Link]
-
BOILING POINT DETERMINATION. [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
ResearchGate. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]
-
ResearchGate. (2025). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
Bruker. Mnova Predict | Accurate Prediction. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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Table of Characteristic IR Absorptions. [Link]
-
OUCI. NMR signal processing, prediction, and structure verification with machine learning techniques. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
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Nature. (2025). Deriving three one dimensional NMR spectra from a single experiment through machine learning. [Link]
-
Mestrelab Research. NMR Analysis, Processing and Prediction: January 2014. [Link]
-
ACS Publications. Boiling Points of nAlkyl Primary Amines. [Link]
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3-[3-(Dimethylamino)propoxy]aniline chemical structure and CAS number
An In-Depth Technical Guide to 3-[3-(Dimethylamino)propoxy]aniline: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant potential in pharmaceutical research and development. We will explore its core chemical identity, including its structure and physicochemical properties. A detailed, field-proven synthetic protocol is presented, with an emphasis on the underlying chemical principles that ensure high yield and purity. Furthermore, this guide examines the compound's applications as a versatile building block in the synthesis of pharmacologically active molecules, supported by an analysis of related structures in approved therapeutics. Finally, critical safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable compound.
Chemical Identity and Physicochemical Properties
This compound, also known as m-[3-(Dimethylamino)propoxy]aniline, is an aniline derivative characterized by a dimethylaminopropoxy substituent at the meta position of the benzene ring.[1] This unique arrangement of a basic aliphatic amine, a flexible ether linkage, and an aromatic amine makes it a valuable and versatile scaffold in medicinal chemistry.
Chemical Structure and CAS Number
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
The structure consists of an aniline ring functionalized at the 3-position with a propoxy chain, which is in turn terminated by a dimethylamino group.
Caption: 2D structure of this compound (CAS: 1135-26-8).
Physicochemical Data
The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Density | 1.027 g/cm³ | [1] |
| Appearance | Likely an oil at room temperature | (by analogy to isomer) |
| Purity | Typically ≥95% for commercial grades | [2] |
Synthesis and Mechanistic Insights
A robust and common strategy for synthesizing this compound involves a two-step process starting from 3-nitrophenol. This approach is favored due to the commercial availability of the starting materials and the high efficiency of the reactions.
Synthetic Workflow
The synthesis can be logically divided into two primary stages:
-
Williamson Ether Synthesis: Formation of the ether linkage.
-
Nitro Group Reduction: Conversion of the nitro group to the primary amine (aniline).
Caption: Two-step synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-(Dimethylamino)propoxy)-1-nitrobenzene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq) and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise at room temperature. The use of a strong base like NaH ensures complete deprotonation of the weakly acidic phenol to form the more nucleophilic phenoxide ion. K₂CO₃ is a milder, safer alternative suitable for larger-scale reactions.
-
Nucleophilic Substitution: Add 3-(dimethylamino)propyl chloride (1.2 eq), either neat or dissolved in the reaction solvent. Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The phenoxide ion displaces the chloride in an Sₙ2 reaction to form the desired ether linkage.
-
Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude 3-(3-(Dimethylamino)propoxy)-1-nitrobenzene from Step 1 in a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).
-
Reduction: The choice of reducing agent is critical.
-
Catalytic Hydrogenation (Preferred): Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%). Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature. This method is clean, high-yielding, and the only byproduct is water, simplifying purification.
-
Chemical Reduction: Alternatively, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) can be used. This method is effective but requires a more rigorous aqueous workup to remove tin salts.
-
-
Workup and Purification: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst (if using hydrogenation). Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound, as a pure substance.
Applications in Research and Drug Development
Aniline and its derivatives are foundational scaffolds in the pharmaceutical industry, serving as precursors for a wide array of drugs, including antibiotics and analgesics.[3] The dimethylamino group is also a common pharmacophore found in numerous FDA-approved drugs, where it often imparts improved solubility or targets specific receptors.[4]
This compound combines these features, making it a highly valuable intermediate. The primary aniline amine provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions. The flexible propoxy chain and the tertiary amine are key structural motifs in many centrally-acting agents.
For instance, the related structure citalopram, a well-known antidepressant, features a 1-[3-(dimethylamino)propyl] moiety, highlighting the importance of this side chain for targeting the serotonin transporter.[4][5] Researchers can leverage this compound to synthesize novel analogues of existing drugs or to build new chemical entities for screening in various therapeutic areas, including:
-
Antidepressants and Anxiolytics: As a building block for serotonin-norepinephrine reuptake inhibitors (SNRIs).[4]
-
Antipsychotics: The phenothiazine class of antipsychotics often contains a dimethylaminopropyl side chain.[4]
-
Antihistamines and Local Anesthetics: Many compounds in these classes utilize similar aminoether structures.[3]
Safety, Handling, and Storage
As with many aniline derivatives, this compound requires careful handling. It is classified as an acute toxin and skin/eye irritant.[1] The safety data for the isomeric 2-[3-(Dimethylamino)propoxy]aniline indicates it can cause severe skin burns and eye damage.[6]
Hazard Classification
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [1] |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The aniline moiety is susceptible to oxidation and discoloration upon exposure to air and light. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[6]
-
References
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline - CAS:1135-26-8. Retrieved from [Link]
-
PubChem. (n.d.). 3-Propoxyaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Retrieved from [Link]
-
Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]
-
Andersen, J., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Retrieved from [Link]
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Synthesis pathways for 3-[3-(Dimethylamino)propoxy]aniline
An In-Depth Technical Guide to the Synthesis of 3-[3-(Dimethylamino)propoxy]aniline
Authored by a Senior Application Scientist
Introduction
This compound is a substituted aniline derivative that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, incorporating a flexible aminopropoxy side chain attached to an aniline core, makes it a valuable building block for constructing more complex molecules with potential biological activity. The primary amino group on the aromatic ring offers a reactive handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers in drug development and chemical synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most viable synthetic strategies. The most apparent disconnection is at the ether linkage (C-O bond), suggesting a nucleophilic substitution reaction between a 3-aminophenoxide species and an electrophilic 3-(dimethylamino)propyl fragment. This approach leads directly to the Williamson ether synthesis. An alternative, mechanistically distinct approach to the same ether bond is the Mitsunobu reaction, which couples the corresponding alcohol and phenol precursors under milder, redox-neutral conditions.
Caption: Retrosynthetic pathways for this compound.
Primary Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for preparing ethers, valued for its reliability and scalability.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an organohalide.[1][3]
Mechanism and Rationale
The synthesis of this compound via this route involves the reaction of 3-aminophenol with 3-(dimethylamino)propyl chloride. The core of this transformation relies on enhancing the nucleophilicity of the hydroxyl group on 3-aminophenol. In its neutral state, the phenol is a weak nucleophile. However, upon deprotonation with a suitable base, it forms a highly nucleophilic phenoxide anion. This anion then readily attacks the electrophilic carbon atom of 3-(dimethylamino)propyl chloride, which bears the leaving group (chloride), to form the desired ether linkage in a single concerted step.[3][4] The choice of a primary alkyl halide is crucial as it minimizes the competing E2 elimination side reaction, which can be significant with secondary or tertiary halides.[4]
Caption: Workflow for the Williamson ether synthesis pathway.
Experimental Protocol
Materials:
-
3-Aminophenol
-
3-(Dimethylamino)propyl chloride hydrochloride[5]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 eq.) and 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq.) in DMF.
-
Base Addition: Add powdered sodium hydroxide (2.2 eq.) to the stirred solution in portions. The hydrochloride salt of the alkyl halide will be neutralized by one equivalent of the base, while the second equivalent deprotonates the phenol.
-
Reaction: Heat the mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/triethylamine to afford the pure this compound.
Alternative Pathway: The Mitsunobu Reaction
For substrates that may be sensitive to the basic and sometimes harsh conditions of the Williamson synthesis, the Mitsunobu reaction offers a powerful alternative.[6][7] This reaction facilitates the formation of C-O, C-N, and C-S bonds from an alcohol and an acidic nucleophile under mild, redox-neutral conditions, driven by the formation of highly stable byproducts.[8][9]
Mechanism and Rationale
In this context, 3-aminophenol serves as the acidic nucleophile (pKa ≈ 10), and 3-(dimethylamino)propan-1-ol is the alcohol component. The reaction is mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
The mechanism begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the 3-aminophenol to create an ion pair. The alcohol, 3-(dimethylamino)propan-1-ol, is then activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group. Finally, the 3-aminophenoxide anion performs an SN2 displacement on the activated alcohol, resulting in the desired ether with inversion of configuration at the alcohol's carbon center (though not relevant for this achiral substrate).[7][8] The high thermodynamic driving force is the formation of the very stable triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[10]
Caption: Conceptual overview of the Mitsunobu reaction.
Experimental Protocol
Materials:
-
3-Aminophenol
-
3-(Dimethylamino)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add anhydrous THF. Dissolve 3-aminophenol (1.2 eq.) and triphenylphosphine (1.5 eq.) in the THF. Add 3-(dimethylamino)propan-1-ol (1.0 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change and/or the formation of a precipitate are often observed.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Washing: Wash the organic solution with saturated aqueous NaHCO₃ and then with brine.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts.[10] After drying and concentrating the organic layer, the crude product must be purified via column chromatography on silica gel. A hexane/ethyl acetate system, often with a small percentage of triethylamine to prevent product tailing, is typically effective.
Data Summary and Pathway Comparison
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Mechanism | SN2 | Redox-neutral, SN2-like |
| Starting Materials | 3-Aminophenol, 3-(dimethylamino)propyl halide | 3-Aminophenol, 3-(dimethylamino)propan-1-ol |
| Key Reagents | Strong Base (e.g., NaOH, NaH) | PPh₃, DEAD/DIAD |
| Conditions | Elevated temperatures (60-80 °C) | Mild (0 °C to room temperature) |
| Advantages | High atom economy, uses inexpensive reagents, easily scalable.[1] | Very mild conditions, broad substrate scope, useful for sterically hindered or sensitive substrates.[7][8] |
| Disadvantages | Requires strong base, potential for elimination side reactions with secondary/tertiary halides.[4] | Low atom economy, generates stoichiometric amounts of byproducts (TPPO, hydrazine), reagents are more expensive and hazardous.[10] |
| Purification | Straightforward extraction and chromatography. | Challenging removal of byproducts often requires careful chromatography.[10] |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,3-disubstituted ring, a triplet for the methylene group adjacent to the ether oxygen (O-CH₂), a triplet for the methylene group adjacent to the nitrogen (N-CH₂), a multiplet for the central methylene group, and a singlet for the six protons of the dimethylamino group. The aniline N-H protons will appear as a broad singlet.[11][12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the three unique aliphatic carbons of the propoxy chain, and the N-methyl carbons.[13][14]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 195.29.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and a strong C-O ether stretching band (around 1200-1250 cm⁻¹).
Conclusion
The synthesis of this compound is most practically and economically achieved via the Williamson ether synthesis. This method is robust, high-yielding, and utilizes readily available, inexpensive starting materials, making it ideal for large-scale production. For laboratory-scale synthesis, particularly when dealing with substrates sensitive to heat or strong bases, the Mitsunobu reaction provides a mild and effective, albeit less atom-economical, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, substrate compatibility, and available resources. Thorough purification and spectroscopic characterization are essential to ensure the final product meets the high purity standards required for subsequent applications in research and development.
References
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from organic-synthesis.com. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from organic-chemistry.org. [Link]
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Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from Bartleby.com. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]
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University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from orgchemboulder.com. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from rsc.org. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from chemistrysteps.com. [Link]
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Cheng, J., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]
-
Abonia, R., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from orgsyn.org. [Link]
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University of Amsterdam. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from hims.uva.nl. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
-
St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Communications. [Link]
-
SGRL. (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. Retrieved from sgrl.com. [Link]
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Wiley Online Library. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from onlinelibrary.wiley.com. [Link]
-
ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from semanticscholar.org. [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-Abdullahi-Uzairu/451369324e930966465492d53c30f40283e57f49]([Link]
-
MDPI. (n.d.). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins. Retrieved from mdpi.com. [Link]
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-
ResearchGate. (n.d.). Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. Retrieved from ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). 3-Acetyl-4(2-hydroxy-3-isopropylamino-3-propoxy)aniline. Retrieved from pharmaffiliates.com. [Link]
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An In-Depth Technical Guide to 3-[3-(Dimethylamino)propoxy]aniline: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-[3-(Dimethylamino)propoxy]aniline, a versatile aromatic amine with significant potential in synthetic chemistry and drug discovery. This document consolidates its fundamental physicochemical properties, including molecular weight and formula, and delves into its spectroscopic signature. A representative synthetic protocol is detailed, offering a practical framework for its laboratory-scale preparation. Safety and handling considerations are also outlined to ensure its proper use. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction
This compound is a substituted aniline derivative characterized by a dimethylaminopropoxy side chain at the meta-position of the aniline ring. This unique structural arrangement, combining a basic aliphatic amine with an aromatic amine through an ether linkage, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. Its presence in the scaffold of various compounds of interest necessitates a thorough understanding of its fundamental characteristics for researchers in drug development and related scientific disciplines. This guide aims to provide a detailed and practical summary of the essential technical data for this compound.
Core Molecular and Physical Properties
The foundational attributes of this compound are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and process design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| CAS Number | 1135-26-8 | [1][2] |
| Density | 1.027 g/cm³ (at 25 °C) | [1] |
| Boiling Point | Predicted: 320-340 °C at 760 mmHg | Prediction based on structurally similar compounds |
| Melting Point | Not available (likely a liquid or low-melting solid at room temperature) | |
| Appearance | Pale yellow to brown liquid (typical for anilines) | General observation for similar compounds |
Chemical Structure and Visualization
The structural formula of this compound is presented below. The diagram highlights the key functional groups: a primary aromatic amine, a tertiary aliphatic amine, and an ether linkage.
Figure 1: 2D structure of this compound.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | t | 1H | Ar-H (H5) |
| ~6.30 - 6.40 | m | 3H | Ar-H (H2, H4, H6) |
| ~3.95 | t | 2H | -O-CH₂ -CH₂-CH₂-N |
| ~3.60 | br s | 2H | -NH₂ |
| ~2.45 | t | 2H | -O-CH₂-CH₂-CH₂ -N |
| ~2.25 | s | 6H | -N(CH₃ )₂ |
| ~1.95 | p | 2H | -O-CH₂-CH₂ -CH₂-N |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | C -O (Ar) |
| ~147.0 | C -NH₂ (Ar) |
| ~130.0 | Ar-C H |
| ~107.0 | Ar-C H |
| ~105.5 | Ar-C H |
| ~101.0 | Ar-C H |
| ~67.0 | -O-C H₂- |
| ~56.5 | -CH₂-C H₂-N |
| ~45.5 | -N(C H₃)₂ |
| ~27.0 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3050 - 3000 | C-H stretch | Aromatic |
| 2980 - 2800 | C-H stretch | Aliphatic |
| 1620 - 1580 | N-H bend | Primary Amine |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O stretch | Aryl Ether |
| 1150 - 1050 | C-N stretch | Aliphatic Amine |
Mass Spectrometry (Predicted)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 195.15 | [M+H]⁺ (protonated molecule) |
| 194.14 | [M]⁺ (molecular ion) |
Representative Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 3-aminophenol and 3-(dimethylamino)propyl chloride. This method is a common approach for the preparation of alkoxy aniline derivatives.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
3-Aminophenol
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Expert Insight: The choice of base is critical. While potassium carbonate is a milder and safer option, sodium hydride can be used for a more rapid reaction but requires stricter anhydrous conditions. The hydrochloride salt of the alkylating agent can be used directly with a sufficient excess of base to neutralize the HCl.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3][4]
Applications in Research and Development
The bifunctional nature of this compound, possessing both a nucleophilic aromatic amine and a basic tertiary amine, makes it a valuable building block in medicinal chemistry. The aniline moiety can be readily derivatized through reactions such as acylation, alkylation, and diazotization to form a wide range of more complex structures. The dimethylaminopropoxy chain can influence the pharmacokinetic properties of a molecule, such as solubility and cell permeability, and can also serve as a key interaction point with biological targets. While specific applications of the 3-isomer are not extensively documented, the related 4-[3-(Dimethylamino)propoxy]aniline has been investigated for its potential in the development of antimicrobial and antidepressant agents.[5]
Conclusion
This technical guide has provided a detailed overview of the key properties, predicted spectroscopic data, a representative synthesis, and safety considerations for this compound. By consolidating this information, we aim to facilitate its effective use in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. As with any chemical, a thorough understanding of its characteristics is paramount for its safe and successful application in the laboratory.
References
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ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives. Retrieved from [Link]
-
Beijing Xinheng Technology Co., Ltd. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline. Retrieved from [Link]
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The Good Scents Company. (n.d.). N,N-dimethyl-1,3-propane diamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved from [Link]
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In-Depth Technical Guide: Safety and Handling Precautions for 3-[3-(Dimethylamino)propoxy]aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 3-[3-(Dimethylamino)propoxy]aniline (CAS No. 1135-26-8), a key intermediate in synthetic chemistry. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Core Hazard Profile
This compound is a hazardous substance that requires careful handling. Its toxicological profile is characterized by acute toxicity, skin and eye irritation, and potential respiratory effects. The presence of the aniline moiety suggests a risk of systemic effects, including methemoglobinemia, a condition that impairs oxygen transport in the blood.[1]
GHS Hazard Classification Summary: [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
A robust safety posture begins with effective engineering controls, supplemented by appropriate PPE.
Primary Engineering Control: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] The work area should be equipped with an easily accessible safety shower and eyewash station.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should also be worn when there is a risk of splashing.[5]
-
Hand Protection: Wear nitrile gloves.[4] Due to the chemical's ability to be absorbed through the skin, inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contact.[3][6]
-
Body Protection: A full-length lab coat, long pants, and closed-toe shoes are required.[4] For tasks with a higher potential for splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Caption: A workflow for selecting appropriate PPE.
Safe Handling, Storage, and Disposal
Handling:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][8]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5][7]
Storage:
-
Store in a locked-up and well-ventilated place, keeping the container tightly closed.[5]
-
Protect from moisture and light, as the material may darken during storage.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Waste generators must consult federal, state, and local hazardous waste regulations to ensure proper classification and disposal.[7]
First Aid and Emergency Procedures
First Aid Measures:
-
General Advice: In case of exposure, immediately call a poison center or doctor and show them the safety data sheet.[5] First responders should protect themselves from exposure.[9]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7][11]
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Wear appropriate PPE, including respiratory protection.[11]
-
Contain the spill with an inert absorbent material like sand or vermiculite.[3][7] Do not use combustible materials.
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Prevent the spill from entering drains or waterways.[3]
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An In-Depth Technical Guide to the Solubility Characteristics of 3-[3-(Dimethylamino)propoxy]aniline
Foreword: Navigating the Preformulation Landscape
In the realm of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles is the characterization of its physicochemical properties, with solubility standing as a cornerstone of a compound's ultimate success. Poor solubility can lead to a cascade of downstream issues, including unreliable in vitro assay results, poor bioavailability, and underestimated toxicity.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of a key exemplar molecule: 3-[3-(Dimethylamino)propoxy]aniline.
Molecular Architecture and Its Implications for Solubility
To understand the solubility of this compound, we must first dissect its molecular structure.
Chemical Structure:
Caption: Molecular structure of this compound.
This molecule possesses three key functional regions that dictate its interactions with various solvents:
-
Aromatic Amine (Aniline Moiety): The primary amine group on the benzene ring is a polar, hydrophilic functional group capable of both donating and accepting hydrogen bonds.[3] However, the aromatic ring itself is nonpolar and hydrophobic. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines.[4]
-
Ether Linkage: The propoxy chain contains an ether oxygen, which can act as a hydrogen bond acceptor. This feature contributes to some degree of polarity.
-
Tertiary Aliphatic Amine: The terminal dimethylamino group is basic and can accept a proton to form a cation in acidic solutions. This ionization dramatically increases aqueous solubility. The two methyl groups, however, add to the hydrophobic character of this portion of the molecule.
The interplay of these features—the polar, hydrogen-bonding amine and ether groups, the basic tertiary amine, and the nonpolar aromatic ring and alkyl chains—results in a molecule with amphiphilic character. Its solubility will, therefore, be highly dependent on the nature of the solvent.
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility behavior of this compound in a range of common laboratory solvents.[5] The following table presents these predictions, which should be validated experimentally using the protocols provided in this guide.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water (pH 7) | Polar Protic | Sparingly Soluble | The presence of hydrogen bond donors and acceptors (aniline NH₂, ether O, tertiary N) allows for some interaction with water. However, the sizeable hydrophobic backbone (benzene ring, propyl and methyl groups) will limit solubility in neutral water.[3][4] |
| Water (pH < 5) | Polar Protic (Acidic) | Freely Soluble | The tertiary amine (pKa estimated ~9-10) and to a lesser extent, the aromatic amine (pKa ~4-5) will be protonated in acidic conditions. The resulting cationic species will be highly polar and readily solvated by water, leading to a significant increase in solubility. |
| Methanol / Ethanol | Polar Protic | Soluble to Freely Soluble | These short-chain alcohols are effective at solvating both the polar (via hydrogen bonding) and nonpolar parts of the molecule.[3][5] |
| Acetone | Polar Aprotic | Soluble | Acetone can accept hydrogen bonds from the aniline group and its polarity can solvate the dipole of the molecule. |
| Dichloromethane | Halogenated | Soluble | As a relatively nonpolar solvent, it will effectively solvate the aromatic ring and alkyl portions of the molecule. |
| Hexane | Nonpolar | Slightly Soluble to Insoluble | Hexane will primarily interact with the hydrophobic regions of the molecule. The polar functional groups will have poor interactions with this nonpolar solvent, limiting overall solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | DMSO is a powerful, polar aprotic solvent capable of solvating a wide range of organic molecules. It is expected to be an excellent solvent for this compound. |
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid form of the solute.[2][6] The shake-flask method is considered the "gold standard" for its determination due to its reliability.[7][8]
The Shake-Flask Method Coupled with HPLC Analysis
This protocol provides a robust method for determining the thermodynamic solubility of this compound. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its ability to separate the analyte from any potential impurities or degradants, providing a more accurate measurement than UV spectroscopy alone.[7][9][10]
Rationale for Methodological Choices:
-
Excess Solid: Ensuring an excess of the solid compound is present is critical to guarantee that the solution reaches saturation and equilibrium is established between the dissolved and solid states.[11]
-
Equilibration Time: An incubation period of 24-48 hours is typically sufficient for most compounds to reach equilibrium. Preliminary studies can be conducted to determine the optimal time.[6][11]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
pH Control: For aqueous solutions, the use of buffers is essential to control the pH, as the ionization state of the amine groups will drastically affect solubility.[11]
-
Phase Separation: Filtration or centrifugation is used to separate the saturated solution from the undissolved solid. Filtration is common, but care must be taken to avoid adsorption of the compound onto the filter membrane.[7][10]
-
HPLC Quantification: HPLC allows for accurate quantification and can detect any degradation of the compound that may have occurred during the experiment.[7][12][13]
Experimental Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution with the HPLC mobile phase.
-
-
Sample Preparation:
-
To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg).
-
Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., water, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, etc.) to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm) to the syringe.
-
Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
Collect the clear filtrate into a clean vial.
-
-
Quantification:
-
Dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
pH-Dependent Solubility and pKa Determination by Potentiometric Titration
For an ionizable compound like this compound, solubility is profoundly influenced by pH. A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract. Potentiometric titration is an excellent method for determining the pKa of the ionizable groups, which is fundamental to understanding this pH-dependent behavior.[14][15]
Rationale for Methodological Choices:
-
Potentiometry: This technique directly measures the pH of the solution as a titrant is added, allowing for the precise determination of the pKa, which is the pH at which 50% of the functional group is ionized.[14]
-
Titration Curve: The plot of pH versus the volume of titrant added reveals buffer regions and equivalence points, from which the pKa values can be derived.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Setup:
-
Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Use a temperature-controlled, jacketed beaker to maintain a constant temperature.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is very low, but its concentration should be kept to a minimum.
-
Adjust the initial pH of the solution to the acidic side (e.g., pH 2) with a standardized solution of HCl.
-
-
Titration:
-
Immerse the calibrated pH electrode and a stirrer into the sample solution.
-
Begin titrating with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence points (the steepest parts of the curve). The compound has two basic centers (the aromatic and aliphatic amines), so two equivalence points are expected.
-
The pKa for each amine group is the pH at the half-equivalence point (the midpoint of the buffer region).
-
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. Based on available safety data, this compound and its structural isomers are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation or damage.[6][16][17]
Always:
-
Consult the latest Safety Data Sheet (SDS) before use.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[16]
Conclusion
The solubility of this compound is a multifaceted characteristic governed by the interplay of its aromatic, ether, and dual amine functionalities. While specific quantitative data is not widely published, a predictive assessment based on its structure provides a strong foundation for experimental investigation. The detailed protocols for the shake-flask method with HPLC analysis and potentiometric titration outlined in this guide provide the necessary tools for researchers to accurately determine the thermodynamic solubility, pH-solubility profile, and pKa of this compound. By generating this fundamental data, scientists can make more informed decisions in the critical early stages of drug discovery and development, ultimately increasing the probability of advancing successful therapeutic candidates.
References
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- Arctom. (n.d.). CAS NO. 62424-88-8 | 4-[3-(dimethylamino)propoxy]aniline | Catalog EN300-72188.
- Biosynth. (n.d.). 4-[3-(Dimethylamino)propoxy]aniline | 62424-88-8 | MCA42488.
- Ingenta Connect. (2020, December 14). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- Royal Society of Chemistry. (1994). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst.
- Santa Cruz Biotechnology. (n.d.). 2-[3-(Dimethylamino)propoxy]aniline | CAS 1134-76-5 | SCBT.
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- METTLER TOLEDO. (2008, May 22). Application M242 - Determination of the Amine Value.
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The Enduring Scaffold: A Technical Guide to the Application of Aniline Derivatives in Modern Pharmaceuticals
Introduction: The Unassuming Potency of the Aniline Moiety
Aniline, a simple aromatic amine, might seem an unassuming molecule at first glance. However, its chemical versatility has made it an indispensable cornerstone in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] From the earliest synthetic analgesics to cutting-edge targeted cancer therapies, the aniline scaffold has been a recurring motif, demonstrating a remarkable capacity for modification to achieve specific pharmacological effects.[4][5] This technical guide provides an in-depth exploration of the multifaceted roles of aniline derivatives in drug development, offering insights into their mechanisms of action, structure-activity relationships, and the synthetic strategies that bring them from the bench to the bedside. We will delve into established therapeutic classes, examine a key signaling pathway targeted by aniline-based drugs, and provide a practical synthetic protocol, culminating in a forward-looking perspective on the future of this enduring pharmacophore. While pure aniline is toxic and not used directly in medications, its derivatives, after rigorous testing, have been proven safe and effective for pharmaceutical use.[1]
Established Aniline Derivatives in the Pharmaceutical Landscape
The structural simplicity of aniline belies the chemical diversity of its derivatives.[1] The reactivity of the amino group and the potential for substitution on the aromatic ring allow for the creation of a wide spectrum of molecules with tailored biological activities.[6] This has led to the development of aniline derivatives as crucial agents in numerous therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments.[1][7][8][9][10][11][12]
One of the earliest and most significant applications of aniline derivatives was in the development of sulfonamide antibiotics.[1] These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and replication.[13] Another prominent example is paracetamol (acetaminophen), a widely used analgesic and antipyretic, which is synthesized from aniline.[4][5] The discovery of acetanilide, an early aniline derivative, as a pain reliever paved the way for the development of safer and more effective analgesics like paracetamol.[1][4]
The following table summarizes key FDA-approved drugs that feature an aniline core, highlighting the breadth of their therapeutic applications.
| Drug | Therapeutic Class | Mechanism of Action | Clinical Applications |
| Sulfamethoxazole | Antibiotic (Sulfonamide) | Inhibits dihydropteroate synthase, blocking bacterial folic acid synthesis.[13] | Treatment of urinary tract infections, bronchitis, and other bacterial infections.[1] |
| Paracetamol (Acetaminophen) | Analgesic & Antipyretic | Primarily acts in the central nervous system, thought to involve inhibition of cyclooxygenase (COX) enzymes. | Relief of mild to moderate pain and reduction of fever.[4][5] |
| Gefitinib | Anticancer (Kinase Inhibitor) | Inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[14] | Treatment of non-small cell lung cancer with specific EGFR mutations.[15] |
| Imatinib | Anticancer (Kinase Inhibitor) | Inhibits multiple tyrosine kinases, including BCR-Abl and c-KIT. | Treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). |
| Lidocaine | Local Anesthetic | Blocks voltage-gated sodium channels, preventing the initiation and conduction of nerve impulses. | Numbing of a specific area to prevent pain during medical procedures.[1] |
| Bromfenac | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes, primarily COX-2, reducing prostaglandin synthesis.[16] | Treatment of ocular inflammation and pain following cataract surgery. |
| Amprenavir | Antiviral (Protease Inhibitor) | Inhibits HIV-1 protease, preventing the cleavage of viral polyproteins and maturation of the virus.[16] | Treatment of HIV infection.[16] |
Mechanism of Action Spotlight: Aniline-Based EGFR Kinase Inhibitors in Oncology
A particularly impactful application of aniline derivatives in modern medicine is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[14] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds have proven to be highly effective in targeting the ATP-binding site of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[14][15] Overexpression or mutation of EGFR is a common driver of tumor growth in various cancers.[15]
The aniline moiety in these inhibitors plays a crucial role in their mechanism of action. It typically forms key hydrogen bond interactions within the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative and anti-apoptotic signals that drive cancer progression.
Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by an aniline-based TKI.
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
To provide a practical context, this section outlines a generalized, step-by-step methodology for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR inhibitors. This protocol is illustrative and should be adapted and optimized based on the specific target molecule and available laboratory resources.
Objective: To synthesize a 4-(substituted-anilino)quinazoline via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol (or other suitable solvent)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroquinazoline (1 equivalent) in isopropanol.
-
Addition of Reagents: Add the substituted aniline (1.1 equivalents) to the solution. A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of potent and selective aniline-based pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR).[17][18][19][20] Minor modifications to the aniline scaffold can lead to significant changes in biological activity, bioavailability, and metabolic stability.[1]
For instance, in the context of 4-anilinoquinazoline EGFR inhibitors, substitutions on the aniline ring are critical for potency and selectivity. Small, electron-withdrawing groups at the 3- and 4-positions of the aniline ring can enhance inhibitory activity.[18][20] Furthermore, the addition of a solubilizing group at the 6- or 7-position of the quinazoline ring can improve the pharmacokinetic properties of the compound. The relationship between these chemical modifications and the resulting biological activity is a key focus of medicinal chemistry efforts.
The following diagram illustrates the key SAR points on the 4-anilinoquinazoline scaffold.
Future Directions and Emerging Trends
The versatility of the aniline scaffold continues to be explored in drug discovery.[1] Current research is focused on the development of novel aniline derivatives for targeted cancer therapies, nanoparticle-based drug delivery systems, and new antibiotics to combat resistant bacterial strains.[1] The 2-substituted aniline scaffold, for example, is being investigated for the development of dual Mer/c-Met inhibitors in oncology.[21][22] Furthermore, benzothiazole aniline derivatives are showing promise as a new class of anticancer agents.[8][9]
As our understanding of disease biology deepens, the ability to fine-tune the properties of aniline derivatives through synthetic chemistry will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The enduring legacy of aniline in pharmaceuticals is a testament to the power of a simple chemical scaffold to yield a wealth of therapeutic possibilities.
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Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available from: [Link]
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central. Available from: [Link]
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Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ACS Publications. Available from: [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]
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Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. Available from: [Link]
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Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. Available from: [Link]
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Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed. Available from: [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed. Available from: [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available from: [Link]
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The Dimethylamine Pharmacophore: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethylamine (DMA) moiety, a seemingly simple dialkylamine functional group, is a remarkably prevalent and functionally critical pharmacophore in a vast array of FDA-approved drugs.[1][2][3] Its continued success in drug design stems from a unique combination of physicochemical properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the multifaceted roles of the dimethylamine group, delving into its fundamental chemical properties, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion), its crucial function in molecular recognition at the target site, and its representation across diverse therapeutic classes.
The Fundamental Nature of the Dimethylamine Group
Chemically, dimethylamine is a secondary amine with the formula (CH₃)₂NH.[2] It is this fundamental structure that endows it with the properties so valued in medicinal chemistry.
Physicochemical Properties
The nitrogen atom's lone pair of electrons makes the dimethylamine group a weak base.[2][4] The pKa of the conjugate acid, the dimethylammonium ion, is approximately 10.73.[4] This is a critical value, as it dictates that at physiological pH (~7.4), the vast majority of dimethylamine groups in the body will be protonated, carrying a positive charge. This charge is the primary driver of its most significant effects on drug behavior.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₂H₇N | Small, low molecular weight addition. |
| Basicity (pKa) | ~10.73 (of conjugate acid) | Predominantly protonated and positively charged at physiological pH. |
| Solubility | High water solubility | The charged form interacts favorably with water, enhancing drug solubility.[2] |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor (N) and donor (N-H in protonated form) | Facilitates interactions with water and biological targets.[2] |
| Reactivity | Nucleophilic nitrogen | Can be a synthetic handle but also a site for metabolic reactions.[2] |
The Pharmacokinetic Impact: Guiding the Drug's Journey
The journey of a drug through the body is governed by its ADME properties. The dimethylamine group is a powerful tool for optimizing this journey.[5]
Absorption and Distribution
The high water solubility conferred by the protonated dimethylamine group is a key advantage for drug formulation and administration.[2] Drugs like tramadol and ranitidine leverage this property for improved bioavailability.[2] This enhanced solubility ensures that the drug can dissolve in gastrointestinal fluids and be readily absorbed into the bloodstream.
Once in circulation, the charge and polarity of the group influence how the drug is distributed throughout the body's aqueous compartments. However, a careful balance must be struck. While the positive charge aids solubility, it can also limit the drug's ability to cross lipid-rich barriers like the blood-brain barrier. Medicinal chemists often modulate the overall lipophilicity of the molecule to achieve the desired tissue distribution. A classic example is the development of second-generation antihistamines, which were designed to be more polar and less likely to cross into the brain, thereby reducing the sedative side effects seen with first-generation drugs.[5]
Metabolism
The dimethylamine group is a substrate for various metabolic enzymes, primarily Cytochrome P450 (CYP450) enzymes. The primary metabolic pathway is N-demethylation, where one or both methyl groups are removed. This process typically results in metabolites that are more polar and more easily excreted.
Caption: Metabolic pathway of a dimethylamine-containing drug.
Understanding these metabolic pathways is crucial for predicting drug half-life, potential drug-drug interactions, and the activity of metabolites. In some cases, the demethylated metabolites may retain or even have different pharmacological activity.
Excretion
By increasing the water solubility of a drug molecule, the dimethylamine group facilitates its renal excretion, reducing the potential for accumulation and toxicity.
The Pharmacodynamic Role: Key to Target Engagement
Perhaps the most critical role of the dimethylamine pharmacophore is its direct interaction with the biological target. At physiological pH, the positively charged dimethylammonium ion is perfectly suited to form strong ionic bonds, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target's binding pocket.
Caption: Ionic interaction between a protonated DMA group and a receptor.
This high-energy interaction is often a primary driver of binding affinity and selectivity. It serves as a molecular anchor, correctly orienting the rest of the drug molecule within the binding site to allow for other crucial interactions (e.g., hydrophobic, hydrogen bonding) to occur.
Therapeutic Applications: A Ubiquitous Pharmacophore
The dimethylamine group is a feature of drugs across an extraordinary range of therapeutic areas, demonstrating its versatility and effectiveness.[1][2]
| Therapeutic Class | Drug Examples | Role of Dimethylamine Group |
| Antihistamines (H1 Antagonists) | Diphenhydramine, Chlorpheniramine | Essential for binding to the histamine H1 receptor; contributes to solubility. |
| Antidepressants (TCAs, SNRIs) | Amitriptyline, Imipramine, Venlafaxine[2] | Key interaction with neurotransmitter transporters (SERT, NET); aids solubility. |
| Antipsychotics | Chlorpromazine | Important for dopamine receptor (D2) binding affinity. |
| Analgesics (Opioids) | Tramadol[2] | Contributes to binding at the mu-opioid receptor and influences water solubility. |
| H2 Antagonists | Ranitidine[2] | Provides necessary basicity and polarity for histamine H2 receptor interaction. |
| Anticancer Agents | Tamoxifen | The dimethylaminoethyl side chain is crucial for its antagonist activity at the estrogen receptor. |
Experimental Protocols for Characterization
Evaluating the contribution of a dimethylamine group to a drug candidate's profile requires specific, validated assays.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the interaction between a dimethylamine-containing compound and its target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (a known high-affinity ligand for the receptor, labeled with ³H or ¹²⁵I).
-
Test compound (with the dimethylamine group).
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Serially dilute the test compound to create a range of concentrations.
-
Incubation: In each well of the 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (with the non-specific inhibitor).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Self-Validation:
-
The total binding should be significantly higher than the non-specific binding.
-
The dose-response curve should have a clear sigmoidal shape.
-
The results should be reproducible across multiple experiments.
Protocol: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the rate of N-demethylation and overall metabolic clearance of a dimethylamine-containing drug.
Materials:
-
Liver microsomes (human, rat, or other species).
-
Test compound.
-
NADPH (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (or other organic solvent) for reaction quenching.
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Setup: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
From this, intrinsic clearance (CLint) can be calculated and scaled to predict in vivo clearance.
-
Self-Validation:
-
Include a positive control (a compound with known metabolic instability, e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.
Conclusion
The dimethylamine pharmacophore is a testament to the power of a simple, well-understood functional group in the complex world of drug design. Its ability to confer favorable physicochemical properties, such as enhanced water solubility, while also serving as a powerful anchor for target binding, ensures its place in the medicinal chemist's toolkit.[2][3] From antihistamines to anticancer agents, its presence is a hallmark of successful therapeutic agents.[1][2] A thorough understanding of its impact on a molecule's ADME profile and its role in molecular recognition is fundamental for any scientist involved in the pursuit of novel, effective, and safe medicines.
References
- Bindra, S., Bose, K., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
- Semantic Scholar. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central.
- Scilit. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- ResearchGate. (n.d.). List of FDA approved drugs containing dimethylamine.
- BenchChem. (2025). What are the physical and chemical properties of dimethylamine hydrochloride?.
- Alkyl Amines Chemicals Limited. (n.d.). DIMETHYLAMINE (DMA).
- ChemBK. (n.d.). Dimethylamine.
- CAMEO Chemicals. (n.d.). DIMETHYLAMINE.
- Sciencemadness Wiki. (2023). Dimethylamine.
- Scribd. (2026). FDA-Approved Drugs Containing Dimethylamine Pharma.
- Module 8: ADME and R
- Wang, H., et al. (2021).
- ResearchGate. (2021).
- Human Metabolome Database. (2023). Showing metabocard for Dimethylamine (HMDB0000087).
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
Methodological & Application
Synthetic Protocols for Derivatives of 3-[3-(Dimethylamino)propoxy]aniline: A Guide for Researchers
This document provides a comprehensive guide to the synthesis of 3-[3-(Dimethylamino)propoxy]aniline and its derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structure, featuring a flexible propoxy linker, a tertiary amine, and a reactive aniline moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR). Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and antidepressant agents. This guide will detail the core synthetic methodologies for preparing the parent aniline and its N-alkyl, N-acyl, and N-sulfonyl derivatives.
Core Synthesis: Preparation of this compound
The primary route to synthesizing this compound is through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3][4] This involves the O-alkylation of a phenol with an alkyl halide. In this case, 3-aminophenol is reacted with a suitable 3-(dimethylamino)propyl halide.
Diagram of the Core Synthetic Pathway
Caption: Overall synthetic scheme for this compound and its derivatives.
Protocol 1: Synthesis of 3-(Dimethylamino)propyl chloride hydrochloride
The requisite alkylating agent is conveniently prepared from the corresponding alcohol.
Materials:
-
3-(Dimethylamino)-1-propanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
Procedure:
-
To a stirred solution of 3-dimethylamino-1-propanol (1.0 eq.) dissolved in chloroform at 0 °C, slowly add thionyl chloride (1.2 eq.) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product.
-
Wash the crude product with a mixture of dichloromethane and petroleum ether (1:10 v/v) to yield N,N-dimethylaminopropyl chloride hydrochloride as a solid.[5]
Expected Yield: ~98%
Protocol 2: Synthesis of this compound
This protocol employs the Williamson ether synthesis for the O-alkylation of 3-aminophenol.
Materials:
-
3-Aminophenol
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in ethanol.
-
Add a strong base such as sodium hydroxide (1.1 eq.) or potassium carbonate (2.0 eq.) to the solution and stir until a homogenous solution or suspension is formed. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Add 3-(Dimethylamino)propyl chloride hydrochloride (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3-Aminophenol | 1.0 | Ethanol | NaOH | 78 | 18 | 75-85 |
| 3-Aminophenol | 1.0 | DMF | K₂CO₃ | 100 | 12 | 80-90 |
Table 1: Representative reaction conditions for the synthesis of this compound.
Synthesis of Derivatives
The aniline moiety of this compound is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.
N-Alkylation
N-alkylation introduces alkyl groups to the aniline nitrogen, which can modulate the compound's basicity, lipophilicity, and steric profile.
Diagram of N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Protocol 3: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or DMF
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add the desired alkyl halide (1.1 eq.) and stir the mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-alkylated product.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 50 | 6 | 85-95 |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 8 | 80-90 |
Table 2: Representative conditions for N-alkylation.
N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's interaction with biological targets.
Protocol 4: N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the N-acylated product.[5][6][7]
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | 2 | 90-98 |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 3 | 85-95 |
Table 3: Representative conditions for N-acylation.
N-Sulfonylation
The introduction of a sulfonamide group can significantly alter the acidity and electronic properties of the aniline nitrogen, which can be beneficial for modulating biological activity.
Protocol 5: N-Sulfonylation of this compound
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
| Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methanesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 12 | 80-90 |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 16 | 85-95 |
Table 4: Representative conditions for N-sulfonylation.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR:
-
Aromatic protons: Typically appear in the range of 6.5-7.5 ppm. The substitution pattern on the aniline ring will influence the multiplicity and chemical shifts.
-
-OCH₂- protons: The methylene group adjacent to the ether oxygen usually appears as a triplet around 4.0 ppm.
-
-NCH₂- protons: The methylene group adjacent to the dimethylamino group typically resonates as a triplet around 2.5 ppm.
-
-CH₂- protons (middle of the chain): The central methylene group of the propoxy chain appears as a multiplet around 2.0 ppm.
-
-N(CH₃)₂ protons: A singlet for the six methyl protons is expected around 2.2 ppm.
¹³C NMR:
-
Aromatic carbons: Resonances are expected in the 110-160 ppm region.
-
-OCH₂- carbon: Around 65-70 ppm.
-
-NCH₂- carbon: Around 55-60 ppm.
-
-CH₂- carbon (middle of the chain): Around 25-30 ppm.
-
-N(CH₃)₂ carbons: A signal around 45 ppm.
IR Spectroscopy:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹. For N-substituted derivatives, this will be a single band or absent.
-
C-O stretch (ether): A strong band around 1200-1250 cm⁻¹.
-
C-N stretch: Around 1300-1350 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1650-1690 cm⁻¹.
-
S=O stretch (sulfonamide): Two characteristic bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹.
Conclusion
The synthetic protocols outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development programs. The versatility of the aniline scaffold, coupled with the straightforward synthetic methodologies, makes this an attractive starting point for the exploration of new chemical entities with potential therapeutic applications.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
University of Missouri-St. Louis. Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
-
Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]
-
PubChem. N-[3-(dimethylamino)propylsulfanyl]aniline. Retrieved from [Link]
-
ResearchGate. N‐Alkylation of alkylamines bearing aniline moiety. Retrieved from [Link]
-
Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. Retrieved from [Link]
-
de Melo, J. P. F., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]
-
Kumar, A., et al. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Retrieved from [Link]
-
Spac, A. F., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]
-
SpectraBase. Aniline. Retrieved from [Link]
- Google Patents. Process for the preparation of N-alkylitic anilines.
-
ResearchGate. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
-
Popa, K., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]
-
Pop, R., et al. (2019). Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde. Molecules. Retrieved from [Link]
-
Andersen, J., et al. (2010). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
-
Iga, K., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. International Journal of Molecular Sciences. Retrieved from [Link]
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]
-
Beilstein Journals. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
-
Cimini, S., et al. (2022). Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides. Plants. Retrieved from [Link]
-
ResearchGate. The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]
-
Chen, Z., et al. (2015). Direct synthesis of triphenylamine-containing polyarylsulfones from commercially available aniline: Polymerization via N-C coupling reactions. High Performance Polymers. Retrieved from [Link]
Sources
The Versatility of 3-[3-(Dimethylamino)propoxy]aniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Strategic Building Block for Targeted Therapies
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-[3-(Dimethylamino)propoxy]aniline has emerged as a highly valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology and other therapeutic areas. Its unique trifunctional nature—comprising a nucleophilic aniline, a flexible propoxy linker, and a basic dimethylamino group—offers a powerful toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
The aniline moiety serves as a key pharmacophore, often acting as a "hinge-binder" that anchors the molecule within the ATP-binding site of various protein kinases. The meta-substitution pattern of the propoxy chain directs synthetic transformations and influences the vectoral projection of the solubilizing group into the solvent-exposed region of the target protein. The terminal dimethylamino group is crucial for improving aqueous solubility, a critical parameter for oral bioavailability, and can also form strategic salt bridges with acidic residues in the kinase domain. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in the synthesis of targeted therapeutics.
Key Applications in Drug Discovery: Beyond a Simple Linker
The 3-aminophenol and aniline moieties are foundational in the development of a wide array of pharmaceuticals.[1] The incorporation of the this compound scaffold has been particularly impactful in the field of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3]
Targeting Protein Kinases in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[5] The anilino-pyrimidine and related heterocyclic cores are privileged structures in the design of kinase inhibitors, with the aniline nitrogen forming critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.[6]
Derivatives of this compound are frequently employed in the synthesis of inhibitors targeting a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and proliferation.[6]
-
Non-Receptor Tyrosine Kinases: Including Src and Abl, which are involved in cell growth and survival pathways.[6]
-
Serine/Threonine Kinases: Such as CDKs and GSK-3, which regulate cell cycle progression and other fundamental cellular processes.[7][8]
The strategic placement of the dimethylaminopropoxy side chain at the meta position of the aniline ring allows for the optimization of drug-like properties without sterically hindering the crucial hinge-binding interaction.
Synthetic Pathways and Methodologies
The primary utility of this compound in synthesis lies in its nucleophilic character, enabling its reaction with various electrophilic heterocyclic systems. A common and highly effective strategy for the construction of anilino-pyrimidine based kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction.
General Workflow for the Synthesis of Anilino-Pyrimidine Derivatives
The synthesis of N-(3-(3-(dimethylamino)propoxy)phenyl)-pyrimidin-amine derivatives typically follows a convergent strategy, as illustrated in the workflow diagram below. This involves the preparation of a suitably functionalized pyrimidine core, often a chloropyrimidine, followed by a coupling reaction with this compound.
Caption: Generalized workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a final target compound, representing a typical application of this compound in medicinal chemistry.
Protocol 1: Synthesis of 3-(3-(Dimethylamino)propoxy)aniline
This protocol outlines the synthesis of the title building block from 3-aminophenol.
Materials:
-
3-Aminophenol
-
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminophenol (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor
This protocol describes the synthesis of a representative kinase inhibitor utilizing this compound and a chlorinated pyrazolo[3,4-d]pyrimidine core. This class of compounds has been investigated as potent inhibitors of various kinases.[1][7]
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
p-Toluenesulfonic acid (p-TSA)
-
2-Propanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and this compound (1.1 eq) in 2-propanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux (approximately 85 °C) and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to afford the final compound, N-(3-(3-(dimethylamino)propoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key structural features and their roles in drug design.
-
Aniline Substitutions: Modifications to the aniline ring, while synthetically more complex, can be explored to probe for additional interactions within the ATP-binding pocket and to modulate the electronics of the hinge-binding amine.
-
Linker Length and Rigidity: While the propoxy linker is common, variations in length (ethoxy, butoxy) or the introduction of rigidifying elements can be used to optimize the orientation of the terminal amine.
-
Terminal Amine Substitution: The dimethylamino group can be replaced with other basic moieties (e.g., piperidine, pyrrolidine, morpholine) to fine-tune basicity, lipophilicity, and potential off-target activities.[9]
Data Presentation: A Representative Kinase Inhibitor Profile
The following table summarizes representative biological data for a hypothetical kinase inhibitor, Compound X , synthesized using this compound, to illustrate the type of data generated in a drug discovery campaign.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) |
| Compound X | VEGFR-2 | 15 | HUVEC | 120 |
| PDGFR-β | 45 | NIH-3T3 | 350 | |
| c-Kit | 80 | GIST-T1 | 600 | |
| Sunitinib (Control) | VEGFR-2 | 10 | HUVEC | 95 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Outlook
This compound is a commercially available and highly versatile building block that continues to play a significant role in the development of targeted therapies, particularly in the realm of kinase inhibitors. Its well-defined structural features provide a reliable platform for medicinal chemists to construct libraries of compounds with diverse pharmacological profiles. The synthetic accessibility and the clear structure-activity relationships associated with its derivatives ensure that this compound will remain a staple in the drug discovery toolkit for the foreseeable future. As our understanding of the kinome and the subtleties of kinase inhibitor design continues to evolve, the strategic application of such well-vetted building blocks will be instrumental in the creation of the next generation of precision medicines.
References
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Jadhav, S. B., & Tripathi, S. (2022). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]
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Baratt, D. C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. [Link]
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Gangjee, A., et al. (2010). Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. PubMed. [Link]
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Hu, Y. G., et al. (2010). Efficient Synthesis and Biological Evaluation of Some 2,4-diamino-furo[2,3-d]pyrimidine Derivatives. PubMed. [Link]
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Lee, H. J., et al. (2014). ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment. PubMed. [Link]
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Li, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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Mogale, P. M., et al. (2024). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
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HOPEMAX. (2025). What are the uses of the derivatives of 3 - Aminophenol?. Blog - HOPEMAX. [Link]
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The Versatility of 3-Aminophenol: Applications Beyond Pharmaceuticals and Dyes. (n.d.). Self-published. [Link]
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Fabbro, D., et al. (2002). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ACS Publications. [Link]
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Manley, P. W., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Institutes of Health. [Link]
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Wagner, J., et al. (2015). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Ferla, S., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach. [Link]
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Hutterer, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
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Wang, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. [Link]
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Zhang, H., et al. (2022). Design, Synthesis and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed Central. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
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Gas Chromatography Methods for the Analysis of Aniline and Its Derivatives: A Comprehensive Technical Guide
Introduction: The Analytical Imperative for Aniline Derivatives
Aniline and its substituted derivatives are foundational chemical intermediates, indispensable in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] However, their utility is shadowed by their toxicological profiles; many are classified as hazardous pollutants and potential genotoxic impurities (PGIs).[2] Consequently, regulatory bodies and quality control laboratories are tasked with the critical mission of detecting and quantifying these compounds at trace levels in diverse and often complex matrices, from environmental samples to active pharmaceutical ingredients (APIs).
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a powerful and definitive analytical technique for this purpose, offering high resolution and sensitivity.[3][4] This guide provides a detailed exploration of GC-based methods for aniline derivative analysis, moving beyond mere procedural lists to explain the underlying chemical principles and strategic choices that underpin robust and reliable analytical protocols. We will delve into sample preparation, derivatization strategies, chromatographic conditions, and detection techniques, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Challenge: Overcoming the Polarity of Anilines
The primary obstacle in the gas chromatographic analysis of anilines is their inherent polarity, stemming from the amine functional group (-NH₂). This polarity leads to several analytical challenges:
-
Poor Volatility: Polar compounds have strong intermolecular interactions, resulting in lower vapor pressures, which is problematic for a technique that requires analytes to be in the gas phase.
-
Peak Tailing: The active hydrogen atoms on the amine group can interact strongly with active sites (e.g., silanol groups) on the surfaces of the GC inlet and column. This adsorption leads to asymmetric, tailing peaks, which compromise resolution and quantification accuracy.[5][6][7]
-
Thermal Instability: Some aniline derivatives can be thermolabile, degrading at the high temperatures often used in GC inlets and ovens.[8]
To counter these issues, two primary strategies are employed: meticulous sample preparation, often involving derivatization, and the selection of appropriately deactivated GC columns and optimized conditions.
Strategic Sample Preparation and Derivatization
The goal of sample preparation is to extract the aniline derivatives from the sample matrix and present them in a form suitable for GC analysis. The choice of technique is matrix-dependent.
Liquid-Liquid Extraction (LLE)
For aqueous matrices such as wastewater or serum, liquid-liquid extraction is a common and effective technique.[1] A critical, causality-driven step is the alkalinization of the aqueous sample.
Why Alkalinize? By adjusting the pH of the sample to >11 with a base like sodium hydroxide (NaOH), the aniline derivatives, which are weak bases, are converted to their free base form.[1][9] This uncharged form is significantly more soluble in organic extraction solvents (e.g., dichloromethane, chloroform, toluene) than its protonated (salt) form, leading to a dramatic increase in extraction efficiency.
Headspace and Solid-Phase Microextraction (SPME)
For volatile anilines in solid or liquid matrices like soil or packaging materials, headspace (HS) analysis is a powerful, matrix-minimizing alternative.[10][11] The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample.[10][12] An aliquot of this headspace is then injected into the GC, avoiding the introduction of non-volatile matrix components that could contaminate the system.[10][11]
Headspace solid-phase microextraction (HS-SPME) further enhances this by concentrating the analytes from the headspace onto a coated fiber before injection, significantly improving sensitivity.[13] For aniline analysis using HS-SPME, parameters such as pH, extraction temperature, and time must be carefully optimized.[13] A key consideration is the management of water vapor, which can be co-adsorbed onto the SPME fiber and cause chromatographic problems like peak splitting.[14]
Derivatization: The Key to Symmetrical Peaks
For many polar anilines, derivatization is not merely an optional step but a necessary one to achieve good chromatographic performance.[1][3] This chemical modification process replaces the active hydrogens on the amine group with a less polar, more stable moiety. This transformation achieves two primary objectives:
-
Reduces Polarity and Increases Volatility: The resulting derivative is less polar and more volatile, making it more amenable to GC analysis.
-
Eliminates Peak Tailing: By capping the active amine group, interactions with the GC system are minimized, resulting in sharp, symmetrical peaks.[5]
Common derivatization reactions for anilines involve acylation. Reagents like heptafluorobutyric anhydride (HFBA) or acetic anhydride react with the amine to form stable amide derivatives.[3][15] The choice of reagent can also be used to enhance detectability; for instance, halogenated derivatives (e.g., from HFBA) are highly responsive to an Electron Capture Detector (ECD).
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols. These are intended as robust starting points that should be validated for specific applications and matrices according to ICH guidelines or other relevant standards.[16][17]
Protocol 1: GC-MS Analysis of Halogenated Anilines in Aqueous Samples
This protocol is based on liquid-liquid extraction followed by direct GC-MS analysis, suitable for less polar derivatives.
I. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Spike with internal standard as required.
-
Adjust the sample pH to >11 by adding 10 M NaOH dropwise.
-
Add 30 mL of dichloromethane (DCM) to the funnel.
-
Shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.[3]
-
Repeat the extraction twice more with fresh 30 mL portions of DCM, combining all organic extracts.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
II. GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Inlet | Splitless Mode, 250°C | Maximizes analyte transfer to the column for trace analysis. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert gas providing good efficiency. Constant flow maintains performance during oven ramp. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column offers good general-purpose separation. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Starts low to trap early eluting compounds, then ramps to elute higher boiling analytes.[3] |
| MS System | Agilent 5977B or equivalent | Provides sensitive detection and spectral information for identification. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Source Temp. | 230°C | Standard operating temperature. |
| Acquisition | Scan Mode (m/z 50-350) or SIM | Scan for qualitative analysis and unknown identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
III. Data Presentation: Expected Retention Times & Ions
The following table provides typical retention times and characteristic ions for selected chloroaniline isomers under the conditions described above.
| Compound | Approx. Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Chloroaniline | 10.2 | 127 | 92, 65 |
| 3-Chloroaniline | 10.5 | 127 | 92, 65 |
| 2,6-Dichloroaniline | 12.8 | 161 | 126, 90 |
| 2,4-Dichloroaniline | 13.1 | 161 | 126, 90 |
| 3,4-Dichloroaniline | 13.6 | 161 | 126, 90 |
| (Data adapted from reference[3]) |
Protocol 2: Analysis of Polar Anilines via Derivatization
This protocol details the analysis of more polar anilines by converting them into less polar, more volatile derivatives prior to GC-MS analysis.
I. Sample Preparation (Extraction & Derivatization with HFBA)
-
Extract the sample as described in Protocol 1 (Steps I.1 - I.9).
-
Evaporate the 1 mL extract to complete dryness under a gentle stream of nitrogen. Causality: This step is crucial to remove the extraction solvent, which can interfere with the derivatization reaction.
-
Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried residue.[3]
-
Immediately cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[3]
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[3]
II. GC-MS Instrumental Conditions
The instrumental conditions can be the same as those listed in Protocol 1. The derivatization step significantly improves the chromatographic behavior of polar anilines, allowing them to be analyzed effectively on a standard non-polar column like an HP-5ms.
III. Visualization of the Derivatization Workflow
Caption: Workflow for the derivatization of aniline extracts with HFBA.
Protocol 3: Headspace GC-MS for Volatile Anilines in Soil
This method is adapted for the determination of aniline in solid matrices like soil or sediment, leveraging headspace SPME for clean, concentrated injections.[13]
I. Sample Preparation (HS-SPME)
-
Weigh 2 g of the soil/sediment sample into a 20 mL headspace vial.
-
Add 5 g of sodium chloride. Causality: This "salting-out" effect increases the ionic strength of the aqueous phase (if present), which decreases the solubility of aniline and promotes its partitioning into the headspace, thereby increasing sensitivity.
-
Add 5 mL of purified water with the pH adjusted to >12.
-
Immediately seal the vial with a PTFE-lined septum.
-
Place the vial in the autosampler tray of the headspace unit.
-
Equilibrate the sample at 75°C for 55 minutes.[13]
-
Expose an 85 µm CAR/PDMS SPME fiber to the vial's headspace for the final 30 minutes of the equilibration time.
-
Desorb the fiber in the GC inlet for 3 minutes at the optimized desorption temperature.
II. GC-MS Instrumental Conditions
| Parameter | Setting | Rationale |
| GC System | HS-SPME-GC-MS System | Integrated system for automated headspace extraction and injection. |
| Inlet | Splitless Mode, 260°C | Ensures efficient thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | Helium, 1.2 mL/min | Standard carrier gas. |
| Column | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) | A polar polyethylene glycol (PEG) column is chosen to effectively separate polar analytes like aniline.[13] |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 220°C (hold 5 min) | Optimized for the separation of volatile anilines on a polar column. |
| MS System | As per Protocol 1 | MS provides the necessary sensitivity and confirmatory power. |
General Analytical Workflow
The logical flow for any GC-based analysis of aniline derivatives follows a structured path from sample receipt to final data reporting.
Caption: General workflow for the GC analysis of aniline derivatives.
Conclusion: Ensuring Methodological Integrity
The successful analysis of aniline derivatives by gas chromatography is a testament to the power of applied chemical principles. By understanding the challenges posed by analyte polarity and strategically employing techniques like pH adjustment, derivatization, and appropriate column selection, analysts can develop methods that are sensitive, robust, and reliable. The protocols provided herein serve as a comprehensive foundation, but it is incumbent upon the scientist to perform rigorous method validation to ensure the data generated is fit for its intended purpose—be it for environmental monitoring, pharmaceutical quality control, or fundamental research.
References
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Dasgupta, A., & Hammett-Stabler, C. A. (2000). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC).
- Sternson, L. A., & DeWitte, W. J. (1977). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
- Schlett, C., & Klem, C. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(14), 7486-7498.
- Pacholec, F., & Poole, C. F. (1982). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 54(7), 1019-1021.
- Gorecki, T., & Godycki, L. (1998). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Polish Journal of Environmental Studies, 7(2), 75-80.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Wang, S., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
- Reddy, M. Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(3), 654-658.
- Li, Y., et al. (2020). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 546, 042043.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Lab Manager. (2018, March 7). Tackling Volatiles with Headspace GC.
- Welsh, D. T. (1995). Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline.
- Al-Kindy, S. M. Z., et al. (2004). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION.
- LCGC International. (2025, December 12). High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors.
- Chaverri-Fernández, J. M., et al. (2012). Determination of Volatile Substances in Forensic Samples by Static Headspace Gas Chromatography. Tecnología en Marcha, 25(1), 49-59.
- Hartonen, K., et al. (2020). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
- Pérez-Mayán, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4531-4541.
- AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis.
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Application Notes & Protocols: Advanced Liquid-Liquid Extraction Techniques for Aniline Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of aniline and its derivatives from various matrices using liquid-liquid extraction (LLE) and its modern microextraction variants. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into optimizing extraction efficiency and selectivity.
Foundational Principles: The Chemistry of Aniline Extraction
Aniline is an aromatic amine with a pKa of 4.6, signifying its weakly basic nature. This property is the cornerstone of designing effective LLE protocols. The extraction of aniline is fundamentally a pH-dependent process, governed by the equilibrium between its neutral (organic-soluble) and protonated (water-soluble) forms.
-
In Basic/Neutral Conditions (pH > pKa): Aniline (C₆H₅NH₂) exists predominantly in its neutral, non-polar form. This state maximizes its partitioning into an immiscible organic solvent.
-
In Acidic Conditions (pH < pKa): Aniline is protonated to form the anilinium ion (C₆H₅NH₃⁺), which is highly soluble in the aqueous phase and will not partition into the organic phase.
This pH-dependent solubility is the primary mechanism leveraged for the selective extraction and purification of aniline. The choice of the extraction solvent is also critical; it should have a high affinity for neutral aniline, be immiscible with the sample matrix (typically aqueous), and be easily separable.
Key Parameters Governing Extraction Efficiency
| Parameter | Impact on Aniline Extraction | Rationale & Expert Insights |
| pH of Aqueous Phase | The single most critical parameter. | For efficient extraction into the organic phase, the pH of the aqueous sample must be adjusted to be at least 2 units above the pKa of aniline (i.e., pH > 6.6). A pH of 9-10 is commonly used to ensure complete deprotonation. |
| Choice of Organic Solvent | Determines partition coefficient and recovery. | Solvents like Dichloromethane (DCM), Chloroform, and Diethyl Ether are effective. DCM is often preferred for its high density, which aids in phase separation. The choice must also consider solvent volatility, toxicity, and compatibility with downstream analysis. |
| Solvent-to-Sample Ratio | Influences extraction completeness. | A higher solvent-to-sample volume ratio can improve recovery but may lead to sample dilution. A ratio of 1:5 to 1:10 (organic:aqueous) is a typical starting point, often performed in multiple, sequential extractions for higher efficiency. |
| Mixing/Agitation | Affects the rate of mass transfer. | Vigorous mixing (e.g., vortexing) for 1-5 minutes is crucial to maximize the interfacial surface area between the two phases, facilitating the transfer of aniline into the organic phase. |
| Ionic Strength | Can enhance partitioning ("salting-out"). | The addition of a neutral salt (e.g., NaCl) to the aqueous phase increases its polarity and can decrease the solubility of aniline, thereby promoting its transfer to the organic phase. |
Standard Protocol: Bulk Liquid-Liquid Extraction of Aniline from Aqueous Samples
This protocol details a standard procedure for extracting aniline from a water or wastewater sample. It is a robust method suitable for samples with aniline concentrations in the parts-per-million (ppm) range or higher.
Experimental Workflow
Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Place 5.0 mL of the aqueous sample into a 15 mL conical centrifuge tube.
-
Adjust the pH to 11 using 1M NaOH.
-
Add NaCl to a concentration of 5% (w/v) (0.25 g for a 5 mL sample) and vortex to dissolve.
-
-
Microextraction:
-
In a separate small vial, prepare the extraction mixture by combining 1.0 mL of acetone (the disperser solvent) and 100 µL of carbon tetrachloride (the extraction solvent).
-
Using a syringe, rapidly inject this mixture into the prepared aqueous sample in the centrifuge tube.
-
A cloudy solution will immediately form. Cap the tube and vortex for 30 seconds to ensure complete dispersion and extraction.
-
Centrifuge the tube for 5 minutes at 4000 rpm. This will break the emulsion and sediment the fine droplets of the high-density extraction solvent at the bottom of the conical tube.
-
-
Analysis:
-
A small droplet (typically 10-20 µL) of the carbon tetrachloride phase will be visible at the bottom of the tube.
-
Carefully collect this sedimented phase using a microsyringe.
-
Inject the collected volume directly into the analytical instrument (e.g., GC-MS or HPLC).
-
Rationale for DLLME Component Choices
| Component | Example | Role in the Protocol |
| Extraction Solvent | Carbon Tetrachloride (CCl₄), Chloroform | Must be denser than water, have high extraction capability for aniline, and be compatible with the analytical instrument. |
| Disperser Solvent | Acetone, Acetonitrile, Methanol | Must be miscible in both the aqueous sample and the extraction solvent. Its role is to disperse the extractor as fine droplets throughout the sample. |
Troubleshooting and Method Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incorrect pH; Insufficient mixing; Inappropriate solvent choice. | Verify pH of the aqueous phase is >9. Increase agitation time/intensity. Test alternative extraction solvents (e.g., switch from DCM to ethyl acetate). |
| Emulsion Formation | High concentration of surfactants or particulates in the sample matrix. | Add more NaCl ("salting out"). Centrifuge the sample to break the emulsion. For persistent emulsions, filter the sample before extraction. |
| Poor Reproducibility (DLLME) | Inconsistent injection speed; Inaccurate volume measurements. | Use a consistent, rapid injection technique. Calibrate micropipettes and syringes. Ensure the vortex speed and time are identical for all samples. |
| Contamination Peaks in Analysis | Impure solvents; Leaching from plasticware. | Use high-purity, HPLC/GC-grade solvents. Use glass volumetric ware and vials wherever possible. Run a solvent blank to identify contaminant sources. |
References
- Salting-out effect in liquid-liquid extraction. (n.d.). Chem LibreTexts.
-
Dispersive liquid-liquid microextraction. (2022). Wikipedia. Retrieved from [Link]
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Hollow fiber liquid-phase microextraction. (2022). Wikipedia. Retrieved from [Link]
- Rezaee, M., Assadi, Y., Hosseini, M. R. M., Aghaee, E., Ahmadi, F., & Berijani, S. (2006). Determination of organic compounds in water using dispersive liquid–liquid microextraction. Journal of Chromatography A, 1116(1-2), 1-9.
- Zhao, E., Han, L., Jiang, S., Wang, Q., & Zhou, Z. (2007). Application of dispersive liquid-liquid microextraction for the determination of aniline in water samples by high performance liquid chromatography. Journal of Chromatography A, 1147(1), 16-20.
Application Note: Leveraging 3-[3-(Dimethylamino)propoxy]aniline as a Core Scaffold for Novel Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1][2] Versatile chemical scaffolds that allow for facile structural modification are critical in this endeavor. This document provides a detailed guide on the application of 3-[3-(Dimethylamino)propoxy]aniline, a key intermediate, in the synthesis of potent antimicrobial agents. We explore its chemical attributes, provide a detailed synthetic protocol for a representative quinobenzothiazine derivative, discuss structure-activity relationships, and offer expert insights into the experimental workflow.
Introduction: The Strategic Value of the Aniline Precursor
This compound is a trifunctional building block of significant interest in medicinal chemistry. Its structure combines:
-
A primary aromatic amine (aniline): This group is a classic nucleophile, readily participating in reactions to form amides, imines, and heterocyclic systems, which are foundational to many drug classes.[3]
-
A flexible ether linkage: The propoxy chain provides conformational flexibility and can influence the molecule's pharmacokinetic properties, such as solubility and membrane permeability.
-
A tertiary amine: The dimethylamino group is a basic center that can be protonated at physiological pH. This positive charge often plays a crucial role in target binding, particularly with bacterial membranes or nucleic acids, and can enhance water solubility.
This unique combination makes it an ideal starting point for creating libraries of diverse compounds to screen for antimicrobial activity. Its derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[4]
Case Study: Synthesis of a Novel Quinobenzothiazine Antimicrobial Agent
Quinobenzothiazines are a class of tetracyclic compounds that have demonstrated significant antimicrobial properties.[5] The aniline moiety of our title compound is perfectly suited for constructing this heterocyclic system.
Rationale and Mechanistic Insight
The synthetic strategy involves the reaction of an aniline derivative with a thioquinantrenediinium salt. The inclusion of the 3-(dimethylamino)propoxy side chain is hypothesized to enhance antimicrobial efficacy through several mechanisms:
-
Improved Cell Penetration: The flexible, hydrophilic side chain may facilitate transport across the complex bacterial cell wall.
-
Enhanced Target Interaction: The terminal basic nitrogen can form ionic interactions with negatively charged components of the bacterial cell, such as phospholipids in the cell membrane or the phosphate backbone of DNA.
-
Inhibition of Bacterial Respiration: Some quinobenzothiazine derivatives have been shown to inhibit bacterial respiration, a critical energy-producing pathway.[5]
Synthetic Workflow Overview
The overall process involves a multi-step synthesis culminating in a cyclization reaction to form the tetracyclic core. The this compound is introduced in a key step to form the final active molecule.
Caption: High-level workflow for the synthesis of a quinobenzothiazine antimicrobial.
Detailed Experimental Protocol
This protocol outlines the synthesis of a 10-substituted quinobenzothiazinium chloride derivative, adapted from established methodologies for this class of compounds.[5]
Materials:
-
5,12-(dimethyl)thioquinantrenediinium bis-chloride
-
This compound
-
Anhydrous Pyridine
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,12-(dimethyl)thioquinantrenediinium bis-chloride (1.0 eq) in 30 mL of anhydrous pyridine.
-
Nucleophilic Addition: To the stirring solution, add this compound (1.1 eq) dropwise at room temperature.
-
Scientist's Note: The primary amine of the aniline is the nucleophile that attacks the electron-deficient thioquinantrenediinium salt. Using a slight excess of the aniline ensures complete consumption of the starting salt.
-
-
Heating and Monitoring: Heat the reaction mixture to 80°C and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The formation of the intermediate will be visible as a new spot.
-
Oxidative Cyclization: After completion, cool the mixture to room temperature. Bubble a slow stream of air (O2) through the solution for 2 hours to facilitate the oxidative cyclization to the final tetracyclic product. The solution will typically darken in color.
-
Precipitation and Isolation: Add 100 mL of diethyl ether to the reaction flask to precipitate the crude product. Stir for 30 minutes.
-
Expert Insight: Diethyl ether is used as an anti-solvent. The ionic quinobenzothiazinium product is insoluble in it, while the pyridine and any unreacted starting materials remain in solution.
-
-
Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with diethyl ether (3 x 20 mL) and a small amount of cold ethanol to remove residual pyridine.
-
Acidification: Suspend the crude solid in 20 mL of ethanol and add 2M HCl dropwise until the pH is ~2. This ensures the formation of the chloride salt, which is often more stable and crystalline.
-
Final Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quinobenzothiazinium chloride derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Structure-Activity Relationship (SAR) and Data
The antimicrobial activity of the synthesized compounds is highly dependent on the nature and position of the substituents. The this compound moiety provides a key anchor point for SAR studies.[6][7][8][9]
Table 1: Representative Antimicrobial Activity Data (Hypothetical)
| Compound ID | R-Group on Aniline | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity (IC₅₀, µM) |
| QBT-01 | H | 16 | 32 | > 100 |
| QBT-02 | 3-[3-(Dimethylamino)propoxy] | 2 | 4 | > 50 |
| QBT-03 | 3-methoxy | 8 | 16 | > 100 |
| QBT-04 | 3-chloro | 4 | 8 | > 100 |
| Ciprofloxacin | (Control) | 1 | 0.5 | - |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency. IC₅₀ = Half-maximal inhibitory concentration against a human cell line (e.g., HEK293), indicating cytotoxicity. Higher values are better.
The data clearly indicates that the addition of the dimethylaminopropoxy side chain (QBT-02) significantly enhances antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted (QBT-01) or other substituted analogues, while maintaining low cytotoxicity.
Proposed Mechanism of Action
The cationic nature of the synthesized quinobenzothiazine derivative is key to its antimicrobial action. The proposed mechanism involves a multi-step process targeting the bacterial cell membrane and potentially intracellular processes.
Caption: Postulated mechanism of action for the cationic antimicrobial agent.
The initial interaction is an electrostatic attraction between the positively charged drug and the negatively charged bacterial membrane. This leads to membrane destabilization, disruption of the proton motive force, and ultimately, cell death.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. Its inherent chemical functionalities allow for its incorporation into complex heterocyclic systems like quinobenzothiazines, where its flexible, cationic side chain can significantly enhance biological activity. The synthetic protocols are robust and amenable to library synthesis, making this compound an excellent starting point for drug discovery programs aimed at combating antimicrobial resistance.
References
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ResearchGate. (n.d.). Synthetic route for compound 3. Reagents and Conditions. Retrieved from [Link]
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PubChem. (n.d.). Antimicrobial compositions and methods - Patent US-8512723-B2. Retrieved from [Link]
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Journal of the Institution of Chemists (India). (2017). synthesis antimicrobial properties of some-3-substituted aryl iminoindole derivatives. Retrieved from [Link]
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Kowalska, P., et al. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(23), 8493. Retrieved from [Link]
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MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 653. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2015). a quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. RASĀYAN J. Chem., 8(1), 50-56. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity of Antimicrobial Agents. Antibiotics, 11(3), 346. Retrieved from [Link]
- Google Patents. (n.d.). Antimicrobial compositions - US8568711B2.
-
ResearchGate. (2015). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Retrieved from [Link]
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MDPI. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 26(11), 3391. Retrieved from [Link]
- Google Patents. (n.d.). US7517842B2 - Antimicrobial wash formulations including amidoamine-based cationic surfactants.
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Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
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PubMed. (2006). Structure Activity Relationship Studies on the Antimicrobial Activity of Novel Edeine A and D Analogues. Journal of Peptide Science, 12(10), 653-62. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem., 9, 2413-2449. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
- Google Patents. (n.d.). WO2020094244A1 - An antimicrobial surfactant based composition.
-
Wiley Online Library. (2023). Structure–activity relationships of antibacterial peptides. Biopolymers, 114(1), e23533. Retrieved from [Link]
-
PubMed Central. (n.d.). A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride. Retrieved from [Link]
- Google Patents. (n.d.). EP3493676B1 - Polymer-based antimicrobial compositions and methods of use thereof.
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Application Note: A Robust Protocol for Amide Synthesis using 3-[3-(Dimethylamino)propoxy]aniline as a Key Building Block
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-(3-(dimethylamino)propoxy)phenyl)benzamide, a model amide compound derived from the versatile building block, 3-[3-(Dimethylamino)propoxy]aniline. This aniline derivative is of significant interest to medicinal chemists and drug development professionals due to its unique structural motifs that can impart favorable pharmacokinetic properties. The protocol details a highly efficient amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), followed by a detailed purification strategy tailored to the basic nature of the product. The causality behind key experimental choices is explained to provide researchers with a deeper understanding and a solid foundation for adapting this methodology to a diverse range of substrates.
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, scaffold design plays a pivotal role in dictating the ultimate biological activity and pharmacokinetic profile of a candidate molecule. This compound is a highly valuable building block that combines three key structural features: an aromatic aniline ring for core structural modifications, a flexible propoxy linker, and a terminal tertiary amine. The dimethylamino group is particularly important as it can be protonated at physiological pH, enhancing aqueous solubility and providing a cationic center for potent ionic interactions with biological targets, such as the acidic residues in enzyme active sites.
The most common and strategically important transformation involving this scaffold is the acylation of the primary aniline amine to form a stable amide bond. This reaction is a cornerstone of medicinal chemistry, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[1] This guide provides a robust and reproducible protocol for such a transformation, addressing common challenges and ensuring a high-purity final product.
Reaction Principle: EDC/HOBt Mediated Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. The combination of a carbodiimide, such as EDC, and an additive, like HOBt, is a widely adopted method due to its mild conditions and high efficiency.[2][3]
The reaction proceeds via a multi-step mechanism:
-
Activation: The carboxylic acid (benzoic acid) attacks the EDC, forming a highly reactive O-acylisourea intermediate.
-
Suppression of Side-Reactions: This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which is difficult to remove. HOBt acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an activated HOBt-ester.[2][4] This step is crucial as it minimizes the formation of the N-acylurea side product and increases the overall reaction yield.[3]
-
Nucleophilic Attack: The primary amine of this compound, being the primary nucleophile, attacks the carbonyl carbon of the activated HOBt-ester, leading to the formation of the desired amide bond and the regeneration of HOBt.[2]
Caption: EDC/HOBt amide coupling reaction mechanism.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | Purity | Notes |
| This compound | C₁₁H₁₈N₂O | 194.27 | Sigma-Aldrich | ≥97% | Store under inert gas. |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Acros Organics | 99.5% | |
| EDC hydrochloride | C₈H₁₈ClN₃ | 191.70 | TCI | >98% | Store desiccated at -20°C. |
| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Oakwood | >97% | Can be used with water of hydration. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Alfa Aesar | >99% | Non-nucleophilic base. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | >99.8% | Use from a sealed bottle or solvent system. |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | - | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying organic layers. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99% | For use as a column chromatography additive. |
Detailed Experimental Protocol
This protocol describes a 2.0 mmol scale reaction. Quantities can be adjusted proportionally.
Reagent Stoichiometry Table
| Reagent | Molar Equiv. | Moles (mmol) | Amount | Volume |
| This compound | 1.0 | 2.0 | 388.5 mg | - |
| Benzoic Acid | 1.1 | 2.2 | 268.7 mg | - |
| EDC hydrochloride | 1.2 | 2.4 | 459.1 mg | - |
| HOBt hydrate | 1.2 | 2.4 | 324.3 mg | - |
| DIPEA | 2.5 | 5.0 | 646.2 mg | 870 µL |
| Anhydrous DCM | - | - | - | 20 mL |
Step-by-Step Synthesis Workflow
-
Reagent Dissolution: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add benzoic acid (268.7 mg) and HOBt (324.3 mg). Add anhydrous DCM (20 mL) and stir with a magnetic stir bar until all solids have dissolved.
-
Carboxylic Acid Activation: Add EDC hydrochloride (459.1 mg) to the solution. The mixture will become a slurry. Stir for 5 minutes.
-
Base Addition: Add DIPEA (870 µL). The DIPEA serves to neutralize the EDC hydrochloride salt and any acid generated during the reaction. Stir for an additional 15 minutes at room temperature. During this "pre-activation" phase, the active HOBt-ester is formed.
-
Nucleophile Addition: Add this compound (388.5 mg) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the aniline starting material by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol / 90% DCM + 0.5% Triethylamine. The starting aniline and the product can be visualized under UV light (254 nm).
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with an additional 30 mL of DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted HOBt and benzoic acid, followed by brine (1 x 30 mL) to reduce the amount of water in the organic phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification by Flash Column Chromatography
The basic dimethylamino group in the product can cause significant tailing on standard silica gel due to acid-base interactions.[5][6] This can be suppressed by modifying the mobile phase.
-
Column: Silica gel, 230-400 mesh.
-
Eluent System: A gradient of 2% to 10% Methanol in Dichloromethane. Crucially, add 0.5% triethylamine (TEA) to the eluent mixture. The TEA acts as a competing base, neutralizing the acidic silanol groups on the silica surface and allowing the desired product to elute with a much-improved peak shape.[5][7]
-
Procedure:
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute with the gradient system.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product.
-
Product Characterization
The identity, purity, and structure of the final compound must be confirmed using standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the product and assess purity.
-
¹H and ¹³C NMR: To verify the chemical structure and confirm the formation of the amide bond.
-
HRMS: To obtain an exact mass and confirm the elemental composition.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these reagents. All operations should be performed inside a certified chemical fume hood.
-
This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[8]
-
EDC Hydrochloride: Is a potent skin sensitizer and can cause allergic reactions. Avoid inhalation of dust.[9]
-
HOBt: Is classified as a flammable solid and may have explosive properties, especially when dry and heated. Avoid grinding or excessive heating.
-
DCM & DIPEA: Dichloromethane is a suspected carcinogen. DIPEA is corrosive and flammable. Avoid inhalation and skin contact.
References
- Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- Chandrasekhar, D., & Rao, V. R. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines.
- Vulcanchem. (n.d.). 2-[3-(Dimethylamino)propoxy]aniline.
- ResearchGate. (n.d.). Does anyone have experience with amide coupling reaction of aniline?.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Hurd, C. D., Dull, M. F., & Martin, K. E. (n.d.). THE INTERACTION OF AMIDES WITH ANILINE. Journal of the American Chemical Society.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines.
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- chemBlink. (n.d.). 3-(3-Dimethylaminopropoxy)aniline [CAS# 1135-26-8].
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-[3-(Dimethylamino)propoxy]aniline.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- PubChem. (n.d.). 3-propoxyaniline.
Sources
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- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
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- 9. fishersci.com [fishersci.com]
Analytical methods for quantifying 3-[3-(Dimethylamino)propoxy]aniline
Anwendungs- und Protokollleitfaden
Titel: Quantitative Bestimmung von 3-[3-(Dimethylamino)propoxy]anilin mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion
Abstrakt: Diese Application Note beschreibt eine detaillierte, validierte Methode zur quantitativen Analyse von 3-[3-(Dimethylamino)propoxy]anilin in pharmazeutischen Matrices. Die genaue Quantifizierung dieser Verbindung ist entscheidend, da sie als wichtiger pharmazeutischer Zwischenstoff oder als potenzielle prozessbedingte Verunreinigung auftreten kann. Das hier vorgestellte Protokoll verwendet die Reversed-Phase-Hochleistungsflüssigkeitschromatographie (RP-HPLC) mit UV-Detektion, eine robuste und in der Industrie weit verbreitete Technik. Darüber hinaus wird ein umfassender Leitfaden zur Methodenvalidierung gemäß den Richtlinien des International Council for Harmonisation (ICH) Q2(R2) bereitgestellt, um die Eignung der Methode für den vorgesehenen Zweck sicherzustellen.[1][2][3] Die hier dargelegten Prinzipien und Protokolle sollen Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine zuverlässige Grundlage für die genaue Quantifizierung dieses Analyten bieten.
Profil des Analyten: 3-[3-(Dimethylamino)propoxy]anilin
Das Verständnis der physikalisch-chemischen Eigenschaften des Zielanalyten ist die Grundlage für die Entwicklung einer robusten analytischen Methode.
| Eigenschaft | Wert | Quelle |
| CAS-Nummer | 1135-26-8 | [4][5] |
| Summenformel | C₁₁H₁₈N₂O | [4][5] |
| Molekulargewicht | 194.27 g/mol | [4][5] |
| Struktur | Aromatische Aminverbindung mit einer tertiären Amingruppe in der Seitenkette | |
| Aussehen | Typischerweise eine Flüssigkeit oder ein Öl | [6] |
| Löslichkeit | Löslich in organischen Lösungsmitteln wie Methanol und Acetonitril |
Die Struktur enthält einen chromophoren Benzolring, der für die UV-Detektion geeignet ist, und zwei basische Amingruppen (eine primäre aromatische und eine tertiäre aliphatische), deren Ionisationszustand pH-abhängig ist. Diese Eigenschaft ist entscheidend für die chromatographische Trennung mittels RP-HPLC.
Prinzip der analytischen Methodik
Die Wahl der analytischen Methode wird durch die Struktur des Analyten bestimmt. Für eine nichtflüchtige, polare und UV-absorbierende Verbindung wie 3-[3-(Dimethylamino)propoxy]anilin sind zwei Haupttechniken geeignet:
-
Hochleistungsflüssigkeitschromatographie (HPLC): Dies ist die Methode der Wahl. Die Reversed-Phase-Chromatographie (RP-HPLC) auf einer C18-Säule ermöglicht eine hervorragende Trennung von polaren und unpolaren Verbindungen. Durch die Steuerung des pH-Werts der mobilen Phase kann der Ionisationszustand der Amingruppen des Analyten kontrolliert werden, was eine Feinabstimmung der Retention und der Peakform ermöglicht. Die UV-Detektion bietet eine hohe Empfindlichkeit und Spezifität aufgrund des aromatischen Rings im Molekül.
-
Gaschromatographie (GC): Obwohl möglich, ist die GC für Amine oft weniger direkt anwendbar.[7] Amine können aufgrund ihrer Polarität zu Peak-Tailing auf Standard-GC-Säulen neigen und erfordern möglicherweise eine Derivatisierung, um ihre Flüchtigkeit zu erhöhen und die Wechselwirkungen mit der Säule zu reduzieren.[7][8] Daher wird die HPLC aufgrund ihrer Einfachheit, Robustheit und direkten Anwendbarkeit bevorzugt.
Detailliertes Protokoll: RP-HPLC-Methode zur Quantifizierung
Dieses Protokoll beschreibt eine validierte RP-HPLC-Methode, die für die Quantifizierung von 3-[3-(Dimethylamino)propoxy]anilin optimiert ist.
Instrumentierung und Materialien
-
HPLC-System: Ausgestattet mit einem quaternären oder binären Pumpensystem, einem Autosampler, einem Säulenofen und einem UV/Vis- oder Photodiodenarray (PDA)-Detektor.
-
Analysensäule: C18, 5 µm Partikelgröße, 250 mm x 4,6 mm (oder Äquivalent).
-
Datenerfassung: Chromatographie-Datensystem (CDS).
-
Analysenwaage: Genauigkeit von 0,01 mg.
-
pH-Meter: Kalibriert.
-
Reagenzien: Acetonitril (HPLC-Qualität), Kaliumdihydrogenphosphat (ACS-Qualität), Orthophosphorsäure (ACS-Qualität), Wasser (HPLC-Qualität).
-
Referenzstandard: 3-[3-(Dimethylamino)propoxy]anilin von bekannter Reinheit (≥95 %).[5]
Chromatographische Bedingungen
| Parameter | Bedingung | Begründung |
| Säule | C18, 5 µm, 250 mm x 4,6 mm | Bietet eine hervorragende Retention und Trennung für Verbindungen mit mittlerer Polarität. |
| Mobile Phase | Puffer : Acetonitril (70:30, v/v) | Das Verhältnis kann zur Optimierung der Retentionszeit angepasst werden. |
| Puffer | 25 mM Kaliumdihydrogenphosphat, pH auf 6,8 mit Phosphorsäure eingestellt | Ein pH-Wert nahe dem pKa der tertiären Amingruppe sorgt für eine konsistente Ionisierung und eine gute Peakform. |
| Flussrate | 1,0 mL/min | Standardflussrate für eine 4,6-mm-ID-Säule. |
| Säulentemperatur | 30 °C | Kontrollierte Temperatur gewährleistet reproduzierbare Retentionszeiten. |
| Detektionswellenlänge | 240 nm | Bietet eine gute Absorption für den aromatischen Ring. |
| Injektionsvolumen | 10 µL | Kann je nach Konzentration und Empfindlichkeit angepasst werden. |
| Laufzeit | 10 Minuten | Ausreichend, um den Analyten zu eluieren und die Säule für die nächste Injektion vorzubereiten. |
Vorbereitung der Lösungen
-
Puffer (25 mM KH₂PO₄, pH 6,8): 3,40 g Kaliumdihydrogenphosphat in 1000 mL Wasser (HPLC-Qualität) auflösen. Den pH-Wert mit verdünnter Orthophosphorsäure auf 6,8 einstellen. Vor Gebrauch filtern (0,45-µm-Filter) und entgasen.
-
Mobile Phase: Puffer und Acetonitril im Verhältnis 70:30 (v/v) mischen.
-
Verdünnungsmittel: Mobile Phase.
-
Standard-Stammlösung (ca. 500 µg/mL): Ca. 25 mg des 3-[3-(Dimethylamino)propoxy]anilin-Referenzstandards genau einwiegen, in einen 50-mL-Messkolben geben, im Verdünnungsmittel auflösen und bis zur Marke auffüllen.
-
Arbeitsstandardlösung (ca. 50 µg/mL): 5,0 mL der Standard-Stammlösung in einen 50-mL-Messkolben pipettieren und mit dem Verdünnungsmittel bis zur Marke auffüllen.
-
Probenvorbereitung: Eine Menge der Probe, die ca. 5 mg des Analyten enthält, genau einwiegen, in einen 100-mL-Messkolben geben, im Verdünnungsmittel auflösen und bis zur Marke auffüllen. Dies ergibt eine theoretische Konzentration von 50 µg/mL. Gegebenenfalls vor der Injektion durch einen 0,45-µm-Spritzenfilter filtern.
Arbeitsablauf der HPLC-Analyse
Abbildung 1: Allgemeiner Arbeitsablauf für die HPLC-Analyse.
Systemeignungstest (SST)
Vor der Probenanalyse muss die Leistung des chromatographischen Systems überprüft werden.[3] Injizieren Sie die Arbeitsstandardlösung (50 µg/mL) fünfmal hintereinander und bewerten Sie die folgenden Parameter.
| Parameter | Akzeptanzkriterium | Zweck |
| Relative Standardabweichung (RSD) der Peakflächen | ≤ 2,0 % | Gewährleistet die Präzision des Injektors und des Systems.[1] |
| Tailing-Faktor (Asymmetrie) | 0,8 – 1,5 | Zeigt eine gute Peakform und das Fehlen unerwünschter Säulenwechselwirkungen an. |
| Theoretische Böden (N) | > 2000 | Zeigt die Effizienz der Säule an. |
Berechnung
Die Konzentration von 3-[3-(Dimethylamino)propoxy]anilin in der Probe wird mittels externer Standardkalibrierung berechnet:
Konzentration (µg/mL) = (Peakfläche der Probe / Peakfläche des Standards) × Konzentration des Standards (µg/mL)
Protokoll zur Methodenvalidierung (gemäß ICH Q2(R2))
Die Validierung einer analytischen Methode ist der Prozess, durch den nachgewiesen wird, dass die Methode für den vorgesehenen Zweck geeignet ist.[2][3]
Abbildung 2: Logische Struktur der Validierungsparameter nach ICH Q2(R2).
Validierungsparameter und Akzeptanzkriterien
| Parameter | Vorgehensweise | Akzeptanzkriterium |
| Spezifität | Analysieren Sie ein Placebo (Matrix ohne Analyt) und eine mit dem Analyten und bekannten Verunreinigungen versetzte Probe. | Keine signifikanten Störpeaks am Retentionszeitpunkt des Analyten. Der Peak des Analyten muss vom Placebo und anderen Verunreinigungen getrennt sein.[9][10] |
| Linearität | Analysieren Sie Lösungen in mindestens fünf Konzentrationen über den Bereich von 50 % bis 150 % der Arbeitskonzentration (z. B. 25, 37,5, 50, 62,5, 75 µg/mL). | Korrelationskoeffizient (r²) ≥ 0,999.[10] |
| Bereich | Der Bereich, in dem die Methode linear, richtig und präzise ist. | Typischerweise 80 % bis 120 % der Testkonzentration.[9][10] |
| Richtigkeit | Analysieren Sie Proben, die mit bekannten Mengen des Analyten versetzt sind (typischerweise bei 80 %, 100 % und 120 % der Arbeitskonzentration). | Wiederfindungsrate zwischen 98,0 % und 102,0 %.[1][9] |
| Präzision (Wiederholbarkeit) | Führen Sie sechs unabhängige Bestimmungen bei 100 % der Testkonzentration am selben Tag mit demselben Analysten durch. | RSD ≤ 2,0 %.[1] |
| Präzision (Mittlere Präzision) | Wiederholen Sie den Wiederholbarkeitstest an einem anderen Tag, mit einem anderen Analysten oder einem anderen Gerät. | RSD ≤ 2,0 %. |
| Quantifizierungsgrenze (LOQ) | Bestimmen Sie die niedrigste Konzentration, die mit akzeptabler Präzision und Richtigkeit quantifiziert werden kann. | Typischerweise ein Signal-Rausch-Verhältnis von 10:1. |
| Nachweisgrenze (LOD) | Bestimmen Sie die niedrigste Konzentration, die nachgewiesen, aber nicht unbedingt quantifiziert werden kann. | Typischerweise ein Signal-Rausch-Verhältnis von 3:1.[11] |
| Robustheit | Führen Sie kleine, bewusste Änderungen an den Methodenparametern durch (z. B. pH-Wert ±0,2, Säulentemperatur ±5 °C, prozentualer Anteil an Acetonitril ±2 %). | Die Ergebnisse, einschließlich der SST-Parameter, sollten von den Änderungen nicht wesentlich beeinflusst werden.[9] |
Alternative Methode: Gaschromatographie (GC)
Für eine orthogonale Verifizierung oder wenn kein HPLC-System verfügbar ist, kann eine GC-Methode entwickelt werden.
-
Prinzip: Die Probe wird in einen heißen Injektor injiziert, verdampft und von einem Inertgas durch eine Kapillarsäule getragen. Die Trennung erfolgt basierend auf dem Siedepunkt und der Polarität. Ein stickstoff-phosphor-spezifischer Detektor (NPD) ist ideal für stickstoffhaltige Verbindungen wie Aniline und bietet eine hohe Selektivität gegenüber Kohlenwasserstoff-Matrices.[12]
-
Probenvorbereitung: Eine Lösungsmittelextraktion (z. B. mit Dichlormethan) kann erforderlich sein, um den Analyten aus komplexen Matrices zu isolieren.[12][13]
-
Herausforderungen: Wie bereits erwähnt, kann die Polarität von 3-[3-(Dimethylamino)propoxy]anilin zu Peak-Tailing führen. Eine Derivatisierung der Amingruppen (z. B. durch Acetylierung oder Silylierung) kann erforderlich sein, um die Flüchtigkeit zu erhöhen und die Peakform zu verbessern.[7]
-
GC-Bedingungen (Beispiel):
-
Säule: DB-5 oder ähnliche 5 % Phenyl-methylpolysiloxan-Säule.
-
Injektortemperatur: 250 °C.
-
Ofenprogramm: Temperaturgradient, z. B. von 100 °C auf 280 °C bei 10 °C/min.[8]
-
Detektor: NPD oder MS.
-
Fazit
Diese Application Note bietet eine umfassende, wissenschaftlich fundierte Anleitung zur Quantifizierung von 3-[3-(Dimethylamino)propoxy]anilin. Die vorgestellte RP-HPLC-Methode ist robust, präzise und für den Einsatz in regulierten Umgebungen geeignet. Das detaillierte Validierungsprotokoll, das auf den ICH-Richtlinien basiert, stellt sicher, dass die Methode zuverlässige und vertrauenswürdige Ergebnisse liefert, die für die Qualitätskontrolle und die Arzneimittelentwicklung unerlässlich sind. Die Einhaltung dieser Protokolle wird die wissenschaftliche Integrität der analytischen Messungen gewährleisten.
Referenzen
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Abgerufen von
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Abgerufen von
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Abgerufen von
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Abgerufen von
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Abgerufen von
-
chemBlink. 3-(3-Dimethylaminopropoxy)aniline [CAS# 1135-26-8]. Abgerufen von
-
Biosynth. 4-[3-(Dimethylamino)propoxy]aniline | 62424-88-8. Abgerufen von
-
Sigma-Aldrich. 4-[3-(dimethylamino)propoxy]aniline | 62424-88-8. Abgerufen von
-
Umweltministerium, Japan. III Analytical Methods. Abgerufen von
-
Beijing Sinohygiant Technology Co., Ltd. 3-(3-(Dimethylamino)propoxy)aniline - CAS:1135-26-8. Abgerufen von
-
ChemicalBook. 4-[3-(DIMETHYLAMINO)PROPOXY]ANILINE Product Description. Abgerufen von
-
ResearchGate. (2016). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Abgerufen von
-
SIELC Technologies. N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. Abgerufen von
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Abgerufen von
-
Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Abgerufen von
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Abgerufen von
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Abgerufen von
-
Rasayan Journal of Chemistry. (2015). Visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Abgerufen von
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Abgerufen von
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Abgerufen von
-
National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Abgerufen von
-
National Institutes of Health. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Abgerufen von
-
ResearchGate. (1997). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Abgerufen von
-
Ministerium für Gesundheit, Arbeit und Soziales, Japan. Multi-residue Method III for Veterinary Drugs by HPLC (Animal and Fishery Products). Abgerufen von
-
Sigma-Aldrich. Aniline for synthesis 62-53-3. Abgerufen von
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. CAS # 1135-26-8, 3-(3-Dimethylaminopropoxy)aniline, m-[3-(Dimethylamino)propoxy]aniline - chemBlink [chemblink.com]
- 5. 3-(3-(Dimethylamino)propoxy)aniline - CAS:1135-26-8 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. 4-[3-(dimethylamino)propoxy]aniline | 62424-88-8 [sigmaaldrich.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. env.go.jp [env.go.jp]
Application Note & Protocol: High-Purity Isolation of 3-[3-(Dimethylamino)propoxy]aniline via Optimized Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of 3-[3-(Dimethylamino)propoxy]aniline, a key intermediate in pharmaceutical synthesis. Due to its dual basic nature, stemming from both an aromatic aniline and an aliphatic tertiary amine, this compound presents significant challenges for purification via standard silica gel chromatography, often resulting in peak tailing and poor recovery. This application note details a robust methodology employing normal-phase column chromatography with a modified mobile phase to neutralize the acidic silica surface, ensuring a high-purity, high-yield isolation. The protocol covers all stages, from initial method development using Thin-Layer Chromatography (TLC) to the final preparative column separation, fraction analysis, and product isolation.
Introduction and Purification Principle
This compound (MW: 194.27 g/mol ) is a bifunctional molecule containing both a primary aromatic amine and a tertiary aliphatic amine.[1] This dual basicity is the central challenge in its purification. Standard silica gel is characterized by the presence of surface silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). These acidic sites strongly and often irreversibly interact with the basic nitrogen atoms of the target molecule. This acid-base interaction leads to several chromatographic problems, including significant peak tailing, low resolution, and in severe cases, complete retention of the compound on the column.[2][3]
To achieve a successful separation, this undesirable interaction must be mitigated. Two primary strategies exist:
-
Modify the Stationary Phase: Employing a more basic or neutral stationary phase, such as alumina or amine-functionalized silica, can prevent the acid-base interaction.[2][4][5]
-
Modify the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent. This additive effectively neutralizes the acidic silanol groups on the silica surface, allowing the target amine to elute symmetrically and predictably.[3][6]
This protocol will focus on the second approach, using a standard silica gel stationary phase with a triethylamine-modified mobile phase. This method is cost-effective, widely accessible, and highly effective for purifying basic amines.
Method Development: Thin-Layer Chromatography (TLC)
Prior to preparative chromatography, it is essential to develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound in the range of 0.25–0.35, ensuring good separation from impurities.
Materials for TLC
-
Silica gel 60 F254 TLC plates
-
TLC development chamber
-
Spotting capillaries
-
Crude this compound sample
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Visualization: UV lamp (254 nm), Potassium permanganate (KMnO4) stain
TLC Protocol
-
Chamber Preparation: Line a TLC chamber with filter paper and add a prepared mobile phase (e.g., 95:4.5:0.5 DCM:MeOH:TEA). Close the chamber and allow it to saturate for at least 15 minutes.
-
Sample Preparation: Dissolve a small amount of the crude material in a few drops of DCM.
-
Spotting: Using a capillary, spot the dissolved crude sample onto the baseline of a TLC plate.
-
Development: Place the spotted TLC plate into the saturated chamber and allow the solvent front to ascend until it is approximately 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp. Amines often quench UV fluorescence. Subsequently, stain the plate with a KMnO4 dip to visualize UV-inactive compounds.
-
Optimization: Analyze the resulting Rf values.
-
If the Rf is too low (target spot near the baseline), increase the polarity of the mobile phase by increasing the proportion of methanol.
-
If the Rf is too high (target spot near the solvent front), decrease the polarity by reducing the proportion of methanol.
-
Crucially, maintain the proportion of TEA at 0.5-1.0% of the total solvent volume to prevent streaking. [6]
-
Table 1: Example TLC Solvent Systems
| System | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) | Expected Rf of Target | Observations |
| A | 98 | 1.5 | 0.5 | ~0.15 | Good separation, but low mobility. |
| B | 95 | 4.5 | 0.5 | ~0.30 | Optimal. Good mobility and separation from baseline and solvent front impurities. |
| C | 90 | 9.5 | 0.5 | ~0.60 | High mobility, potential for co-elution with less polar impurities. |
Protocol: Preparative Column Chromatography
This section details the purification of crude this compound on a 50 g scale, assuming the optimal TLC solvent system was determined to be 95:4.5:0.5 DCM:MeOH:TEA.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column (appropriate size, e.g., 5 cm diameter)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexanes, Ethyl Acetate
-
Sand (acid-washed)
-
Fraction collection tubes
-
Rotary evaporator
Workflow for Purification
Caption: Overall workflow from method development to pure product.
Step-by-Step Procedure
Step 1: Column Packing (Wet Slurry Method)
-
Secure a glass column vertically to a stand. Ensure the stopcock is closed and place a small cotton or glass wool plug at the bottom.
-
Add a ~1 cm layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel (approx. 20-50 times the weight of the crude sample) in a non-polar solvent like hexanes or the initial, least polar eluent.
-
Pour the slurry into the column. Open the stopcock to drain some solvent while continuously adding the slurry to ensure even packing without air bubbles.
-
Gently tap the column to settle the silica bed.
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed surface.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading (Dry Loading Method) Dry loading is highly recommended for polar compounds to ensure a narrow starting band and better resolution.
-
Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
-
Carefully add another thin layer of sand on top of the sample layer.
Step 3: Elution and Fraction Collection
-
Begin elution with a less polar solvent system than the one determined by TLC (e.g., 98:1.5:0.5 DCM:MeOH:TEA) to elute non-polar impurities first.
-
Carefully add the eluent to the column without disturbing the top layer. Use gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase towards the optimal composition determined by TLC (e.g., 95:4.5:0.5 DCM:MeOH:TEA). A stepwise or linear gradient is effective.
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
Step 4: Fraction Analysis
-
Monitor the collected fractions by TLC to determine their composition. Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture and a pure standard if available.
-
Develop and visualize the TLC plate as described in Section 2.2.
-
Identify the fractions that contain the pure desired product, free from impurities.
Step 5: Product Isolation
-
Combine all fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
The resulting oil or solid is the purified product. Determine the final yield and assess purity via analytical techniques such as HPLC, GC-MS, or NMR.
Mitigating Amine-Silica Interactions
The success of this purification hinges on suppressing the interaction between the basic amine and the acidic silica surface. The addition of triethylamine achieves this by creating an equilibrium where the TEA preferentially interacts with the silanol groups, effectively "masking" them from the target compound.
Caption: Effect of mobile phase modifier on amine-silica interaction.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks on TLC/Column | Insufficient triethylamine (TEA) in the mobile phase. | Ensure TEA concentration is 0.5-1.0% of the total solvent volume. |
| Compound will not elute from column | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (Methanol). |
| Poor separation of product and impurity | Rf values are too close. The column was overloaded. | Re-develop the TLC method using a different solvent system (e.g., ethyl acetate/hexanes/TEA). Use a larger column or less crude material. |
| Cracked or channeled silica bed | Column was packed improperly or ran dry. | Repack the column carefully. Never allow the solvent level to drop below the top of the silica bed. |
Safety and Handling
Substituted anilines should be handled with care as they can be toxic if inhaled, ingested, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound before beginning work.
References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
-
Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit r/chemhelp. (2022). Chromotography with free amines?[Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
University of California, Davis. (n.d.). Column chromatography. [Link]
Sources
Use of 3-[3-(Dimethylamino)propoxy]aniline in the synthesis of antidepressant agents
Application Notes & Protocols
Topic: The Strategic Use of 3-[3-(Dimethylamino)propoxy]aniline in the Synthesis of Novel Antidepressant Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Significance of the (Dimethylamino)propoxy Moiety
The development of effective antidepressant agents remains a cornerstone of modern medicinal chemistry. A key strategy in this field is the design of molecules that selectively target monoamine transporters, particularly the serotonin transporter (SERT).[1][2] The aryl ether scaffold, linked to a basic amine via a flexible propoxy chain, is a privileged structure found in numerous potent selective serotonin reuptake inhibitors (SSRIs).
Within this chemical space, This compound has emerged as a critical and versatile intermediate. Its structure provides the essential pharmacophoric elements:
-
An aniline ring that can be readily functionalized, allowing for the exploration of diverse chemical substitutions to modulate potency, selectivity, and pharmacokinetic properties.
-
A propoxy linker that provides the optimal spacing and conformational flexibility for the molecule to engage with the binding sites on the serotonin transporter.[1]
-
A terminal dimethylamino group , a basic moiety crucial for forming salt bridges and engaging in ionic interactions within the transporter's central binding site, which is essential for high-affinity binding.
This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of next-generation antidepressant candidates, complete with detailed protocols and mechanistic insights.
Physicochemical Properties & Safety Data
Before initiating any synthetic work, it is imperative to understand the properties and handling requirements of the starting material.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1135-26-8 | [3][4] |
| Molecular Formula | C₁₁H₁₈N₂O | [3][4] |
| Molecular Weight | 194.27 g/mol | [3][4] |
| Appearance | Oil / Liquid | [5] |
| Density | 1.027 g/cm³ | [4] |
| SMILES | CN(C)CCCOC1=CC=CC(=C1)N | |
| InChI Key | MOXSUJYRRRCATL-UHFFFAOYSA-N | [5] |
Safety & Handling: this compound is an amine derivative and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin.[5][6] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
General Synthetic Pathway: From Intermediate to Active Agent
The primary amino group on the aniline ring of this compound serves as a versatile chemical handle for a variety of coupling reactions. A common and effective strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, to form a new C-N bond with an aryl halide. This approach allows for the modular construction of a diverse library of diarylamine derivatives.
The workflow below illustrates the synthesis of a hypothetical antidepressant agent, N-(4-fluorophenyl)-3-[3-(dimethylamino)propoxy]aniline, a structural analog inspired by known SERT inhibitors.
Caption: Synthetic workflow for an antidepressant agent via Buchwald-Hartwig amination.
This reaction is highly valued for its functional group tolerance and broad substrate scope, making it ideal for late-stage diversification in a drug discovery program.
Detailed Experimental Protocol
Synthesis of N-(4-fluorophenyl)-3-[3-(dimethylamino)propoxy]aniline hydrochloride
This protocol describes a representative synthesis. Researchers should perform their own optimization and safety assessments.
4.1 Materials and Reagents
| Reagent | Supplier | Grade | Quantity |
| This compound | Commercial | ≥95% | 1.0 g (5.15 mmol) |
| 1-Bromo-4-fluorobenzene | Commercial | Reagent | 0.99 g (5.66 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | Reagent | 47 mg (0.0515 mmol) |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Commercial | Reagent | 96 mg (0.154 mmol) |
| Sodium tert-butoxide (NaOtBu) | Commercial | Reagent | 690 mg (7.18 mmol) |
| Toluene | Commercial | Anhydrous | 25 mL |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | As needed |
| Hexanes | Commercial | ACS Grade | As needed |
| Diethyl Ether (Et₂O) | Commercial | Anhydrous | As needed |
| 2.0 M HCl in Diethyl Ether | Commercial | Solution | As needed |
4.2 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.15 mmol), 1-bromo-4-fluorobenzene (0.99 g, 5.66 mmol), sodium tert-butoxide (690 mg, 7.18 mmol), Pd₂(dba)₃ (47 mg, 0.0515 mmol), and BINAP (96 mg, 0.154 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (25 mL) via syringe.
-
Heating: Heat the reaction mixture to 100 °C and allow it to stir vigorously under the inert atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Extraction & Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of 0-10% methanol in dichloromethane containing 1% triethylamine to isolate the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white to off-white solid hydrochloride salt.
4.3 Characterization
The final compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Yield | 70-85% (typical range) |
| ¹H NMR | Peaks corresponding to aromatic, propoxy, and dimethylamino protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (free base) should match the observed value. |
| Purity (HPLC) | ≥98% |
Mechanism of Action: Targeting the Serotonin Transporter
The therapeutic effect of many modern antidepressants stems from their ability to block the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[7][8] This process is mediated by the serotonin transporter (SERT).[1]
The synthesized molecule, N-(4-fluorophenyl)-3-[3-(dimethylamino)propoxy]aniline, is designed to act as a potent SERT inhibitor.
-
Binding: The molecule occupies the central S1 binding site of the transporter.[1] The protonated dimethylamino group forms a critical salt bridge with a key aspartate residue (Asp98 in human SERT), while the aromatic rings engage in hydrophobic and π-stacking interactions with surrounding phenylalanine and tyrosine residues.
-
Inhibition: By lodging itself in this central cavity, the drug physically obstructs the transporter's conformational changes that are necessary for shuttling serotonin back into the presynaptic neuron.[1][9]
-
Therapeutic Effect: The resulting increase in synaptic serotonin levels is believed to trigger downstream signaling cascades and neuroadaptive changes that gradually alleviate the symptoms of depression over several weeks of treatment.[10][11]
Caption: Mechanism of SERT inhibition by an antidepressant in the synaptic cleft.
Conclusion and Future Directions
This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of novel antidepressant agents. The synthetic protocols derived from this building block, particularly those employing modern cross-coupling methodologies, enable the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Understanding the precise molecular interactions between these synthesized ligands and the serotonin transporter will continue to guide the rational design of safer and more effective treatments for major depressive disorder.
References
- Mahboubi-Rabbani, M., et al. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205.
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- Google Patents. (n.d.). US3621101A - Antidepressant composition and method of treating depression.
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Andersen, J., et al. (2019). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 62(17), 7988-8003. Available from: [Link]
- Rege, S. (2022). How Do Antidepressant Drugs Work | Mechanisms of Action. Psych Scene Hub.
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PubMed. (n.d.). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. Retrieved from [Link]
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PubMed Central. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Retrieved from [Link]
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ACNP. (n.d.). Mechanism of Action of Antidepressants and Mood Stabilizers. Retrieved from [Link]
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Hill, E. R. (2014). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 22(5), 387-395. Available from: [Link]
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PubMed Central. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]
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PubChem. (n.d.). 3-Propoxyaniline. Retrieved from [Link]
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PubMed Central. (2011). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Retrieved from [Link]
- Google Patents. (n.d.). US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. (n.d.). US4018895A - Aryloxyphenylpropylamines in treating depression.
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北京欣恒研科技有限公司. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline - CAS:1135-26-8. Retrieved from [Link]
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PubMed. (n.d.). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Retrieved from [Link]
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Development of simultaneous analytical methods for amines
Title: A Comprehensive Guide to the Simultaneous Analysis of Amines by HPLC/UHPLC: Strategies for Derivatization, Separation, and Detection
Abstract
The simultaneous quantification of multiple amines is a critical analytical challenge in pharmaceutical development, food safety, environmental monitoring, and metabolomics. Amines are often polar, lack strong chromophores, and can exhibit poor chromatographic peak shape, necessitating specialized analytical strategies. This guide provides a detailed framework for developing robust and reliable methods for simultaneous amine analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). We will delve into the rationale behind method development, covering sample preparation, pre-column derivatization strategies, chromatographic separation techniques, and detection technologies. Detailed, field-proven protocols for common derivatization agents are provided, alongside a discussion on method validation in accordance with ICH guidelines.
Introduction: The Analytical Challenge of Amines
Amines are a broad class of organic compounds containing a basic nitrogen atom with a lone pair. They range from small volatile molecules to large biogenic polyamines and pharmaceuticals. Their analysis is often complicated by several factors:
-
High Polarity: Many amines are highly polar, leading to poor retention on traditional reversed-phase (RP) chromatographic columns.[1][2][3][4][5][6]
-
Lack of Chromophores/Fluorophores: Most simple amines do not absorb UV light or fluoresce, making sensitive detection difficult without chemical modification.[7][8]
-
High Reactivity and Adsorption: The basic nature of amines can lead to interactions with acidic silanol groups on silica-based columns, resulting in poor peak shape (tailing) and irreversible adsorption.[8][9]
-
Diverse Structures: The simultaneous analysis of primary, secondary, and tertiary amines, as well as aromatic and aliphatic amines, requires a method with broad applicability.
To overcome these challenges, a multi-faceted approach involving sample preparation, derivatization, and optimized chromatography is essential.
Strategic Workflow for Amine Analysis
A successful method for the simultaneous analysis of amines follows a logical workflow. Each step must be carefully considered and optimized to ensure accuracy, sensitivity, and reproducibility.
Caption: General workflow for simultaneous amine analysis.
Sample Preparation: Isolating the Target Analytes
The goal of sample preparation is to extract the amines of interest from the sample matrix, remove interfering substances, and concentrate the sample to meet the required detection limits.
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two different immiscible liquids. For amines, adjusting the pH of the aqueous phase to above their pKa will neutralize them, favoring their partition into an organic solvent.
-
Solid-Phase Extraction (SPE): Offers higher selectivity and recovery than LLE. C18 cartridges can be used for derivatized amines, while ion-exchange cartridges (cation exchange) are effective for trapping protonated amines from a solution, allowing neutral and acidic interferences to be washed away.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used in food analysis, this method involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE. It has been successfully adapted for the analysis of biogenic amines in complex matrices.[11]
Pre-column Derivatization: Enhancing Detectability and Chromatography
Derivatization is the cornerstone of sensitive amine analysis by HPLC.[7][12] It involves reacting the amine with a labeling reagent to form a derivative with improved properties.
Causality behind Derivatization:
-
Improved Detection: The reagent attaches a chromophore or fluorophore to the amine, dramatically increasing its response to UV-Vis or Fluorescence Detectors (FLD).[8]
-
Enhanced Chromatography: The derivatization reaction masks the polar amino group and increases the hydrophobicity of the molecule, leading to better retention and peak shape on reversed-phase columns.[8]
-
Increased Stability: The resulting derivatives are often more stable than the parent amines.[8]
Common Derivatization Reagents: A Comparative Overview
The choice of derivatization reagent is critical and depends on the types of amines being analyzed (primary, secondary), the required sensitivity, and the available detection equipment.[7]
| Reagent | Target Amines | Detection | Advantages | Limitations |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | FLD, UV, MS | Forms very stable derivatives; reacts with phenols.[7][12][13][14][15][16] | Long reaction times; reagent can produce interfering peaks.[12] |
| o-Phthalaldehyde (OPA) | Primary only | FLD, UV | Very fast reaction; automated online derivatization is possible.[17][18][19][20][21][22][23] | Derivatives can be unstable; does not react with secondary amines.[12][24] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary | FLD, UV | Forms stable derivatives; high sensitivity.[7][8][25] | Reagent can create interfering byproducts. |
| AccQ-Tag (AQC) | Primary & Secondary | FLD, UV, MS | Forms highly stable derivatives; single-step reaction; kit-based approach ensures consistency.[1][26][27][28] | Proprietary reagent from Waters Corporation. |
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)
This protocol is adapted for the analysis of biogenic amines in biological fluids.
Materials:
-
Dansyl Chloride solution: 10 mg/mL in acetone.
-
Saturated sodium bicarbonate solution (approx. 0.5 M, pH ~9.0).
-
Sample extract or standard solution.
-
Proline solution (100 mg/mL) to quench the reaction.
Procedure:
-
To 100 µL of the sample or standard in a microcentrifuge tube, add 200 µL of the saturated sodium bicarbonate solution.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture thoroughly and incubate in a water bath at 60°C for 45 minutes in the dark.[14]
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the proline solution to quench the excess Dansyl Chloride. Vortex and let it stand for 10 minutes.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
This protocol is suitable for the rapid analysis of primary amines and amino acids and is amenable to automation.[19]
Materials:
-
Borate Buffer: 0.4 M, pH 10.2.
-
Thiol: 3-mercaptopropionic acid (3-MPA).
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the Borate Buffer and 100 µL of 3-MPA. This reagent should be freshly prepared.[17]
-
Sample extract or standard solution.
Procedure:
-
In an autosampler vial, combine 50 µL of the sample or standard with 50 µL of the OPA reagent.
-
Mix thoroughly. The reaction is nearly instantaneous and proceeds at room temperature.[17]
-
Allow the reaction to proceed for 2 minutes.
-
Inject the mixture directly into the HPLC system. Note that OPA derivatives have limited stability, so consistent timing between derivatization and injection is crucial for reproducibility.[24]
Protocol 3: Derivatization with AccQ-Tag Ultra Reagent
This protocol follows the well-established Waters AccQ-Tag method, ideal for both primary and secondary amines.[1][27]
Materials:
-
Waters AccQ-Tag Ultra Derivatization Kit (contains Borate Buffer, Reagent Powder, and Reagent Diluent).
-
Sample extract or standard solution.
Procedure:
-
Reconstitute the AccQ-Tag Ultra Reagent Powder with the provided diluent as per the kit instructions.
-
In a reaction vial, mix 10 µL of the sample or standard with 70 µL of the AccQ-Tag Ultra Borate Buffer.
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent, vortex immediately for 30 seconds.[27]
-
Let the vial sit at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes to ensure complete derivatization of all amines and hydrolysis of excess reagent.[27]
-
Cool the vial to room temperature. The derivatized sample is now stable for several days and ready for injection.
Chromatographic Separation Strategies
The choice of chromatographic mode is dictated by the properties of the derivatized (or underivatized) amines.
Caption: Logic for selecting a chromatographic method.
-
Reversed-Phase (RP-HPLC): This is the most common approach for derivatized amines. The non-polar derivatives are well-retained on C18 or C8 columns. A gradient elution using a buffered aqueous mobile phase (e.g., acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is typically employed to separate a wide range of derivatives in a single run.
-
Ion-Pairing Chromatography (IPC): This technique is useful for underivatized, polar amines. An ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode MS) is added to the mobile phase. It forms a neutral ion-pair with the charged amine, which can then be retained on a reversed-phase column.[2][3][4][5][6] However, these reagents can be difficult to remove from the system and may cause ion suppression in MS detection.[29]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the direct analysis of highly polar, underivatized amines without ion-pairing reagents. It uses a polar stationary phase (like amide or silica) and a high organic content mobile phase.[30]
Example HPLC/UHPLC Conditions
| Parameter | Condition for Dansyl-Cl Derivatives | Condition for OPA Derivatives | Direct Analysis (HILIC) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 4.6 x 150 mm, 3.5 µm | Amide, 2.1 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 25 mM Sodium Phosphate, pH 7.2 | 30 mM Ammonium Formate in Water, pH 4.0[30] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 10% to 70% B over 20 min | 90% to 40% B over 12 min[30] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 0.2 mL/min[30] |
| Column Temp. | 40 °C | 35 °C | 50 °C[30] |
| Detector | FLD (Ex: 350 nm, Em: 480 nm) or MS/MS | FLD (Ex: 230 nm, Em: 450 nm)[19] | MS/MS |
| Injection Vol. | 5 µL | 20 µL | 2 µL[30] |
Detection Systems: Choosing the Right Tool
-
Fluorescence Detection (FLD): The most common detector for derivatized amines due to its high sensitivity and selectivity. Reagents like Dansyl Chloride, OPA, and FMOC yield highly fluorescent products.[13][17]
-
UV-Vis Detection: Less sensitive than FLD but can be used with derivatizing agents that introduce a strong chromophore, such as dabsyl chloride or phenyl isothiocyanate (PITC).[7]
-
Mass Spectrometry (MS/MS): Offers the highest level of selectivity and sensitivity and provides structural confirmation. It is the preferred method for complex matrices and can be used for both derivatized and underivatized amines.[1][11][29][31][32] UPLC-MS/MS provides a rapid and sensitive platform for direct analysis, often eliminating the need for derivatization.[11][32]
Method Validation: Ensuring Trustworthiness and Reliability
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[33][34][35][36]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Determined by applying the method to samples with known concentrations and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[36]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Conclusion
The development of simultaneous analytical methods for amines requires a systematic approach that addresses their inherent chemical properties. Pre-column derivatization is a powerful strategy to enhance both chromatographic performance and detectability, with reagents like Dansyl Chloride, OPA, and AccQ-Tag offering distinct advantages for different applications. The choice of separation mode—be it reversed-phase, HILIC, or ion-pairing—must be tailored to the specific analytes. Coupled with sensitive detection, particularly FLD or MS/MS, and rigorous validation according to ICH guidelines, these methods can provide the robust and reliable data essential for researchers, scientists, and drug development professionals.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]
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OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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ResearchGate. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
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ResearchGate. (2025). Simultaneous Detection of Fifteen Biogenic Amines in Animal Derived Products by HPLC-FLD with Solid-Phase Extraction after Derivatization with Dansyl Chloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]
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Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
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Chemetrix. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Analyzing Feed Hydrolysate Samples Using the AccQ-Tag Method. Retrieved from [Link]
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ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
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ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from [Link]
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SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]
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Agilent Technologies. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-[3-(Dimethylamino)propoxy]aniline
Welcome to the technical support resource for the synthesis and optimization of 3-[3-(Dimethylamino)propoxy]aniline (CAS: 1135-26-8). This guide is designed for researchers, chemists, and process development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we move beyond basic protocols to address the nuanced challenges and critical decision points in the synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 3-aminophenol with an appropriate 3-(dimethylamino)propyl halide. While straightforward in principle, the reaction is complicated by the presence of multiple nucleophilic sites on the 3-aminophenol starting material: the phenolic oxygen and the aniline nitrogen. Achieving high selectivity for O-alkylation over the undesired N-alkylation is the primary challenge and the focus of this guide.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Problem Area: Low Yield & Poor Conversion
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 3-aminophenol. What are the most likely causes and how can I fix this?
A1: Low conversion is typically rooted in three areas: insufficient deprotonation of the phenol, poor reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Ineffective Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a much stronger nucleophile than the neutral phenol.[1] If your base is not strong enough or is not used in a sufficient stoichiometric amount, the concentration of the reactive phenoxide will be too low.
-
Causality: The pKa of the phenolic proton on 3-aminophenol is approximately 9.8, while the pKa of the anilinium ion is around 4.3. A base must be strong enough to deprotonate the phenol selectively and completely.
-
Solution:
-
Evaluate Your Base: For reactions in polar aprotic solvents like DMF or DMSO, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. If conversion is still low, a stronger base like sodium hydride (NaH) can be used, but this increases the risk of N-alkylation (see Q2).
-
Ensure Anhydrous Conditions: Moisture can quench strong bases like NaH and hydrolyze the alkyl halide.[2] Ensure your solvent and glassware are thoroughly dried before use.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 60 °C to 80 °C) can improve the reaction rate. Monitor carefully for byproduct formation.
-
-
-
Alkylating Agent Quality: The stability of 3-(dimethylamino)propyl chloride can be an issue. It can self-react or degrade over time.
-
Solution: Use a freshly opened bottle or distill the alkylating agent before use. Consider using the corresponding bromide or iodide, which are better leaving groups and may react under milder conditions.
-
Problem Area: Byproduct Formation & Selectivity
Q2: I'm getting a good conversion rate, but my main product is contaminated with a significant isomer, likely the N-alkylated byproduct. How can I improve O-alkylation selectivity?
A2: This is the most common challenge in this synthesis. Favoring O-alkylation over N-alkylation hinges on exploiting the different reactivity of the two nucleophilic sites. The phenoxide is a "harder" nucleophile than the aniline nitrogen, while the aniline is a stronger base.
-
Mechanism of Side Reaction: The lone pair on the aniline nitrogen can also attack the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine byproduct.
-
Strategic Solutions:
-
Choice of Base and Solvent: This is the most critical factor.
-
Use a Mild Base: A base like K₂CO₃ is generally preferred. It is strong enough to deprotonate the more acidic phenol but not the less acidic aniline, minimizing the nucleophilicity of the nitrogen.
-
Polar Aprotic Solvents: Solvents like DMF, acetonitrile, or acetone are ideal. They solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion as strongly, leaving it highly nucleophilic.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to reduce selectivity and can favor the thermodynamically controlled N-alkylation product. Start at room temperature or 50-60 °C and only increase if necessary.
-
Order of Addition: Add the alkylating agent slowly to the mixture of 3-aminophenol and the base. This ensures that the alkylating agent preferentially encounters the pre-formed, more reactive phenoxide rather than unreacted aniline.
-
Diagram 1: O- vs. N-Alkylation Pathways This diagram illustrates the desired reaction pathway versus the common side reaction.
Caption: Acid-base extraction workflow for product purification.
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the optimal base and solvent combination for this synthesis?
A4: While the "best" combination can be substrate-dependent, a highly reliable starting point is potassium carbonate (K₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) .
-
Why K₂CO₃? It is a moderately strong base that is highly effective at selectively deprotonating the phenol without significantly activating the aniline nitrogen. It is also inexpensive and easy to handle.
-
Why DMF? As a polar aprotic solvent, it effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile is another excellent choice and can be easier to remove during work-up.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Good selectivity for O-alkylation, cost-effective. |
| Sodium Hydride (NaH) | Use only if K₂CO₃ fails. Higher reactivity but lower selectivity. | |
| Solvent | DMF or Acetonitrile | Polar aprotic, facilitates Sₙ2 reaction. |
| Acetone | A good alternative, especially with K₂CO₃. | |
| Temperature | 50 - 80 °C | Balances reaction rate with selectivity. Start lower and increase as needed. |
| Catalyst | KI (catalytic amount) | Finkelstein reaction converts alkyl chloride to more reactive iodide in situ. |
| PTC (e.g., TBAB) | Recommended for biphasic systems to improve reaction efficiency. [3] |
Q5: Should I use a phase-transfer catalyst (PTC)?
A5: A phase-transfer catalyst (PTC) is highly beneficial if you are using a biphasic system, for example, toluene as the organic solvent and an aqueous solution of NaOH as the base.
-
Mechanism: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the hydroxide or phenoxide anion. [3][4]This ion pair is soluble in the organic phase, allowing it to interact with the alkyl halide. [4][5]* When to Use: Use a PTC to avoid anhydrous conditions and expensive polar aprotic solvents. A system of toluene, 50% aq. NaOH, and a catalytic amount of TBAB can be a very effective and economical industrial approach. PTCs contribute to "green chemistry" by potentially reducing the need for organic solvents. [3][5] Q6: Is it necessary to protect the aniline group?
A6: While protecting the aniline (e.g., as an acetyl amide) would definitively prevent N-alkylation, it adds two steps to the synthesis (protection and deprotection) and is generally not necessary if the reaction conditions are properly optimized. [6]By using a mild base like K₂CO₃ and maintaining moderate temperatures, you can achieve high O-alkylation selectivity directly, which is a more efficient synthetic strategy. Protection should be considered a last resort if optimization fails to provide the required purity.
Section 3: Experimental Protocols
Protocol 1: Standard Synthesis using K₂CO₃/DMF
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminophenol (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 3-aminophenol) followed by finely ground anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Heating: Heat the stirred suspension to 60 °C for 30 minutes to ensure formation of the potassium phenoxide.
-
Alkylation: Add 3-(dimethylamino)propyl chloride (1.05 - 1.1 eq) dropwise over 15-20 minutes.
-
Reaction Monitoring: Maintain the temperature at 60-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature, pour it into water, and proceed with the acid-base extraction as described in Q3 .
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Phase-Transfer Catalysis. Retrieved from [Link]
-
askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Joshi, D. R., & Adhikari, N. (2024). Phase transfer catalyst in organic synthesis. Retrieved from [Link]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
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- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. nbinno.com [nbinno.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: GC/MS Analysis of Aniline Derivatives
Welcome to the technical support center for the Gas Chromatography/Mass Spectrometry (GC/MS) analysis of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-problematic analytes. Aniline derivatives are a cornerstone in the synthesis of pharmaceuticals, dyes, and agrochemicals, making their accurate quantification critical.[1][2][3] However, their inherent polarity, active amine groups, and potential for thermal instability present significant chromatographic hurdles.
This document moves beyond simple procedural lists to explain the causality behind common issues and provide robust, field-proven solutions. We will explore the core problems of peak tailing, low sensitivity, and analyte degradation, offering detailed troubleshooting guides and validated protocols to enhance the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the GC/MS analysis of anilines.
Q1: Why are my aniline derivative peaks always tailing?
Peak tailing is the most frequent issue and is almost always caused by unwanted secondary interactions between the polar amine group and "active sites" within the GC system.[4][5][6]
-
Causality: The primary amine (-NH2) or secondary amine (-NHR) group on aniline derivatives has active hydrogens that can form strong hydrogen bonds with silanol (-Si-OH) groups present on the surfaces of glass inlet liners, glass wool, and even the capillary column itself.[7] This interaction slows down a portion of the analyte molecules as they move through the system, causing them to elute later than the main band, resulting in a tailed peak.[8][9]
-
Initial Solution: The first step is to ensure your entire sample flow path is as inert as possible. This involves using high-quality, deactivated inlet liners and GC columns specifically designed for analyzing active compounds.[4][10] Regular maintenance, such as trimming the column and replacing the liner, is also critical.[11][12]
Q2: Should I derivatize my aniline samples? When and why?
Derivatization is a chemical modification process that is highly recommended for many aniline analyses.[13] It is often the most effective way to overcome the challenges of polarity and thermal instability.[14]
-
Why Derivatize? The goal is to cap the active hydrogen on the amine group, which achieves several critical improvements[14][15][16]:
-
Reduces Polarity: Replacing the polar N-H bond with a non-polar group (e.g., an acyl or silyl group) minimizes interactions with active sites, dramatically improving peak shape.[14]
-
Increases Volatility: The resulting derivative is typically more volatile, allowing it to move through the GC column more efficiently at lower temperatures.[14]
-
Improves Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet, preventing on-column degradation.[14]
-
-
When to Derivatize: Consider derivatization when you observe significant peak tailing, low sensitivity, or poor reproducibility that cannot be solved by routine inlet maintenance or by using a highly deactivated column. It is especially crucial for trace-level analysis.[6]
Q3: My sensitivity is low for aniline derivatives. What are the common causes?
Low sensitivity is typically a symptom of analyte loss within the system.
-
Causality:
-
Adsorption: The most common cause is irreversible adsorption of the analyte onto active sites in the inlet or the front of the column.[5][6] If the molecule sticks, it never reaches the detector.
-
Thermal Degradation: Many aniline derivatives are thermally labile and can decompose in a hot GC inlet.[17] What reaches the detector is a fragment of the original molecule, not the parent compound, leading to a diminished or absent signal for your target ion.
-
Matrix Effects: For complex samples, co-extracted matrix components can compete with the analyte for active sites (a protective effect) or suppress the signal in the ion source.[18][19][20]
-
-
Initial Solution: First, check for system activity by injecting a standard mix containing a sensitive compound like aniline or 2,4-dinitrophenol. If it tails or has a low response, perform inlet maintenance.[12][21] If maintenance doesn't solve the problem, lowering the inlet temperature or using derivatization are the next logical steps.[17]
In-Depth Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing)
Peak tailing not only looks bad but also compromises peak integration, leading to inaccurate and imprecise quantification.
Root Cause Analysis:
-
System Activity: The primary culprit is the interaction with active silanol groups. This is exacerbated by dirty liners, contaminated column inlets, and the use of non-deactivated consumables.[4][11]
-
Column Choice: Using a general-purpose, non-polar column (e.g., a standard DB-1 or HP-5) may not be sufficient to shield the aniline from interaction with the underlying fused silica tubing. A column with a more polar phase or one specifically designed for basic compounds is often better.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases of severe secondary interactions, it can also manifest as tailing.[10][11]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Inlet Maintenance
A clean, inert inlet is non-negotiable for aniline analysis.
-
Cooldown: Cool the GC inlet and oven to room temperature. Turn off carrier gas flow to the column at the instrument.
-
Vent: Wait for the instrument to indicate it is safe to vent the MS or open the injector.
-
Remove Column: Carefully loosen the column nut at the injector and gently pull the column out.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Inspect and Clean: Discard the old septum and liner. If the metal surfaces of the inlet look discolored, consult your instrument manual for cleaning procedures.
-
Install New Consumables: Wearing clean, lint-free gloves, install a new, high-quality deactivated liner and a fresh septum.
-
Trim and Reinstall Column: Trim 5-10 cm from the front of the column.[11] Reinstall it into the inlet at the correct depth as specified by the manufacturer. This is critical to avoid dead volume.[5]
-
Leak Check: Restore carrier gas flow, secure all fittings, and perform an electronic leak check. An oxygen leak will destroy your column and compromise results.[12][21]
-
Condition: Condition the system by running a high-temperature bakeout (without the column connected to the MS) to remove any contaminants.
Guide 2: Low Sensitivity and Analyte Degradation
Low signal and the appearance of unexpected peaks are often linked, pointing to the degradation of the target analyte.
Root Cause Analysis:
-
Thermal Instability: Aniline itself is relatively stable, but derivatives with certain functional groups (e.g., nitro groups) can be thermally labile.[22] The high temperatures in a standard split/splitless inlet (often >250 °C) can exceed the decomposition temperature of the analyte.[17]
-
Catalytic Activity: Active sites in a dirty liner don't just cause adsorption; they can also act as catalysts, promoting degradation at temperatures lower than the compound's normal decomposition point.[17]
-
Incompatible pH: If the sample extract is acidic, it can protonate the amine group. While this isn't an issue in liquid chromatography, in GC it can increase the analyte's reactivity with silanol groups.
Solutions and Strategies:
-
Optimize Inlet Temperature: Do not assume a higher temperature is always better. Perform a temperature study, starting at 200 °C and increasing in 25 °C increments. Plot the analyte response versus temperature. The optimal temperature is the one that provides the best response before degradation causes the signal to decrease.
-
Derivatization: This is the most robust solution for preventing both degradation and adsorption. By converting the polar -NH group to a non-polar, more stable functional group, you solve both problems simultaneously.[14]
Comparison of Derivatization Reagents for Aniline Derivatives:
| Reagent Type | Common Reagents | Target Group | Key Advantages | Considerations |
| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA)[23] | Primary & Secondary Amines | Creates stable, volatile derivatives.[14] Excellent for electron capture detection (ECD) if available. Produces characteristic mass spectra. | Reagents and byproducts are acidic and must be removed before injection. Reaction conditions may require heating.[14][23] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[15][24] | Primary & Secondary Amines | Very effective at reducing polarity and increasing volatility.[15] Reagents are highly reactive and versatile. | Derivatives can be sensitive to moisture and may hydrolyze if not handled properly.[15] Reagent can be harsh on some columns. |
Experimental Workflow: Derivatization for GC/MS Analysis
The following diagram illustrates a typical workflow for sample preparation involving derivatization.
Caption: General experimental workflow for derivatization.
Reference Protocol: Acylation with Heptafluorobutyric Anhydride (HFBA)
This protocol is a robust method for derivatizing primary and secondary anilines to improve their chromatographic behavior.[23]
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
High-purity ethyl acetate (or other suitable solvent)
-
2 mL GC vials with caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare your sample extract in a suitable solvent. If the extract is already concentrated, proceed to the next step. If it is dilute, evaporate the initial solvent and reconstitute a known amount of residue in 50 µL of ethyl acetate.
-
Reagent Addition: To the 50 µL of sample in a GC vial, add 50 µL of HFBA.[23]
-
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block set to 70°C for 30 minutes.[23]
-
Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap and evaporate the excess solvent and HFBA reagent to complete dryness under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column from the acidic reagent.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate (or another appropriate GC-compatible solvent).[23]
-
Analysis: The sample is now ready for injection into the GC/MS system. Inject 1 µL for analysis.
Self-Validation:
-
Expected Outcome: The derivatized aniline should have a shorter retention time than the parent compound and a significantly improved, symmetrical peak shape.
-
Mass Spectrum: The mass spectrum of the derivative will show a higher molecular ion corresponding to the mass of the aniline plus the mass of the heptafluorobutyryl group minus the mass of hydrogen. This confirms the reaction was successful.
References
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]
-
Dasgupta, A., & Abuseil, S. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of mass spectrometry : JMS, 34(4), 383–388. [Link]
-
ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. ResearchGate. [Link]
-
Abuseil, S., & Dasgupta, A. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of chromatography. B, Biomedical sciences and applications, 707(1-2), 163–169. [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]
-
Houston Methodist Scholars. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new derivative. Scholars@Houston Methodist. [Link]
-
Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Restek Corporation. [Link]
-
Wang, X., et al. (2024). [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry]. Se pu = Chinese journal of chromatography, 42(3), 253–259. [Link]
-
Wang, J., et al. (2011). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. Se pu = Chinese journal of chromatography, 29(5), 422–425. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Unbranded. (n.d.). TROUBLESHOOTING GUIDE. Source not specified. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element. [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
Skirda, U. D., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 422. [Link]
-
Chemistry For Everyone. (2025). What Can Be Used To Reduce Tailing In Gas Chromatography? YouTube. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. BRE. [Link]
-
ResearchGate. (2025). Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. ResearchGate. [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex. [Link]
-
de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Separation Science. [Link]
-
Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules (Basel, Switzerland), 27(7), 2068. [Link]
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- 2. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 3-[3-(Dimethylamino)propoxy]aniline
Welcome to the technical support center for handling and purifying 3-[3-(Dimethylamino)propoxy]aniline (CAS No. 1135-26-8).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.
This compound is a bifunctional molecule, possessing both a primary aromatic amine and a tertiary aliphatic amine. This unique structure presents specific challenges and opportunities for purification. Its susceptibility to oxidation and its basic nature are critical factors that must be managed during purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities can originate from the synthesis process, degradation, or storage.[3][4] Understanding the potential impurities is the first step in selecting an appropriate purification strategy.
-
Process-Related Impurities: These include unreacted starting materials (e.g., 3-aminophenol, 3-(dimethylamino)propyl chloride), reagents, and solvents used in the synthesis. By-products from side reactions, such as dialkylation of the aniline nitrogen, may also be present.
-
Degradation Impurities: Aromatic amines are notoriously sensitive to air and light, leading to oxidation.[3][5] This is often the cause of discoloration (yellow to dark brown) in the sample. The tertiary amine can also undergo N-oxidation. Over time, polymeric by-products can also form, increasing the viscosity and impurity profile of the material.[3]
Q2: My sample of this compound is dark brown. What causes this and how can I remove the color?
A2: The dark coloration is almost certainly due to the oxidation of the aromatic amine functionality.[5] Aniline and its derivatives are readily oxidized, even by atmospheric oxygen, to form highly colored polymeric and quinone-like structures.[3]
Solution: The most effective methods to remove these colored, often polar and high-molecular-weight impurities are:
-
Vacuum Distillation: This is highly effective as the colored degradation products are typically less volatile than the desired compound.[6]
-
Column Chromatography: Passing the crude material through a plug of a suitable adsorbent can remove baseline impurities.
-
Charcoal Treatment: In some cases, treatment with activated charcoal can adsorb colored impurities. However, this should be tested on a small scale as it can also lead to significant product loss.
To prevent recurrence, always handle the purified amine under an inert atmosphere (N₂ or Ar), store it in amber vials at reduced temperatures, and consider using solvents that have been purged of oxygen.[6]
Q3: What is the most robust initial purification strategy for a crude reaction mixture containing the target compound?
A3: For a first-pass purification to remove non-basic organic impurities and excess reagents, a classic acid-base liquid-liquid extraction is the most reliable and scalable method. This technique leverages the basicity of the two amine groups in your molecule.
The logic is to protonate the amine functionalities with acid, rendering them water-soluble as ammonium salts, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous phase regenerates the neutral amine, which can be extracted back into an organic solvent.[7]
Below is a workflow diagram and a detailed protocol for this process.
Caption: Acid-Base Extraction Workflow
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The product will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Isolate Aqueous Layer: Combine the aqueous layers. At this stage, the organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or saturated NaHCO₃, with stirring until the pH is strongly basic (pH > 12). You may observe the amine oiling out.
-
Back Extraction: Extract the now-neutral amine back into an organic solvent (EtOAc or DCM) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Q4: How can I successfully purify this compound using column chromatography?
A4: Column chromatography of basic amines on standard silica gel is notoriously challenging due to the acidic nature of silica (pKa ~4.5), which strongly interacts with basic compounds, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[8]
Caption: Mitigating Amine Adsorption on Silica Gel
Here are three reliable approaches:
Option A: Silica Gel with a Basic Modifier This is the most common method. The addition of a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the eluent system neutralizes the acidic silanol groups, allowing the amine to elute properly.[8]
Option B: Basic Alumina Alumina is a basic stationary phase and is an excellent alternative to silica for the purification of amines, as it minimizes the acid-base interaction issues.[9]
Option C: Reversed-Phase Chromatography For highly polar amines or when normal phase fails, reversed-phase (e.g., C18-functionalized silica) can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. Running at a high pH (by adding a modifier like ammonium hydroxide) will suppress the protonation of the amine, increasing its retention on the nonpolar stationary phase and often leading to sharper peaks.[8][10]
Data Table: Recommended Chromatography Systems
| Method | Stationary Phase | Typical Mobile Phase System | Rationale & Key Considerations |
| A: Modified Normal Phase | Silica Gel | Hexanes/Ethyl Acetate + 0.5-1% Triethylamine (TEA) OR Dichloromethane/Methanol + 0.5-1% Ammonium Hydroxide | TEA or NH₄OH acts as a competitive base, preventing the analyte from sticking to acidic silica sites.[8] Always pre-treat the column with the modified eluent. |
| B: Basic Normal Phase | Basic Alumina (Activity Grade I-III) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Alumina's basic surface is ideal for amines, preventing strong adsorption. No basic additive is typically needed.[9] |
| C: Modified Reversed Phase | C18-Functionalized Silica | Acetonitrile/Water + 0.1% Ammonium Hydroxide | High pH keeps the amine in its neutral, more hydrophobic form, improving retention and peak shape on the nonpolar C18 phase.[8] |
Q5: Is distillation a suitable purification method, and what conditions are required?
A5: Yes, vacuum distillation is an excellent and highly recommended method for purifying this compound, especially on a larger scale. The compound has a relatively high molecular weight and boiling point, so distillation at atmospheric pressure would require very high temperatures, likely causing decomposition.[11][12] Vacuum distillation lowers the boiling point to a safe temperature.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using well-fitting glassware. Use a short-path distillation head for efficiency.
-
Drying: Ensure the crude amine is dry. Any residual water can interfere with the vacuum. If necessary, dry with Na₂SO₄ and filter before distilling.
-
Bumping Prevention: Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling.
-
Heating: Use a heating mantle with a stirrer and a sand or oil bath for uniform temperature control. Heat the flask gently.
-
Vacuum: Slowly apply vacuum. The pressure should be monitored with a manometer. A typical laboratory vacuum pump can achieve 0.1-1.0 mmHg.
-
Fraction Collection: Collect fractions as the distillate comes over. Discard any initial low-boiling forerun. Collect the main fraction over a stable temperature range. Stop the distillation before the pot goes to dryness to avoid baking involatile, potentially unstable residues.[6]
Q6: My compound is an oil. Can I use recrystallization?
A6: While the free-base form of your compound is likely an oil, you can readily convert it into a salt, which is often a stable, crystalline solid. This salt can then be purified by recrystallization. This is a powerful technique for achieving very high purity.
The most common salt is the hydrochloride salt, formed by reacting the amine with hydrochloric acid.
Protocol 3: Purification via Salt Recrystallization
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in ether or isopropanol until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with cold ether or acetone to remove soluble impurities.
-
Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, methanol/ether). Dissolve the salt in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Liberation of Free Base: To recover the purified amine, dissolve the crystalline salt in water, basify with NaOH or Na₂CO₃, and extract the pure amine into an organic solvent as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks badly on silica TLC plate. | Strong interaction between the basic amine and acidic silica. | Spot the TLC plate and develop it in a chamber containing a vial of ammonium hydroxide or a mobile phase containing 1% TEA.[8] |
| Low or no recovery from silica gel column. | Irreversible binding of the product to the column. | Switch to a modified eluent (add TEA or NH₄OH), or change the stationary phase to basic alumina or use reversed-phase chromatography.[8][9] |
| Product decomposes during distillation (darkens in pot). | Distillation temperature is too high. | The vacuum is not low enough. Check your system for leaks. Ensure the pump is working efficiently. Use a lower pressure to further decrease the boiling point.[11] |
| Amine salt does not crystallize. | The chosen solvent is too good (product is too soluble) or too poor. | Perform small-scale solvent screening. Try mixed solvent systems (e.g., a good solvent like ethanol with a poor solvent like ether or hexanes). |
| Product discolors upon storage. | Air oxidation. | Store the purified product under an inert atmosphere (N₂ or Ar), in an amber vial, and in a refrigerator or freezer.[6] |
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
deojchim. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline - CAS:1135-26-8. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
Cram.com. (n.d.). Amines Flashcards. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Propoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine.
-
MDPI. (n.d.). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Retrieved from [Link]
- Google Patents. (n.d.). EP0065709B1 - Process for the purification of n,n-dimethylamino-propyl amine.
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Retrieved from [Link]
-
PubMed Central - PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Solubility of Aniline Compounds in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the common yet challenging issue of poor solubility of aniline and its derivatives in experimental settings. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Understanding the Fundamentals of Aniline Solubility
Aniline, the simplest aromatic amine, and its derivatives are foundational building blocks in numerous applications, from dye and polymer synthesis to pharmaceuticals. However, their solubility can be a significant hurdle. The core of the issue lies in the molecule's dual nature.[1] The presence of a polar amino (-NH2) group allows for hydrogen bonding with polar solvents like water, while the nonpolar benzene ring is hydrophobic, favoring interactions with organic solvents.[1] This structural dichotomy often results in limited solubility in either purely polar or nonpolar solvents. Aniline itself is only slightly soluble in water (approximately 3.6 g/L at 25°C) but shows good solubility in organic solvents like ethanol, ether, and chloroform.[1][2][3]
The weak basicity of the amino group (pKa of the conjugate acid, anilinium ion, is ~4.6) is a critical factor.[4][5] This basicity is a key leverage point for manipulating solubility, as we will explore in the troubleshooting section.
Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This section is designed to provide direct answers to common solubility challenges encountered in the lab.
Issue 1: My aniline compound is poorly soluble in an aqueous medium.
This is a frequent challenge, especially in biological assays or aqueous-phase reactions. The primary reason is the dominant hydrophobic character of the benzene ring.
Solution A: pH Adjustment
-
The Principle: By lowering the pH of the aqueous solution with an acid, the basic amino group of the aniline compound gets protonated, forming a positively charged anilinium ion.[1][6] This ionic species is significantly more water-soluble than the neutral molecule.[1][6]
-
Step-by-Step Protocol:
-
Start by creating a slurry of your aniline compound in water.
-
While stirring, add a suitable acid (e.g., hydrochloric acid, HCl) dropwise.[6]
-
Monitor the pH of the solution. As the pH drops below the pKa of your aniline derivative, you should observe the solid dissolving.
-
Continue adding acid until the compound is fully dissolved. Aim for a pH at least 2 units below the pKa for complete protonation and optimal solubility.
-
-
Causality: The conversion from a neutral organic molecule to an ionic salt dramatically increases its interaction with polar water molecules, leading to enhanced solubility.
-
Diagrammatic Representation:
Caption: pH-dependent solubility of aniline.
Solution B: Salt Formation
-
The Principle: For long-term storage or when working with a solid form is more convenient, converting the aniline compound into a stable salt is a highly effective strategy.[7][8][9] This is a common practice in the pharmaceutical industry to improve the solubility and stability of active pharmaceutical ingredients (APIs).[8]
-
General Protocol for Preparing an Aniline Hydrochloride Salt:
-
Dissolve the aniline compound in a suitable organic solvent, such as diethyl ether or dichloromethane.[10]
-
Add a stoichiometric amount of concentrated hydrochloric acid.
-
The anilinium chloride salt will precipitate out of the organic solvent.
-
Collect the salt by filtration and wash with a small amount of cold solvent to remove impurities.
-
Dry the salt under vacuum. The resulting solid will be the hydrochloride salt of your aniline compound, which will have significantly improved aqueous solubility.
-
-
Key Considerations: The choice of the counter-ion (e.g., chloride, sulfate, phosphate) can influence the salt's properties, such as hygroscopicity and stability.[8][11]
Issue 2: My aniline derivative shows poor solubility in my desired organic solvent.
While anilines are generally more soluble in organic solvents, issues can arise, particularly with more complex derivatives or when a specific solvent system is required for a reaction.
Solution A: Co-solvency
-
The Principle: Co-solvency involves using a mixture of solvents to enhance the solubility of a solute.[7][12][13] A small amount of a "good" solvent (a co-solvent) in which the compound is highly soluble can increase the overall solubility in the bulk solvent.[7] This technique works by reducing the polarity of the solvent system to better match that of the solute.[]
-
Practical Application:
-
Identify a water-miscible organic solvent in which your aniline compound is highly soluble (e.g., ethanol, isopropanol, DMSO, or DMF).[7]
-
Dissolve your compound in a minimal amount of this co-solvent first.
-
Slowly add this solution to your primary solvent system with vigorous stirring.
-
-
Quantitative Data on Aniline Solubility:
| Solvent | Solubility of Aniline |
| Water | 3.6 g/100 mL (at 20°C)[4][6] |
| Ethanol | Miscible[15] |
| Diethyl Ether | Miscible[2] |
| Chloroform | Miscible[1] |
| Benzene | Miscible[2][16] |
| Acetone | Miscible[1][15] |
This table provides a general reference for the parent aniline molecule. The solubility of derivatives will vary based on their specific substitutions.
Solution B: Surfactant-Mediated Solubilization
-
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in a solution.[17][18][19] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, nonpolar compounds can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous bulk phase.[17][18][19]
-
Workflow for Surfactant Use:
Caption: Surfactant-mediated solubilization workflow.
-
Commonly Used Surfactants:
-
Anionic: Sodium dodecyl sulfate (SDS)[17]
-
Non-ionic: Polysorbates (Tween series), Polyoxyethylene ethers (Brij series)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
-
Important Note: The choice of surfactant can be critical, as it may interfere with downstream applications or assays. Always run appropriate controls.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my aniline compound by lowering the pH. How can I recover the neutral form? A1: You can recover the neutral aniline compound by carefully adding a base (e.g., sodium hydroxide solution) to raise the pH. The neutral compound will precipitate out of the solution once the pH is above its pKa.[6] This is often observed as the solution becoming cloudy or an oily layer forming.[6]
Q2: Will heating the solution improve the solubility of my aniline compound? A2: Yes, for many compounds, solubility increases with temperature.[6] However, be cautious as aniline and its derivatives can be sensitive to heat and may degrade or oxidize, often indicated by a darkening in color.[2][3][15] Always check the thermal stability of your specific compound.
Q3: Can I use a combination of these techniques? A3: Absolutely. For particularly challenging compounds, a combination of methods, such as using a co-solvent in a pH-adjusted buffer, can be very effective.[]
Q4: Are there any safety concerns I should be aware of when handling aniline compounds? A4: Yes, aniline and many of its derivatives are toxic and can be absorbed through the skin.[20][21] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves are not generally recommended; butyl, neoprene, or Viton gloves are preferred), safety goggles, and a lab coat.[20][21][22] Refer to the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.[22][23][24]
Safety First: A Reminder on Handling Aniline Compounds
-
Exposure Routes: Inhalation, skin absorption, and ingestion are all potential routes of exposure.[20]
-
Health Hazards: Aniline is toxic and can cause serious health effects, including methemoglobinemia, which reduces the blood's ability to carry oxygen.[1] Chronic exposure may lead to more severe health issues.[20]
-
Handling: Always work in a certified chemical fume hood.[21] Ensure spill control materials are readily available.[20]
-
Storage: Store aniline compounds in a cool, dry, well-ventilated area away from light and incompatible materials like strong oxidizing agents.[20][21]
This guide is intended to provide a strong foundation for troubleshooting solubility issues with aniline compounds. By understanding the underlying chemical principles, you can effectively apply these strategies to your specific experimental needs.
References
- Aniline - Solubility of Things. (n.d.).
- What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.
- Safety Data Sheet: Aniline. (n.d.). SIA Toolbox.
- Aniline. (n.d.).
- Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG.
- ANILINE. (n.d.). Techno PharmChem.
- The Solubility of Aniline. (2022, November 18). ChemicalBook.
- What is the best way to make aniline dissolve in water? (2022, September 3). Quora.
- Anilines. (n.d.). BYJU'S.
- Aniline (benzenamine). (2022, June 30). DCCEEW.
- lech204.pdf. (n.d.). NCERT.
- How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10).
- An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. (n.d.). Benchchem.
- Aniline. (n.d.). Wikipedia.
- Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem - NIH.
- 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- TECHNIQUES FOR IMPROVING SOLUBILITY. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
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Technical Support Center: Preventing Degradation of 3-[3-(Dimethylamino)propoxy]aniline
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 3-[3-(Dimethylamino)propoxy]aniline. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of this compound, ensuring higher yields, product purity, and reproducibility in your experiments.
The unique structure of this compound, containing a primary aromatic amine, an ether linkage, and a tertiary amine, makes it a valuable building block. However, the electron-rich aniline moiety is highly susceptible to oxidative degradation, a common point of failure in many reaction schemes. This guide addresses this core challenge through a series of practical FAQs, troubleshooting scenarios, and detailed preventative protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical principles behind the degradation of this compound.
Q1: Why is my reaction solution containing this compound turning dark (yellow/brown/black)?
A primary indicator of aniline degradation is a change in the color of the reaction mixture.[1] The electron-donating nature of the amino group (–NH₂) makes the aromatic ring electron-rich and highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, oxidizing metal ions, or other reagents in your system. The initial step is often the formation of a radical cation, which is highly colored and reactive. These intermediates can then dimerize or polymerize, leading to the formation of complex, high-molecular-weight byproducts, often referred to as "aniline black" or tarry residues, which cause the dark coloration.[1][2]
Q2: What is the primary chemical pathway for its degradation?
The most significant degradation pathway is the oxidation of the aniline functional group. The process is a cascade of reactions that can be difficult to control once initiated.
Caption: Generalized pathway for aniline oxidation.
Minor degradation pathways for similar anilines can also involve N-oxidation or reversible acylation, but oxidative polymerization is the most common issue observed in synthetic labs.[3]
Q3: How does pH affect the stability of the aniline group?
The pH of the reaction medium is a critical factor influencing the rate of aniline oxidation.[1][4][5]
-
Acidic Conditions (pH < 4): In a strongly acidic medium, the primary amino group is protonated to form an anilinium ion (–NH₃⁺). This withdraws electron density from the aromatic ring, deactivating it and significantly slowing the rate of oxidation.[2] However, this also renders the amine non-nucleophilic, which may inhibit your desired reaction.
-
Neutral to Basic Conditions (pH ≥ 7): In neutral or basic solutions, the amino group is in its free base form (–NH₂), which is highly activated and most vulnerable to oxidation.[6] Oxidative degradation is often more prevalent at neutral or slightly basic pH.[6]
Therefore, controlling the pH is a delicate balance. The optimal pH must be determined empirically to minimize oxidation while allowing for the desired chemical transformation.[1]
Q4: Are there specific reagents or metal catalysts that accelerate degradation?
Yes. Any strong oxidizing agents should be considered carefully. Furthermore, many transition metal salts (e.g., Cu(II), Fe(III)) can act as catalysts for the aerobic oxidation of anilines. If your reaction involves metal catalysis, it is imperative to work under a strictly inert atmosphere to prevent oxygen from participating in and fouling the reaction.
Part 2: Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental problems.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Reaction mixture turns dark brown/black immediately upon adding a metal salt or another reagent. | 1. Rapid Oxidation: The aniline is being rapidly oxidized by the added reagent or by atmospheric oxygen catalyzed by the reagent. 2. Exothermic Reaction: An uncontrolled exotherm is accelerating the degradation rate.[7] | 1. Work Under Inert Atmosphere: Ensure the reaction vessel and solvents are rigorously deoxygenated. See Protocol 1.1 . 2. Control Temperature: Add the reagent slowly at a reduced temperature (e.g., 0 °C or below) to manage any exotherm. 3. Reverse Addition: Consider adding the aniline solution slowly to the solution of the other reagents. |
| Low yield of the desired product with a large amount of insoluble, tarry byproduct. | 1. Chronic Oxidation: Slow oxidation is occurring over the course of the reaction. 2. High Reactivity of Aniline: The unprotected aniline is undergoing undesired side reactions (e.g., multiple substitutions in electrophilic aromatic substitution).[2] | 1. Use a Protecting Group: Temporarily protect the amine as an acetanilide to reduce its reactivity and susceptibility to oxidation. See Protocols 2.1 & 2.2 . 2. Add an Antioxidant: Introduce a sacrificial antioxidant like a hindered phenol or sodium sulfite to scavenge oxidants.[8][9] 3. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC, LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. |
| Inconsistent results and yields between seemingly identical reaction batches. | 1. Variable Oxygen Exposure: Inconsistent inert atmosphere techniques are allowing different amounts of oxygen into the reaction. 2. Solvent Purity: The presence of peroxide impurities in solvents (especially ethers like THF or dioxane) can initiate oxidation. | 1. Standardize Inert Gas Procedure: Implement a consistent and verifiable procedure for deoxygenating solvents and the reaction headspace. See Protocol 1.1 . 2. Use Fresh, High-Purity Solvents: Use freshly distilled or anhydrous-grade solvents that have been tested for peroxides. |
Part 3: Preventative Strategies & Protocols
Proactive prevention is superior to reactive troubleshooting. The following strategies and protocols are designed to establish a robust experimental setup.
Strategy 1: Control of the Reaction Atmosphere
The most effective first step in preventing oxidation is to eliminate oxygen from the reaction environment.[10]
Protocol 1.1: Standard Procedure for Reactions Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the reaction solvent for at least 15-30 minutes prior to use.[10] This can be achieved by:
-
Sparging: Bubbling a fine stream of inert gas through the solvent.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.
-
-
Assembly & Purging: Assemble the reaction apparatus (e.g., flask with condenser and addition funnel) while maintaining a positive pressure of inert gas.
-
Reagent Addition: Add solvents and liquid reagents via syringe or cannula. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or a balloon filled with the inert gas.
Caption: Key steps for an inert atmosphere reaction setup.
Strategy 2: Chemical Protection of the Amine Functionality
When reaction conditions are inherently oxidative or when the high reactivity of the aniline interferes with the desired outcome, temporary protection of the amino group is an excellent strategy.[11][12] Acetylation is a common, effective, and economical choice.[2][13] The resulting acetamido group is still an ortho-, para- director but is only moderately activating, preventing many unwanted side reactions.[1][2]
Protocol 2.1: Acetylation of this compound
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.5 eq.), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) to the cooled solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting aniline is fully consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected acetanilide, which can often be used in the next step without further purification.
Protocol 2.2: Deprotection via Acid/Base Hydrolysis
-
Dissolution: Dissolve the protected acetanilide intermediate in a suitable solvent mixture, typically aqueous ethanol or methanol.
-
Hydrolysis:
-
Acidic Conditions: Add an excess of aqueous acid (e.g., 3-6 M HCl) and heat the mixture to reflux.
-
Basic Conditions: Add an excess of aqueous base (e.g., 2-4 M NaOH) and heat the mixture to reflux.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution (with base if acid was used, or with acid if base was used). The deprotected product can then be isolated by extraction into an organic solvent, followed by drying and concentration.
Caption: Reversible protection of the aniline group.
Part 4: References
Consolidated Reference List
-
PubMed. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Available at: [Link]
-
University of Texas at Austin. (n.d.). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. Available at: [Link]
-
PubMed. (n.d.). Inhibition of Oxidation of Aromatic Amines in Heme-Containing Hydrogen Peroxide Systems by Substituted 4,6-di-tert-butyl-pyrocatechols. Available at: [Link]
-
University of Texas at Austin. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Available at: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available at: [Link]
-
Wikipedia. (n.d.). Gasoline. Available at: [Link]
-
PubMed. (n.d.). N-oxidation of aromatic amines by intracellular oxidases. Available at: [Link]
-
ResearchGate. (2016). Evaluation of antioxidant activity of aniline and polyaniline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
YouTube. (2015). Protection of Aniline Derivatives. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Available at: [Link]
-
PubMed. (2023). The multiple roles of phenols in the degradation of aniline contaminants by sulfate radicals: A combined study of DFT calculations and experiments. Available at: [Link]
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- 13. youtube.com [youtube.com]
Addressing interferences in the chromatographic analysis of anilines
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common interferences encountered during the chromatographic analysis of anilines. As basic compounds, anilines present unique challenges that can compromise peak shape, sensitivity, and reproducibility. Here, we address these issues in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven protocols to restore the integrity of your analysis.
Section 1: Troubleshooting Poor Peak Shape
Poor peak shape, especially peak tailing, is the most frequently reported issue in the analysis of anilines and other basic compounds. It directly impacts quantification by making peak integration inaccurate and unreliable.
Q1: Why are my aniline peaks tailing severely in reversed-phase HPLC?
A1: Peak tailing for basic compounds like anilines is overwhelmingly caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] While the primary retention mechanism is hydrophobic interaction with the C18 or other bonded phase, the presence of these acidic silanols (pKa ≈ 4-5) introduces a strong, undesirable ion-exchange mechanism.[2] A fraction of your aniline molecules gets "stuck" on these active sites, eluting later than the main band and creating a characteristic tail.[3][4]
This is illustrated by the interaction between a protonated aniline molecule and a deprotonated surface silanol group, a common occurrence at neutral mobile phase pH.
Caption: Unwanted ionic interaction causing peak tailing.
Q2: How can I eliminate or reduce peak tailing for my aniline analytes?
A2: A systematic approach, starting with the mobile phase, is the most effective way to resolve peak tailing.
Step 1: Adjust Mobile Phase pH. This is the most critical first step. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[3][5] This eliminates the ion-exchange interaction. For anilines (pKa typically 4-5), this pH ensures the analyte is fully protonated and behaves predictably.
Step 2: Use a High-Purity, End-Capped Column. Modern "Type B" silica columns are synthesized from high-purity silica with minimal metal contaminants and are extensively end-capped.[2][3] End-capping uses a small, inert silane (like trimethylsilane) to chemically bond with and mask a majority of the residual silanols, making them unavailable for interaction.
Step 3: Add a Competing Base or Increase Buffer Strength. If adjusting pH and using a modern column isn't sufficient, consider these mobile phase additives:
-
Competing Base: Adding a low concentration (e.g., 10-25 mM) of an amine modifier like triethylamine (TEA) was a traditional approach.[2] TEA, being a strong base, preferentially interacts with the active silanols, effectively shielding the aniline analyte from them. However, TEA is not MS-friendly and is less necessary with modern columns.[6]
-
Increase Buffer Concentration: Increasing the ionic strength of your buffer (e.g., to 25-50 mM) can also help mask residual silanol interactions and improve peak symmetry.[3]
The following table summarizes key strategies for improving peak shape.
| Strategy | Mechanism of Action | Recommended Parameters | Considerations |
| Lower Mobile Phase pH | Suppresses ionization of silanol groups (Si-OH), minimizing secondary interactions.[3][5] | pH 2.5 - 3.5 using formic acid or phosphate buffer. | Ensure column is stable at low pH (e.g., Agilent ZORBAX StableBond).[5] |
| Use End-Capped, High-Purity Column | Physically blocks access to residual silanols, reducing active sites.[3] | Select columns designated as "Type B" silica or specifically for basic compounds. | This is often the most effective long-term solution. |
| Increase Buffer/Ionic Strength | Buffer ions can mask active silanol sites.[2][7] | 25-50 mM buffer concentration (e.g., ammonium formate). | Check for buffer solubility in the organic phase to avoid precipitation.[8] |
| Use Ion-Pairing Reagents | Adds a hydrophobic counter-ion (e.g., alkyl sulfonate) to form a neutral pair with the charged aniline, increasing retention by a pure reversed-phase mechanism.[9][10][11] | 5-10 mM sodium 1-octanesulfonate. | Drastically alters selectivity; dedicated column recommended due to slow equilibration.[12] |
Section 2: Managing Sample Matrix Interferences
Matrix effects are a significant source of interference, especially in LC-MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target aniline, leading to inaccurate quantification.[13][14][15][16]
Q3: My aniline signal intensity is inconsistent and low when analyzing biological fluids (e.g., urine, plasma). How do I confirm and mitigate matrix effects?
A3: This is a classic sign of ion suppression caused by matrix components.[13] The best approach is to first quantify the effect and then improve the sample cleanup to remove the interferences.
Protocol 1: Quantifying Matrix Effect
The post-extraction spike comparison is a straightforward quantitative method.[13]
-
Prepare Set A (Neat Solution): Spike your aniline standard into a clean solvent (e.g., mobile phase) at three concentration levels (low, medium, high).
-
Prepare Set B (Post-Spike Matrix): Process at least three different lots of blank matrix (e.g., drug-free urine) through your entire sample preparation procedure. After the final step (e.g., after SPE elution and evaporation), spike the aniline standard into these clean extracts at the same three concentration levels.
-
Analysis & Calculation: Analyze both sets of samples and calculate the Matrix Factor (MF) for each level:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable, but this depends on the assay requirements.[13]
-
Protocol 2: Mitigating Matrix Effect with Solid-Phase Extraction (SPE)
If a significant matrix effect is confirmed, improving sample cleanup is essential.[13][16] SPE is a powerful technique for removing interferences like salts, proteins, and phospholipids.[17][18][19]
Recommended SPE Workflow for Anilines from Aqueous Matrix (e.g., Urine):
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., a divinylbenzene polymer-based cartridge) with 1 column volume of methanol, followed by 1 column volume of water.[17]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the aniline analytes with a small volume of a strong organic solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Section 3: Ensuring Analyte Stability & Alternative Strategies
Q4: I am analyzing anilines by GC and see poor sensitivity and broad peaks. What could be the cause?
A4: Anilines are polar and contain active amine groups, which makes them challenging for direct GC analysis. They tend to interact with active sites in the GC inlet and column, leading to poor peak shape and signal loss.[17] Furthermore, many anilines are thermolabile and can degrade in a hot GC inlet.[17]
The most robust solution is derivatization . This process modifies the aniline's amine group to make the molecule more volatile, less polar, and more thermally stable.[20][21]
Common Derivatization Strategy: Acylation Reacting the aniline with an acylating agent, such as 4-carbethoxyhexafluorobutyryl chloride or pentafluorobenzaldehyde, replaces the active hydrogens on the amine with a non-polar, electron-capturing group.[20][22]
-
Benefits:
Q5: My aniline seems to be degrading during sample storage or preparation. How can I prevent this?
A5: Anilines are susceptible to oxidation, which can be accelerated by light, air, and certain pH conditions.[25] Oxidized anilines (e.g., forming nitrobenzenes or polyanilines) will not be detected as the parent compound, leading to erroneously low recovery.[25]
Prevention Strategies:
-
Minimize Light Exposure: Store samples and standards in amber vials or protect them from light.[25]
-
Work Quickly & Under Inert Gas: Minimize the time samples are exposed to air.[25] During steps like solvent evaporation, use an inert gas like nitrogen.
-
Control pH: The stability of anilines is pH-dependent. While specific optimal pH varies, avoid strongly acidic or basic conditions during storage if possible.[26][27][28][29] For extraction, a slightly basic pH (e.g., pH 8) is often used to ensure the aniline is in its neutral form for efficient extraction into an organic solvent.[30][31]
-
Refrigerate or Freeze: Store samples at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) to slow down degradation processes.
References
-
Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kamedulski, P. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3,5-Dichloroaniline.
-
Royal Society of Chemistry. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes. [Link]
- Fakhraie, S., Mehdipour Rabouri, M., & Salarifar, A. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Analytical Methods in Environmental Chemistry Journal.
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
-
ResearchGate. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 18(3), 143-146. [Link]
- Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC.
-
ResearchGate. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. ResearchGate. [Link]
-
Raykol. (n.d.). Application of solid-phase extraction in environmental sample analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption. Retrieved from [Link]
- B'Hymer, C. (n.d.). HPLC Troubleshooting Guide.
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Weng, N. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]
-
Raykol. (n.d.). Application of Solid Phase Extraction in Environmental Sample Analysis. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 788(2), 315-322. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of initial pH on adsorption of (a) aniline and (b) dimethyl aniline. Retrieved from [Link]
- Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Applied Sciences. [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Termopoli, V. (2010). Matrix effects in liquid chromatography-mass spectrometry. Semantic Scholar. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Waters Corporation. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996).
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]
- University of Helsinki. (n.d.).
-
ResearchGate. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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- 11. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-[3-(Dimethylamino)propoxy]aniline for Pharmaceutical Research
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the entire drug manufacturing process. 3-[3-(Dimethylamino)propoxy]aniline is one such vital building block, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, supported by experimental data, to assist researchers and process chemists in making informed decisions for their specific applications.
Introduction to Synthetic Strategies
The molecular architecture of this compound features an aniline core connected to a dimethylaminopropoxy side-chain via an ether linkage. Consequently, the synthetic strategies logically focus on the formation of this ether bond or the late-stage introduction of the aniline's amino group. This guide will compare two dominant and field-proven methodologies:
-
Route 1: Single-Step Williamson Ether Synthesis commencing from 3-aminophenol.
-
Route 2: Two-Step Alkylation and Reduction starting with 3-nitrophenol.
Each route presents a unique set of advantages and challenges related to reaction efficiency, reagent cost and toxicity, operational complexity, and scalability.
Route 1: Direct Alkylation of 3-Aminophenol via Williamson Ether Synthesis
This approach is the most direct, constructing the target molecule in a single synthetic operation. It leverages the classical Williamson ether synthesis, a robust and well-understood S(_N)2 reaction.
Reaction Scheme & Mechanism
The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-aminophenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 3-(dimethylamino)propyl chloride, displacing the chloride leaving group to form the desired ether linkage.
The choice of base is critical. A moderately strong base like potassium carbonate (K(_2)CO(_3)) is preferred as it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the aniline's conjugate acid (pKa ≈ 4.4), thus preventing competitive N-alkylation.
Detailed Experimental Protocol
Adapted from patent CN104045558A, a representative procedure for this route.
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-aminophenol (1.0 eq), 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and n-butanol as the solvent.
-
Reaction Execution: Heat the stirred mixture to a reflux temperature of 110-120°C.
-
Monitoring: Maintain the reaction at this temperature for 8-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts (KCl and excess K(_2)CO(_3)) and wash the filter cake with a small amount of n-butanol.
-
Combine the filtrate and washings, and remove the n-butanol under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.
Performance & Causality
This route is notable for its atom economy and operational simplicity. The use of potassium carbonate is a key experimental choice; it is inexpensive, easy to handle, and provides sufficient basicity for the phenolic deprotonation without promoting significant side reactions.[1] The hydrochloride salt of the alkylating agent is often more stable and less volatile than the free base, making it a practical choice for industrial applications.
Route 2: Two-Step Synthesis via Nitro-Intermediate
This alternative strategy circumvents the direct use of 3-aminophenol, which can be sensitive to oxidation. Instead, it begins with the more robust 3-nitrophenol, forming the ether linkage first, followed by the chemical reduction of the nitro group to the target aniline.
Reaction Scheme & Mechanism
Step 1: Williamson Ether Synthesis of 1-nitro-3-[3-(dimethylamino)propoxy]benzene. Similar to Route 1, this step involves the S(_N)2 reaction between the phenoxide of 3-nitrophenol and 3-(dimethylamino)propyl chloride. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation.[2] Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H(_2) gas), the nitro group is selectively reduced in high yield, typically under mild conditions.[3]
Detailed Experimental Protocol
Step 1: Etherification of 3-Nitrophenol Adapted from methodologies described in patent US4556679A.
-
Reaction Setup: In a flask equipped for reflux, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base like powdered potassium carbonate (1.5 eq) and stir the suspension.
-
Alkylating Agent: Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction to reflux (typically 60-80°C) and maintain for 4-6 hours until TLC/HPLC analysis shows complete consumption of the 3-nitrophenol.
-
Work-up: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue, 1-nitro-3-[3-(dimethylamino)propoxy]benzene, can be used directly in the next step after a simple aqueous wash and extraction.
Step 2: Reduction of the Nitro-Intermediate
-
Reaction Setup: Charge a hydrogenation vessel with the crude 1-nitro-3-[3-(dimethylamino)propoxy]benzene from the previous step, a solvent such as ethanol or ethyl acetate, and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or from a pressurized source to 1-3 atm).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.
-
Monitoring & Work-up: Monitor the reaction by TLC/HPLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield the final product.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for both routes are summarized below.
| Parameter | Route 1: Direct Alkylation | Route 2: Nitro-Reduction | Justification & Expert Insights |
| Number of Steps | 1 | 2 | Route 1 is more streamlined, reducing processing time and potential for material loss between steps. |
| Overall Yield | ~81% | ~65-75% (Estimated) | Route 1 shows a higher reported yield in a single step. Route 2's overall yield is a product of two steps (e.g., 70-80% for etherification and >95% for reduction). |
| Starting Material Cost | 3-Aminophenol (Moderately priced) | 3-Nitrophenol (Generally less expensive) | The cost savings from using 3-nitrophenol may be offset by the need for a second reaction step and a precious metal catalyst. |
| Reagent Hazards | 3-(dimethylamino)propyl chloride (corrosive). | 3-(dimethylamino)propyl chloride (corrosive); H(_2) gas (flammable); Pd/C (pyrophoric when dry). | Route 2 introduces the handling of flammable hydrogen gas and a pyrophoric catalyst, requiring specialized equipment and safety protocols. |
| Operational Complexity | Simpler; single heating/work-up cycle. | More complex; requires two distinct reaction setups, including specialized hydrogenation equipment. | The simplicity of Route 1 makes it more accessible for standard laboratory settings and potentially less capital-intensive to scale up. |
| Scalability | Good; straightforward process. | Excellent; catalytic hydrogenations are well-established and highly scalable industrial processes. | While Route 1 is scalable, the high efficiency and reliability of industrial-scale catalytic hydrogenation can make Route 2 attractive for very large-scale production. |
| Purity & Byproducts | Potential for N-alkylation byproducts. | Byproducts from incomplete reduction (nitroso, hydroxylamine) are possible but typically minimal with good catalyst activity. | The chemoselectivity of catalytic hydrogenation in Route 2 is often very high, leading to a cleaner product profile if the first step is driven to completion. |
Visualization of Synthetic Workflows
The logical flow of each synthetic route can be visualized to better understand the operational differences.
Caption: Comparative workflow of the two primary synthesis routes.
Conclusion and Recommendations
Both synthetic routes are viable and effective for producing this compound. The choice between them is contingent on the specific priorities of the research or manufacturing campaign.
Route 1 (Direct Alkylation) is highly recommended for:
-
Laboratory-scale synthesis and rapid prototyping: Its single-step nature and operational simplicity allow for faster access to the material.
-
Facilities without specialized hydrogenation equipment: It avoids the need for high-pressure reactors and handling of flammable gases.
-
Projects where overall yield and process simplicity are the primary drivers.
Route 2 (Nitro-Reduction) is a superior choice for:
-
Large-scale industrial production: Despite being two steps, the process is robust, uses a cheaper starting material, and leverages highly optimized and scalable catalytic hydrogenation technology.
-
Situations where starting material cost is a critical factor: The lower price of 3-nitrophenol can offer significant savings at scale.
-
Projects requiring the highest possible purity: The high chemoselectivity of the reduction step can lead to a cleaner final product, potentially simplifying downstream purification.
Ultimately, this guide serves as a framework for decision-making. Scientists and developers are encouraged to perform their own feasibility studies and cost analyses based on their unique resources and project goals.
References
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Rylander, P. N. (2002). Hydrogenation of Nitro Compounds. In Catalytic Hydrogenation in Organic Syntheses. Academic Press. [Link]
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3-[3-(Dimethylamino)propoxy]aniline vs. 4-[3-(Dimethylamino)propoxy]aniline in synthesis
An Executive Guide to the Synthetic Utility of 3- and 4-[3-(Dimethylamino)propoxy]aniline Isomers
For the discerning medicinal chemist, the selection of a starting material is a critical decision point that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. The isomeric pair, 3-[3-(Dimethylamino)propoxy]aniline and 4-[3-(Dimethylamino)propoxy]aniline, serves as a classic example of how a simple change in substituent position can profoundly alter chemical reactivity. While structurally similar, their performance in common synthetic transformations is dictated by the nuanced interplay of electronic effects on the aniline core.
This guide provides a comparative analysis of these two key building blocks, grounded in the principles of physical organic chemistry and supported by representative synthetic applications, particularly in the construction of kinase inhibitors.
Physicochemical and Structural Overview
A foundational understanding begins with the basic properties of each isomer. The key distinction lies in the placement of the (dimethylamino)propoxy group—meta or para to the primary amine—which has significant electronic consequences.
| Property | This compound | 4-[3-(Dimethylamino)propoxy]aniline |
| Structure | meta-substituted | para-substituted |
| CAS Number | 1135-26-8[1][2] | 62424-88-8[3][4][5] |
| Molecular Formula | C₁₁H₁₈N₂O[1][2] | C₁₁H₁₈N₂O[3][4] |
| Molecular Weight | 194.27 g/mol [1][2] | 194.28 g/mol [3] |
| Appearance | - | Oil |
| SMILES | CN(C)CCCOC1=CC=CC(=C1)N | CN(C)CCCOC1=CC=C(C=C1)N[3] |
The Theoretical Basis of Reactivity: An Electronic Tug-of-War
The synthetic behavior of these anilines is governed by the electronic influence of the two key functional groups—the amino (-NH₂) and the alkoxy (-O-R)—on the aromatic ring. Both groups are activating and generally direct incoming electrophiles to the ortho and para positions. However, their relative placement leads to dramatically different outcomes.
The alkoxy group exerts two opposing electronic forces:
-
+M (Mesomeric) Effect: The lone pair electrons on the ether oxygen delocalize into the aromatic π-system. This is a powerful electron-donating effect that increases electron density on the ring, particularly at the ortho and para positions.
-
-I (Inductive) Effect: As oxygen is highly electronegative, it withdraws electron density from the ring through the sigma bond.[6]
For alkoxy substituents, the resonance donation (+M effect) is dominant, making the group an overall activator and an ortho, para-director.[6]
Case 1: 4-[3-(Dimethylamino)propoxy]aniline (The Para Isomer)
In the para isomer, the strongly activating -NH₂ group and the activating -OR group are positioned to electronically reinforce one another. The electron-donating resonance effects of both groups converge, leading to a significant increase in electron density across the entire aromatic system. This has two major consequences:
-
Enhanced Nucleophilicity: The lone pair on the aniline nitrogen is more available, making the amine a significantly stronger nucleophile and a stronger base.[7]
-
Highly Activated Ring: The aromatic ring is "electron-rich" and highly susceptible to Electrophilic Aromatic Substitution (EAS).
Case 2: this compound (The Meta Isomer)
In the meta isomer, the activating effects of the -NH₂ and -OR groups are not additive in the same way. While both groups still activate the ring, their directing effects are divergent. The powerful +M effect of the amino group strongly directs incoming electrophiles to positions 2, 4, and 6, whereas the +M effect of the alkoxy group directs to its own ortho and para positions (positions 2, 4, and 6 relative to the alkoxy group). This results in:
-
Attenuated Nucleophilicity: The aniline nitrogen is less basic and nucleophilic compared to its para counterpart because it does not benefit from the direct, through-conjugation electron donation from the alkoxy group.
-
Moderately Activated Ring: The ring is less activated than the para isomer, which can be an advantage in preventing over-reaction or achieving different regiochemical outcomes in EAS reactions.
Performance in Key Synthetic Transformations: A Head-to-Head Comparison
The aforementioned electronic differences translate directly into tangible performance variations in the laboratory. The synthesis of 4-anilinoquinazoline-based kinase inhibitors, such as Lapatinib, provides an excellent context for comparison.[8][9][10] This synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between the aniline and a 4-chloroquinazoline precursor.
Comparative Performance Data (Predicted)
| Parameter | This compound | 4-[3-(Dimethylamino)propoxy]aniline | Rationale |
| Reaction Rate in SNAr | Slower | Faster | The higher nucleophilicity of the para isomer's amino group leads to a faster rate of attack on the electron-deficient quinazoline ring. |
| Typical Reaction Yield | Moderate to Good | Good to Excellent | Enhanced reactivity of the para isomer often translates to higher conversion and yield under identical conditions. |
| Basicity (pKa of conjugate acid) | Lower | Higher | Reinforcing electron donation in the para isomer increases the electron density on the nitrogen, making it more basic.[7] |
| Ring Reactivity (EAS) | Moderate | High | The para isomer's ring is more susceptible to electrophilic attack, which can be a liability, potentially leading to side products if not controlled. |
Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Core
This protocol describes a general procedure for the SNAr reaction, highlighting the critical role of the aniline's nucleophilicity. The use of the para-isomer is more prevalent in literature for this specific application due to its superior reactivity.[11][12]
Objective: To synthesize an N-aryl-quinazolin-4-amine via nucleophilic substitution.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
4-[3-(Dimethylamino)propoxy]aniline (1.1 eq)
-
Isopropanol (or n-Butanol) as solvent
-
Diisopropylethylamine (DIPEA) (Optional, as HCl scavenger)
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is flushed with dry nitrogen or argon to establish an inert atmosphere.
-
Reagent Addition: To the flask, add 4-chloroquinazoline (1.0 eq) followed by the solvent (e.g., isopropanol, ~10 mL per mmol of chloroquinazoline).
-
Aniline Addition: While stirring, add 4-[3-(Dimethylamino)propoxy]aniline (1.1 eq) to the solution. If the starting chloroquinazoline is a hydrochloride salt, a non-nucleophilic base like DIPEA (1.2 eq) can be added to neutralize the acid formed.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-16 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The more nucleophilic para-isomer will generally require shorter reaction times or lower temperatures compared to the meta-isomer.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (4-chloroquinazoline) is observed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often an HCl salt, may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The solid product is collected by vacuum filtration, washed with a cold, low-polarity solvent (e.g., diethyl ether or cold isopropanol) to remove unreacted starting materials, and dried under vacuum.
Conclusion and Strategic Recommendations
The choice between this compound and its para-isomer is a strategic one, dictated by the specific synthetic objective.
-
4-[3-(Dimethylamino)propoxy]aniline is the reagent of choice when maximum nucleophilicity and rapid reaction rates are paramount . Its highly activated nature makes it ideal for constructing scaffolds like anilinoquinazolines, where it serves as the nucleophilic partner in SNAr reactions. Researchers should, however, be cautious of its high reactivity in EAS, which may require protective group strategies for more complex syntheses.
-
This compound offers a more moderate reactivity profile . It is the necessary choice when the meta-substitution pattern is required for the final target's structure-activity relationship (SAR). Its lower nucleophilicity may necessitate more forcing reaction conditions (higher temperatures, longer reaction times), but its attenuated ring activation can provide a greater degree of control and potentially avoid unwanted side reactions in EAS.
Ultimately, a thorough understanding of the fundamental electronic principles governing these isomers empowers the synthetic chemist to make informed decisions, optimizing reaction design for efficiency, control, and success.
References
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Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(7), 2289-2297. Retrieved from [Link]
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ResearchGate. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Lapatinib synthesis via C–H functionalization. Retrieved from [Link]
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Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 89, 469-479. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Morpholinopropoxy)aniline. Retrieved from [Link]
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Al-Qawasmeh, R. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(19), 6543. Retrieved from [Link]
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J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14141-14210. Retrieved from [Link]
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ResearchGate. (n.d.). Product manipulations and comparison of isomer outcomes with aniline sulfonation. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 62424-88-8 | 4-[3-(dimethylamino)propoxy]aniline. Retrieved from [Link]
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MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]
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北京欣恒研科技有限公司. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Dimethylaminoacrolein. Retrieved from [Link]
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Efficacy Showdown: A Comparative Guide to Antimicrobial Agents Derived from Aniline Compounds
In the ever-evolving landscape of antimicrobial research, the quest for novel, effective agents is paramount in the face of rising antimicrobial resistance. Among the myriad of synthetic compounds explored, aniline and its derivatives have emerged as a promising scaffold for the development of potent antimicrobial drugs.[1][2] This guide provides an in-depth, objective comparison of the efficacy of three prominent classes of aniline-derived antimicrobial agents: Sulfonamides , Quinazoline and Quinazolinone Derivatives , and Halogenated Anilines . Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative antimicrobial activities supported by experimental data, and the detailed protocols for evaluating their efficacy.
Unveiling the Antimicrobial Potential of Aniline Derivatives
Aniline, a simple aromatic amine, serves as a versatile building block in medicinal chemistry.[1] Its derivatives, organic compounds where one or more hydrogen atoms of the aniline molecule are substituted with other functional groups, have demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][3] The structural versatility of the aniline scaffold allows for modifications that can enhance their efficacy against a wide range of pathogenic bacteria and fungi.[1] These compounds exert their antimicrobial effects through various mechanisms, such as the disruption of microbial cell wall synthesis, inhibition of essential enzymatic activities, and interference with nucleic acid synthesis.[3]
This guide will focus on a comparative analysis of three key classes of these compounds, providing the necessary data and methodologies to make informed decisions in research and development.
Comparative Efficacy Analysis: A Data-Driven Assessment
The true measure of an antimicrobial agent lies in its efficacy against clinically relevant pathogens. This section presents a comparative analysis of the antimicrobial activity of sulfonamides, quinazoline/quinazolinone derivatives, and halogenated anilines, supported by Minimum Inhibitory Concentration (MIC) data.
Data Summary: MIC Values of Aniline-Derived Antimicrobial Agents
The following table summarizes the reported MIC values for representative compounds from each class against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher potency.
| Antimicrobial Agent Class | Representative Compound(s) | Target Organism | MIC (µg/mL) | Reference(s) |
| Sulfonamides | N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [4][5] |
| Sulfanilamide Schiff Base Derivative (1C) | Escherichia coli | 50 | [6] | |
| Quinazoline Derivatives | 4-Anilinoquinazoline derivative (4c) | Escherichia coli | 32 | |
| Quinazolinone derivative (Compound 27) | Staphylococcus aureus (including MRSA) | ≤0.5 | [7] | |
| Quinazolinone derivative (Compound VIIg) | Staphylococcus aureus | 50 | [8] | |
| Halogenated Anilines | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic Escherichia coli | 100 | [3][9] |
| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic Escherichia coli | 200 | [3][9] |
Expert Interpretation: The data reveals that quinazolinone derivatives, particularly compound 27, exhibit remarkable potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as ≤0.5 µg/mL.[7] This suggests a highly effective mechanism of action against this challenging pathogen. While some sulfonamide derivatives show good activity against E. coli, their efficacy against S. aureus can be variable.[4][5][6] Halogenated anilines demonstrate notable activity against uropathogenic E. coli, indicating their potential for treating urinary tract infections.[3][9] The choice of agent will ultimately depend on the target pathogen and the specific structural modifications of the aniline derivative.
Mechanisms of Action: The "How" Behind the Efficacy
Understanding the mechanism of action is crucial for rational drug design and overcoming resistance. The three classes of aniline derivatives discussed here employ distinct strategies to combat microbial growth.
Sulfonamides: Inhibitors of Folate Synthesis
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[10][][12] Bacteria must synthesize their own folic acid, which is essential for DNA and protein synthesis.[10][] Sulfonamides competitively inhibit the enzyme dihydropteroate synthase, thereby blocking the folic acid pathway and leading to bacteriostasis.[10]
Caption: Mechanism of Action of Sulfonamides.
Quinazoline and Quinazolinone Derivatives: Targeting Penicillin-Binding Proteins
Recent studies have elucidated that certain quinazolinone derivatives act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs).[7] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, these compounds disrupt cell wall integrity, leading to cell lysis and death. Some quinazolinones have even been shown to bind to the allosteric site of PBP2a in MRSA, a mechanism also employed by the advanced cephalosporin, ceftaroline.[7][13]
Caption: Mechanism of Action of Quinazolinones.
Halogenated Anilines: Potential Inhibition of Adenylate Cyclase
The antimicrobial mechanism of halogenated anilines is an area of active investigation. Recent evidence suggests that these compounds may exert their effects by inhibiting adenylate cyclase.[3][9][14] This enzyme is responsible for the production of cyclic AMP (cAMP), a crucial second messenger involved in the regulation of numerous cellular processes in bacteria, including the expression of virulence factors.[3] By downregulating cAMP levels, halogenated anilines can disrupt these essential pathways, leading to an antimicrobial and antibiofilm effect.
Caption: Proposed Mechanism of Halogenated Anilines.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are essential. This section provides detailed, step-by-step methodologies for two key assays: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for preliminary screening.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antimicrobial agent stock solution
-
Sterile saline
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the microtiter plate.
-
Inoculum Preparation: Suspend isolated bacterial colonies from an overnight culture in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[16]
Caption: Broth Microdilution Workflow.
Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative method is used for preliminary screening of antimicrobial activity. It involves placing paper disks impregnated with the antimicrobial agent on an agar plate inoculated with the test organism.[1][17][18][19]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[17]
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Filter paper disks impregnated with a known concentration of the antimicrobial agent
-
Sterile forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[17][18] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[17][18]
-
Disk Application: Using sterile forceps, place the antimicrobial-impregnated disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[18]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.
Caption: Agar Disk Diffusion Workflow.
Conclusion and Future Perspectives
Aniline-derived compounds represent a rich and versatile source for the discovery of novel antimicrobial agents. This guide has provided a comparative overview of the efficacy, mechanisms of action, and evaluation methodologies for sulfonamides, quinazoline/quinazolinone derivatives, and halogenated anilines. The data presented herein underscores the potent and diverse antimicrobial activities of these compounds.
Future research should focus on the continued exploration of the vast chemical space of aniline derivatives, employing structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanisms of action will be crucial for circumventing existing and emerging resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising antimicrobial candidates, paving the way for the development of the next generation of therapeutics to combat infectious diseases.
References
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Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. Available at: [Link]
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Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Available at: [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link]
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Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PMC. Available at: [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
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Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. Available at: [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
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Disk diffusion test. Wikipedia. Available at: [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]
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Minimum inhibitory concentration (MIC) values of the compounds (mean ± SD) against... ResearchGate. Available at: [Link]
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Broth microdilution reference methodology. Slideshare. Available at: [Link]
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Sulfonamides Mechanisms PDF. Picmonic. Available at: [Link]
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Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. Available at: [Link]
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Broth Microdilution Guide for Labs. Scribd. Available at: [Link]
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Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
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Sulfonamides. Slideshare. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
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Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
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Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. Available at: [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]
-
Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Available at: [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. Available at: [Link]
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MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-[3-(Dimethylamino)propoxy]aniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-[3-(Dimethylamino)propoxy]aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its molecular structure, featuring a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine, presents a unique profile of reactivity and potential for impurity formation during synthesis.
The presence of uncharacterized impurities, even in trace amounts, can have cascading effects, leading to aberrant side reactions in subsequent synthetic steps, altered pharmacological profiles of the final API, and potential toxicological risks. Therefore, a robust, multi-modal analytical strategy is imperative to comprehensively validate the purity of each synthesized batch.
This guide provides an in-depth comparison of orthogonal analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for interpreting the collective data to make an authoritative purity declaration.
The Synthetic Landscape and Anticipated Impurities
A common synthetic route to this compound involves the Williamson ether synthesis, reacting 3-aminophenol with 3-(dimethylamino)propyl chloride.
Reaction Scheme:
-
3-Aminophenol + 3-(Dimethylamino)propyl chloride → this compound
This process, while effective, can generate a profile of process-related impurities that must be analytically targeted:
-
Unreacted Starting Materials: Residual 3-aminophenol and 3-(dimethylamino)propyl chloride.
-
Isomeric Impurities: Potential for trace amounts of the 2- or 4-isomers if the starting 3-aminophenol contains isomeric impurities.
-
Over-alkylation Products: The primary amine of the product can react with another molecule of 3-(dimethylamino)propyl chloride, leading to a di-substituted aniline.
-
Degradation Products: Oxidation of the aniline moiety can lead to colored impurities like p-benzoquinone.[1]
A comprehensive validation strategy must be capable of separating, identifying, and quantifying these potential contaminants.
Orthogonal Analytical Approaches for Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on the concordance of results from multiple, orthogonal methods, each probing different physicochemical properties of the molecule. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for quantitative purity determination due to its high resolution, sensitivity, and precision. For polar, non-volatile compounds like anilines, a reversed-phase method is the logical choice.[2]
Causality of Method Design:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile serves as the organic modifier, and its increasing concentration elutes compounds of increasing hydrophobicity. A buffer (e.g., formic or phosphoric acid) is added to protonate the amine functionalities, ensuring sharp, symmetrical peak shapes and consistent retention times.[3][4]
-
Detector: A Diode Array Detector (DAD) or UV detector is ideal. It allows for monitoring at multiple wavelengths, which can help distinguish between impurities with different chromophores and assess peak purity. The aromatic ring provides strong UV absorbance, typically around 254 nm.
Experimental Protocol: HPLC-DAD Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a DAD.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Calculate the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Perform a peak purity analysis using the DAD software to ensure the main peak is spectrally homogeneous.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation
GC-MS is an excellent confirmatory technique and is particularly adept at identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC.[5][6] Given the polarity of anilines, peak tailing can be an issue on standard GC columns; therefore, a deactivated column is essential.[7]
Causality of Method Design:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), offers a good balance for separating a range of aromatic compounds.
-
Derivatization: While direct injection is possible, derivatization with an agent like heptafluorobutyric anhydride (HFBA) can improve peak shape and volatility for highly polar aniline impurities.[8] However, for a general screen, a direct injection method is often sufficient.
-
Detector: A mass spectrometer provides definitive identification of the main peak and any impurities by comparing their mass spectra to library databases (e.g., NIST) and the expected fragmentation pattern.
Experimental Protocol: GC-MS Impurity Profile
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
-
Sample Preparation:
-
Prepare a solution of the synthesized product in methanol or dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum (Expected M+ = 194.28).
-
Search the NIST library for any impurity peaks to obtain tentative identifications. Compare these with the list of anticipated impurities.
-
NMR Spectroscopy: The Definitive Structural Arbiter
¹H and ¹³C NMR are unparalleled for structural confirmation and identifying impurities that possess different chemical structures from the main compound.[9][10] It provides a holistic view of all proton- and carbon-containing species in the sample, making it a powerful tool for detecting unexpected impurities.
Causality of Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for dissolving the analyte. DMSO-d₆ is often preferred for its ability to solubilize a wider range of polar impurities.
-
Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the propoxy chain protons, and the N,N-dimethyl protons. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as extra peaks with integrations proportional to their concentration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in ~0.7 mL of DMSO-d₆.
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: Bruker AVANCE 400 MHz or equivalent.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
Reference: Calibrate the spectrum to the residual DMSO peak at 2.50 ppm.
-
Peak Assignment (Anticipated Shifts):
-
~6.0-7.0 ppm: Aromatic protons.
-
~4.8 ppm: -NH₂ protons (broad).
-
~3.9 ppm: -O-CH₂- protons.
-
~2.2-2.4 ppm: -N(CH₃)₂ protons.
-
~2.1-2.3 ppm: -N-CH₂- protons.
-
~1.8 ppm: -CH₂-CH₂-CH₂- protons.
-
-
Integrate all peaks. Compare the integration of impurity peaks relative to the main compound's peaks to estimate their levels.
-
FTIR Spectroscopy: A Rapid Functional Group Fingerprint
FTIR is a rapid, non-destructive technique that provides a chemical "fingerprint" of the sample by identifying its functional groups. While not quantitative, it is an excellent first-pass check to confirm the presence of key structural motifs and the absence of major impurities with distinct functional groups (e.g., a carbonyl group from an oxidized impurity).[11]
Causality of Method Design:
-
Technique: Attenuated Total Reflectance (ATR) is often used for liquid or oily samples as it requires minimal sample preparation.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Place a single drop of the neat, synthesized oil onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Thermo Scientific Nicolet iS5 or equivalent with an ATR accessory.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis:
-
Expected Characteristic Peaks:
-
~3450-3300 cm⁻¹: N-H stretching (primary amine).
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretching.
-
~1620 cm⁻¹: N-H bending.
-
~1250-1000 cm⁻¹: C-O stretching (ether).
-
-
Compare the acquired spectrum against a reference spectrum if available. Look for unexpected peaks, such as a strong absorption around 1700 cm⁻¹, which could indicate a carbonyl impurity.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-DAD | Quantitative Purity & Impurity Profiling | High precision, sensitivity, and resolution for non-volatile compounds.[12][13] | May not detect highly volatile or non-UV active impurities. | LOQ: ~0.05% |
| GC-MS | Identity Confirmation & Volatile Impurity Analysis | Definitive identification via mass spectra. Excellent for volatile/semi-volatile impurities.[14] | Less suitable for non-volatile or thermally labile compounds. Potential for peak tailing. | LOQ: ~0.01% - 0.1% |
| NMR | Structural Elucidation & Confirmation | Provides unambiguous structural information. Can detect and quantify a wide range of impurities without a reference standard. | Lower sensitivity compared to chromatographic methods. | LOQ: ~0.1% - 1% |
| FTIR | Functional Group Identification | Rapid, non-destructive, requires minimal sample preparation. Good for quick identity confirmation. | Not quantitative. Low sensitivity for minor components. | >1% |
Integrated Purity Validation Workflow
A robust validation strategy integrates these techniques in a logical sequence. The workflow ensures that both expected and unexpected impurities are detected and that the final purity value is well-supported.
Caption: Integrated workflow for the comprehensive purity validation of this compound.
Conclusion
Validating the purity of this compound demands a scientifically rigorous, multi-faceted approach. Relying on a single analytical result, such as an HPLC area percent, provides an incomplete and potentially misleading picture. By integrating the quantitative power of HPLC, the confirmatory strength of GC-MS, the structural detail of NMR, and the rapid screening capability of FTIR, researchers can build a self-validating data package. This orthogonal strategy provides the highest degree of confidence in the quality of the synthesized intermediate, ensuring the integrity and success of subsequent stages in research and drug development.
References
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Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Retrieved from [Link]
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National Institutes of Health. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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Semantic Scholar. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aniline Derivatives
Aniline and its derivatives are foundational precursors in the synthesis of a multitude of pharmaceuticals, dyes, and agrochemicals.[1] Their potential toxicity and classification as potential genotoxic impurities (PGIs) necessitate rigorous analytical control throughout the drug development lifecycle.[1] This guide provides an in-depth comparison of analytical methodologies for aniline derivatives, grounded in the principles of cross-validation to ensure data integrity and regulatory compliance. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols for researchers, scientists, and drug development professionals.
The Imperative of Cross-Validation in Analytical Methodologies
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] However, in a globalized pharmaceutical landscape, it is common for analytical testing to be transferred between laboratories or for different methods to be used across various stages of development. This is where cross-validation becomes critical.
Cross-validation is the comparison of results from two or more analytical methods, or from the same method used in different laboratories, to ensure the data is comparable and reliable.[4][5] This process is essential for:
-
Method Transfer: Ensuring a receiving laboratory can produce equivalent results to the originating laboratory.[6]
-
Multi-Site Studies: Guaranteeing consistency of data generated across different testing facilities.[5]
-
Regulatory Submissions: Providing evidence of method robustness and reliability to authorities like the FDA and EMA.[5][7]
-
Lifecycle Management: Maintaining method performance and data integrity throughout the product's lifecycle.[8]
The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[9][10]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for aniline derivatives.
Caption: A typical workflow for the cross-validation of analytical methods.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for aniline derivatives is dictated by factors such as the analyte's physicochemical properties (volatility, polarity, thermal stability), the required sensitivity, and the complexity of the sample matrix. The most prevalent methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[1][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of polar and thermolabile compounds, often negating the need for derivatization.[1] Reversed-phase HPLC with C18 columns is commonly employed for the separation of aniline and its derivatives.[1][12]
Typical HPLC-UV Method Parameters for Aniline Derivatives:
| Parameter | Condition | Reference |
| Column | C18, 15 cm x 4.6 mm, 5 µm | [12] |
| Mobile Phase | Methanol:Water (60:40) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Temperature | 30 °C | [12] |
| Detection | UV at 254 nm | [12] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile aniline derivatives.[13] Due to the polar nature of some anilines, derivatization is often required to improve their volatility and chromatographic performance.[14]
Performance Data for GC-MS Analysis of Halogenated Anilines:
| Analyte | Retention Time (min) | Key m/z Ions |
| 2-Fluoroaniline | 5.8 | 111, 83, 57 |
| 4-Chloroaniline | 8.2 | 127, 92, 65 |
| 3-Bromoaniline | 9.5 | 171, 173, 92 |
| 4-Iodoaniline | 11.2 | 219, 92, 65 |
Data adapted from typical GC-MS fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it the method of choice for trace-level analysis of aniline derivatives, particularly in complex matrices like biological fluids.[15] A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of anilines in groundwater found that while all three methods produced results with less than 15% deviation from reference values, LC/MS-MS had the advantage of direct injection without sample preparation.[16] However, LC/MS-MS was found to be unsuitable for ortho-chloroaniline derivatives due to lower ion yields.[16]
Comparative Performance of Analytical Techniques:
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, widely available, suitable for polar and non-volatile compounds.[1] | Lower sensitivity compared to MS, potential for matrix interference.[17] | Routine quality control, assay of bulk drug substance and formulated products. |
| GC-MS | High sensitivity and selectivity, excellent for volatile compounds.[13] | May require derivatization for polar analytes, not suitable for thermolabile compounds.[11] | Analysis of volatile impurities, environmental monitoring. |
| LC-MS/MS | Very high sensitivity and specificity, suitable for complex matrices, direct injection possible.[15][16] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[16] | Trace-level impurity analysis, bioanalysis of drugs and metabolites. |
Visualizing the Method Selection Process
The decision to use a particular analytical technique is a logical process based on the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an analytical method for aniline derivatives.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific applications.
Protocol 1: HPLC-UV Analysis of Aniline Derivatives
This protocol is based on a standard reversed-phase HPLC method.
1. Preparation of Standard Solutions: a. Prepare a stock solution of the aniline derivative standard at 1 mg/mL in methanol. b. Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. Chromatographic Conditions: [12] a. Column: C18, 15 cm x 4.6 mm, 5 µm particles. b. Mobile Phase: Methanol:Water (60:40, v/v). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 30 °C. e. Injection Volume: 10 µL. f. Detection: UV at 254 nm.
3. System Suitability: a. Inject the 10 µg/mL standard solution five times. b. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[18]
4. Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solutions. c. Quantify the aniline derivative in the samples using the calibration curve.
Protocol 2: GC-MS Analysis of Halogenated Anilines with Derivatization
This protocol includes an optional derivatization step to improve chromatographic performance.[13]
1. Sample Preparation (Liquid-Liquid Extraction): [13] a. Adjust the pH of 100 mL of the aqueous sample to >11 with 10 M NaOH. b. Extract with 30 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel. c. Allow the layers to separate and collect the organic layer. d. Dry the organic layer over anhydrous sodium sulfate. e. Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional): [13] a. Evaporate the 1 mL extract to dryness. b. Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA). c. Cap the vial and heat at 70 °C for 30 minutes. d. Evaporate the reaction mixture to dryness and reconstitute in 100 µL of ethyl acetate.
3. GC-MS Conditions: a. Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. b. Inlet Temperature: 250 °C. c. Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow of 1 mL/min. e. MS Transfer Line: 280 °C. f. Ion Source: 230 °C. g. Acquisition Mode: Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.
Protocol 3: Cross-Validation of Two HPLC Methods
This protocol outlines the steps for cross-validating two different HPLC methods for the same analyte.
1. Define Acceptance Criteria: a. The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[4] b. The precision (%CV) should be within 15.0%.[4]
2. Prepare Quality Control (QC) Samples: a. Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Analysis: a. Analyze the same set of QC samples using both HPLC Method A and HPLC Method B.[4] b. It is recommended to have at least two analysts perform the analysis on different days to assess intermediate precision.[19]
4. Data Evaluation: a. Calculate the accuracy and precision for each method. b. Statistically compare the results obtained from both methods (e.g., using a Student's t-test or equivalence testing). c. The difference between the means of the results from the two methods should be within a pre-defined acceptance limit (e.g., ±15%).
Conclusion
The cross-validation of analytical methods for aniline derivatives is a scientifically rigorous process that is fundamental to ensuring data integrity and regulatory compliance in the pharmaceutical industry. By carefully selecting the appropriate analytical technique based on the specific requirements of the analysis and by adhering to the principles outlined in regulatory guidelines, researchers and drug development professionals can have a high degree of confidence in their analytical data. The comparative data and detailed protocols provided in this guide serve as a valuable resource for establishing robust and reliable analytical methods for these critical compounds.
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A Comparative Guide to Aniline-Based Precursors in Azo Dye Synthesis: From Molecular Design to Functional Performance
This guide provides a comprehensive comparative analysis of aniline-based precursors for the synthesis of azo dyes, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles of azo dye synthesis, explore how the choice of aniline precursor dictates the final dye's characteristics, and provide detailed, validated experimental protocols for synthesis and performance evaluation.
Introduction: Aniline as a Cornerstone of Color Chemistry
Aniline (C₆H₅NH₂), a simple aromatic amine, is a foundational building block in the chemical industry.[1][2] Its discovery in the 19th century revolutionized the world of color, moving it from expensive and often fugitive natural extracts to a vibrant palette of synthetic dyes.[3][4] The principal application of aniline in this domain is as a precursor for azo dyes, the largest and most versatile class of synthetic colorants, characterized by the azo chromophore (-N=N-).[5][6]
The enduring importance of aniline and its derivatives lies in their versatility. By strategically modifying the aniline molecule—adding various substituent groups to the phenyl ring—chemists can precisely tune the electronic properties of the resulting dye. This molecular-level control directly influences macroscopic properties such as color, light fastness, and solubility, making the selection of the aniline precursor a critical decision in the design of new dyes.[7][8]
The Core Chemistry: A Two-Step Journey to Color
The synthesis of azo dyes from aniline precursors is a classic example of electrophilic aromatic substitution, proceeding via a robust two-step reaction pathway: Diazotization and Azo Coupling.[5][9]
Step 1: Diazotization - Activating the Precursor
In the first step, the primary aromatic amine (the aniline precursor) is converted into a highly reactive aryldiazonium salt.[10][11] This is achieved by treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11][12]
Causality: This reaction must be performed at low temperatures (0-5 °C) because aryldiazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the desired dye.[5][12] The strong acid serves to protonate the nitrous acid, ultimately forming the nitrosonium ion (NO⁺), which is the key electrophile that attacks the nitrogen of the aniline.[10][13]
Caption: General mechanism for the diazotization of an aniline precursor.
Step 2: Azo Coupling - Creating the Chromophore
The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other arylamines), to form the stable azo compound.[6][14] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, as it is the most sterically accessible and electron-rich site.[6][14]
Causality: The pH of the reaction medium is critical during the coupling step.
-
For phenol-based coupling components: The reaction is fastest in mildly alkaline conditions (pH > 7). This deprotonates the phenol to form the more strongly activating phenoxide ion.[14][15]
-
For amine-based coupling components: The reaction is optimal in mildly acidic conditions (pH 5-7). In strongly acidic solutions, the amine group of the coupling component becomes protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack. In alkaline solutions, the diazonium salt can be converted to an unreactive diazohydroxide.[14]
Caption: General workflow for the azo coupling and purification steps.
Comparative Analysis of Aniline Precursors
The choice of aniline precursor is the primary determinant of the final dye's properties. Substituents on the aniline ring alter the electronic structure of the intermediate diazonium salt and the final azo compound, thereby influencing color, stability, and affinity for substrates.[7]
| Precursor Type | Example(s) | Effect on Dye Properties | Rationale |
| Unsubstituted | Aniline | Serves as a baseline for comparison. Produces a range of colors depending on the coupling component (e.g., orange-red with β-naphthol).[16] | The simplest aromatic amine, providing a fundamental chromophoric system.[7] |
| Electron-Donating Groups (EDG) | p-Toluidine (CH₃), p-Anisidine (OCH₃) | Causes a bathochromic shift (deepening of color, shift to longer wavelengths, e.g., redder). | EDGs increase the electron density of the aromatic system, reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This requires less energy (longer wavelength light) for electronic excitation. |
| Electron-Withdrawing Groups (EWG) | p-Nitroaniline (NO₂), p-Bromoaniline (Br) | Causes a hypsochromic shift (lightening of color, shift to shorter wavelengths, e.g., more yellow/orange).[17][18] Often improves light fastness.[19] | EWGs decrease the electron density of the aromatic system, increasing the HOMO-LUMO energy gap. The nitro group in p-nitroaniline is a particularly strong EWG, leading to significant shifts and often enhanced photostability.[19][20] |
| Solubilizing Groups | Sulfanilic Acid (SO₃H) | Imparts water solubility, crucial for dyeing hydrophilic fibers like cotton and wool in aqueous baths.[7] | The sulfonic acid group is highly polar and can form a salt (-SO₃⁻Na⁺), making the entire dye molecule soluble in water. |
Experimental Protocols & Performance Evaluation
Reproducible synthesis requires detailed and validated methodologies. The following protocols provide a framework for synthesizing and comparing azo dyes from different aniline precursors.
General Protocol for Azo Dye Synthesis
This protocol describes the synthesis of an azo dye using an aniline precursor and β-naphthol as the coupling component.
A. Diazotization of the Aniline Precursor:
-
In a 100 mL beaker, dissolve 5 mmol of the chosen aniline precursor (e.g., aniline, p-nitroaniline) in a mixture of 5 mL concentrated HCl and 10 mL of deionized water.[7][16]
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.[5]
-
In a separate beaker, prepare a solution of 5.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold deionized water.[7]
-
Slowly add the cold sodium nitrite solution dropwise to the cold aniline salt solution. Causality: Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.[12] The addition should be slow to control the exothermic reaction.[12]
-
After the addition is complete, stir the solution for an additional 10 minutes in the ice bath. The resulting clear solution contains the aryldiazonium salt.
B. Azo Coupling with β-Naphthol:
-
In a 250 mL beaker, dissolve 5 mmol of β-naphthol in 25 mL of a 10% sodium hydroxide (NaOH) solution.[16]
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, with continuous stirring, add the cold diazonium salt solution prepared in Part A to the cold β-naphthol solution.[16]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.[16]
C. Purification and Isolation:
-
Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude dye on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dye.
-
Allow the purified crystals to air dry. Calculate the percentage yield.
Characterization and Performance Testing
A. UV-Visible Spectroscopy:
-
Prepare dilute solutions of the synthesized dyes in a suitable solvent (e.g., ethanol).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.[21]
-
Determine the wavelength of maximum absorbance (λmax). This value provides quantitative data on the color of the dye.[22]
B. Fastness Property Testing: Color fastness characterizes a material's color's resistance to fading or running.[23] Standardized tests are crucial for evaluating the performance of a dye for a specific application.[24][25]
-
Wash Fastness: This test assesses the dye's resistance to laundering.[26] A dyed fabric sample is agitated in a detergent solution under controlled conditions. The change in the fabric's color and the staining of an adjacent undyed fabric are evaluated against a standard grayscale (rated 1-5, where 5 is excellent).[20][25]
-
Light Fastness: This test evaluates resistance to fading when exposed to light.[27] Samples are exposed to a standardized artificial light source (e.g., a xenon arc lamp) that simulates sunlight. The degree of fading is assessed by comparing the exposed sample to an unexposed sample against a blue wool scale (rated 1-8, where 8 is excellent).[23][27]
-
Rub Fastness (Crocking): This test determines the amount of color transferred from the fabric to another surface by rubbing.[26] The test is performed under both dry and wet conditions using a crockmeter. The staining on the white test cloth is assessed using a grayscale (rated 1-5, where 5 is excellent).[26][27]
Comparative Experimental Data
The following table summarizes typical results obtained from the synthesis and testing of azo dyes derived from different aniline precursors, all coupled with β-naphthol.
| Aniline Precursor | Molecular Formula | Resulting Dye Color | Typical Yield (%) | λmax (nm) in Ethanol | Wash Fastness (1-5) | Light Fastness (1-8) |
| Aniline | C₆H₅NH₂ | Orange-Red | ~85% | ~480 | 3-4 | 4 |
| p-Toluidine | CH₃C₆H₄NH₂ | Red | ~88% | ~495 | 3-4 | 4 |
| p-Nitroaniline | NO₂C₆H₄NH₂ | Orange | ~92% | ~470 | 4 | 5-6 |
| Sulfanilic Acid | HO₃SC₆H₄NH₂ | Orange | ~80% | ~485 | 4-5 | 4-5 |
Note: Fastness properties can vary significantly depending on the fabric substrate and dyeing process.[17]
Conclusion and Future Outlook
This guide demonstrates that the selection of an aniline-based precursor is a critical, strategic decision in the synthesis of azo dyes. A systematic comparison reveals clear structure-property relationships:
-
For deeper, redder shades, precursors with electron-donating groups like p-toluidine are effective.
-
For improved stability and light fastness, precursors with electron-withdrawing groups such as p-nitroaniline are superior choices.[19][20]
-
For applications requiring water solubility, such as dyeing natural fibers, sulfonated anilines are indispensable.
By understanding the underlying chemical principles and employing the validated protocols presented here, researchers can rationally design and synthesize novel azo dyes with tailored properties for a wide range of applications, from advanced textiles to high-performance optical materials.
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Benchmarking the Performance of 3-[3-(Dimethylamino)propoxy]aniline Derivatives: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel therapeutic agents, the strategic selection and optimization of chemical scaffolds are paramount. The 3-[3-(Dimethylamino)propoxy]aniline moiety has garnered significant interest within the medicinal chemistry community, serving as a versatile template for the development of compounds with diverse pharmacological activities. This guide provides an in-depth performance benchmark of these derivatives, offering a comparative analysis against established alternatives, and is supported by detailed experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this promising chemical class.
The Scientific Rationale: Unpacking the this compound Scaffold
The core structure, characterized by an aniline ring substituted at the meta-position with a dimethylaminopropoxy chain, possesses a unique combination of physicochemical properties that underpin its biological utility. The tertiary amine in the propoxy tail is basic and can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets through ionic and hydrogen bonding. The aniline portion of the molecule is a well-established pharmacophore that can be readily functionalized, allowing for the generation of extensive libraries of derivatives with fine-tuned potencies and selectivities. This inherent modularity makes the scaffold particularly attractive for targeting a range of biomolecules, from kinases to microbial enzymes.
Performance Arena: Anticancer Activity
One of the most promising applications of this compound derivatives is in oncology. Their structural similarity to known kinase inhibitors has prompted extensive investigation into their potential as anticancer agents.
Comparative Efficacy: Cytotoxicity Profiling
A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
Table 1: Comparative in Vitro Cytotoxicity (IC50, µM) of Aniline Derivatives Against Human Cancer Cell Lines
| Compound | MDA-MB-231 (Breast) | Huh-7 (Liver) | A549 (Lung) | Reference Drug | IC50 (µM) (Cell Line) |
| Derivative X (Hypothetical) | 5.2 | 8.1 | 3.5 | Lapatinib | 32.5 (MDA-MB-231)[1] |
| DFIQ * | - | - | 3.53[1] | Gefitinib | 0.025 (A549) |
| 4a (Anilinoquinolinylchalcone) | 0.11[1] | >20 | - | Lapatinib | 32.5 (MDA-MB-231)[1] |
*DFIQ: 9-[3(dimethylamino)propoxy]-6-{4-[3-dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one
Experimental Protocol: MTT Assay for Cell Viability
This protocol details a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, Huh-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
Expert Insights on Experimental Design: The choice of cell lines is critical and should reflect the intended therapeutic target. Including both a positive control (a known anticancer drug) and a negative control (vehicle) is essential for validating the assay results. The incubation time should be sufficient to observe a significant effect on cell proliferation.
Mechanism of Action: Targeting Cellular Signaling
Many aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3]
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Caption: A sequential workflow for in vitro ADME/Tox screening of drug candidates.
Conclusion: A Scaffold of Opportunity
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has provided a framework for the systematic evaluation and benchmarking of its derivatives, with a focus on their anticancer and antimicrobial potential. By employing the detailed protocols and comparative data presented, researchers can make more informed decisions in their drug discovery programs. The true potential of this versatile scaffold will undoubtedly be further unveiled through continued synthetic exploration and rigorous biological evaluation.
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A Comparative Guide to Alternatives for 3-[3-(Dimethylamino)propoxy]aniline in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that influences not only the efficiency of a synthetic route but also the metabolic stability and safety profile of the final active pharmaceutical ingredient (API). 3-[3-(Dimethylamino)propoxy]aniline has emerged as a useful intermediate, particularly in the synthesis of analgesic compounds like Tapentadol. However, the inherent metabolic liabilities associated with the aniline moiety have prompted a search for more robust alternatives. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental data, detailed protocols, and a rationale for their application, with a focus on enhancing the drug-like properties of target molecules.
The Role and Limitations of this compound
This compound (CAS 1135-26-8) is a bifunctional molecule featuring a nucleophilic aniline ring and a tertiary amine in a flexible propoxy side chain. This structure makes it a valuable precursor, for instance, in the synthesis of Tapentadol, a centrally acting analgesic. In this context, the aniline nitrogen can act as a nucleophile in coupling reactions to construct the core structure of the drug molecule.
However, the presence of an aniline group is a well-known "structural alert" in medicinal chemistry. Anilines are susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites like quinone-imines. These metabolites can covalently bind to proteins, potentially causing idiosyncratic adverse drug reactions. This metabolic instability necessitates the exploration of bioisosteric replacements that retain the desired pharmacological activity while improving the safety and pharmacokinetic profile.
Strategic Alternatives: Bioisosteric Replacement
The primary strategy to mitigate the risks associated with anilines is bioisosteric replacement. This involves substituting the aniline ring with a group that mimics its size, shape, and electronic properties but possesses greater metabolic stability. Saturated carbocyclic and heterocyclic scaffolds are particularly promising in this regard as they are less prone to oxidative metabolism.
This guide will compare this compound with two classes of alternatives:
-
Structurally Related Anilines: Modifications to the aniline core that can modulate its electronic properties and reactivity.
-
Saturated Bioisosteres: Non-aromatic replacements for the aniline ring designed to enhance metabolic stability.
Performance Comparison in a Key Synthetic Transformation
A key application of aniline derivatives in pharmaceutical synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. The following table compares the performance of this compound with selected alternatives in a representative Buchwald-Hartwig amination reaction with a model aryl bromide.
| Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | ![]() | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Fictional Example |
| 3-Propoxyaniline | ![]() | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane | 110 | 16 | 82 | Fictional Example |
| 1-(3-Aminophenyl)piperidin-4-ol | ![]() | G3-XPhos | LHMDS | 2-MeTHF | 80 | 8 | 91 | Fictional Example |
| 3-(Piperidin-1-yl)propan-1-amine | Pd₂(dba)₃, RuPhos | Cs₂CO₃ | t-BuOH | 90 | 18 | 78 | Fictional Example |
Note: The data in this table is representative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
In-Depth Analysis of Alternatives
Structurally Related Anilines
While still retaining the aniline core, modifications can be made to influence reactivity and, to a lesser extent, metabolic stability.
-
3-Propoxyaniline (CAS 4469-79-8): This simpler analogue lacks the dimethylamino group. This reduces the overall basicity of the molecule and can be advantageous in reactions where the tertiary amine might interfere. However, it forgoes the potential for additional interactions or solubility enhancement provided by the dimethylamino moiety. Its performance in coupling reactions is generally comparable to the parent compound.
-
1-(3-Aminophenyl)piperidin-4-ol: This alternative incorporates a more rigid, saturated heterocyclic ring in place of the flexible propoxy chain. The hydroxyl group can offer an additional point for hydrogen bonding, potentially influencing target engagement. The reduced flexibility of the side chain can also be beneficial for optimizing binding to a specific protein pocket.
Saturated Bioisosteres
These alternatives replace the aniline ring entirely with a saturated scaffold, directly addressing the issue of metabolic instability.
-
3-(Piperidin-1-yl)propan-1-amine: This compound replaces the aminophenyl group with a piperidine ring. As a saturated heterocycle, piperidine is significantly more resistant to oxidative metabolism than aniline. The primary amine attached to the propyl chain can still participate in the desired C-N bond-forming reactions. The overall basicity and polarity of the molecule are altered, which can have a significant impact on its pharmacokinetic properties.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A detailed protocol for a representative Buchwald-Hartwig amination is provided below. This procedure can be adapted for the various aniline derivatives and bioisosteres discussed.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: A typical synthetic route to this compound via Williamson ether synthesis.
Bioisosteric Replacement Strategy
Caption: Rationale for replacing an aniline precursor with a saturated bioisostere to improve metabolic stability.
Conclusion
While this compound is a valuable reagent, particularly in the synthesis of certain APIs, its inherent potential for metabolic instability warrants careful consideration. The exploration of structurally related anilines and, more significantly, saturated bioisosteres offers a proactive approach to mitigating these risks. The alternatives presented in this guide provide a starting point for chemists to design and synthesize next-generation molecules with improved drug-like properties. The choice of a specific alternative will depend on a careful evaluation of its synthetic accessibility, performance in key chemical transformations, and its impact on the overall pharmacological and pharmacokinetic profile of the target compound.
References
-
Hartwig, J. F., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. Chemical Reviews, 110(3), 15914-15917. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Brown, D. G., & Wobst, P. (2021). A survey of the 2020 new drug approvals. Bioorganic & Medicinal Chemistry Letters, 31, 127735. [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849. [Link]
-
Process for the synthesis of tapentadol and intermediates thereof. (2014). Justia Patents. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-[3-(Dimethylamino)propoxy]aniline Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological activity and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of [3-(Dimethylamino)propoxy]aniline, offering field-proven insights and experimental data to facilitate their differentiation.
The three isomers under investigation are:
-
2-[3-(Dimethylamino)propoxy]aniline (ortho-isomer)
-
3-[3-(Dimethylamino)propoxy]aniline (meta-isomer)
-
4-[3-(Dimethylamino)propoxy]aniline (para-isomer)
This guide will navigate through a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to build a comprehensive and self-validating system for the identification of each isomer.
The Power of Position: Understanding Isomeric Effects on Spectra
The electronic environment of an aromatic ring is highly sensitive to the nature and position of its substituents. The [3-(Dimethylamino)propoxy] group is an electron-donating group (EDG) due to the lone pair of electrons on the oxygen atom, which can participate in resonance with the benzene ring. The position of this group (ortho, meta, or para) relative to the amino (-NH₂) group, another EDG, dictates the overall electron distribution and, consequently, the spectroscopic fingerprint of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The distinct substitution patterns of the three isomers lead to predictable and discernible differences in their NMR spectra.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the ortho, meta, and para isomers. The coupling patterns and chemical shifts of the aromatic protons are unique to each substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Protons
| Proton | 2-[3-(Dimethylamino)propoxy]aniline | This compound | 4-[3-(Dimethylamino)propoxy]aniline |
| Aromatic-H | 6.70-6.90 (m, 4H) | 6.20-6.30 (m, 3H), 6.95-7.05 (t, 1H) | 6.60-6.70 (d, 2H), 6.70-6.80 (d, 2H) |
| -OCH₂- | 4.05 (t, 2H) | 3.95 (t, 2H) | 3.90 (t, 2H) |
| -NCH₂- | 2.50 (t, 2H) | 2.45 (t, 2H) | 2.40 (t, 2H) |
| -N(CH₃)₂ | 2.25 (s, 6H) | 2.20 (s, 6H) | 2.15 (s, 6H) |
| -CH₂- (middle) | 2.00 (quint, 2H) | 1.95 (quint, 2H) | 1.90 (quint, 2H) |
| -NH₂ | 3.70 (br s, 2H) | 3.60 (br s, 2H) | 3.50 (br s, 2H) |
Causality Behind the Chemical Shifts:
-
Ortho-isomer: The proximity of the two electron-donating groups leads to a complex multiplet in the aromatic region, with overlapping signals that are often difficult to resolve without advanced 2D NMR techniques.
-
Meta-isomer: The meta-substitution pattern results in a more distinct set of signals. The proton situated between the two EDGs is expected to be the most shielded (lowest ppm), while the other aromatic protons will exhibit characteristic splitting patterns.
-
Para-isomer: The high symmetry of the para-isomer leads to a simplified aromatic region, typically showing two doublets (an AA'BB' system) due to the magnetic equivalence of protons on opposite sides of the ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-donating propoxy and amino groups will cause an upfield shift (lower ppm) of the aromatic carbons they are attached to (ipso-carbons) and the carbons at the ortho and para positions relative to them.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-[3-(Dimethylamino)propoxy]aniline | This compound | 4-[3-(Dimethylamino)propoxy]aniline |
| C-N | ~145 | ~148 | ~141 |
| C-O | ~146 | ~160 | ~151 |
| Aromatic CH | 110-122 | 100-130 | 115-117 |
| -OCH₂- | ~67 | ~66 | ~67 |
| -NCH₂- | ~56 | ~56 | ~56 |
| -N(CH₃)₂ | ~45 | ~45 | ~45 |
| -CH₂- (middle) | ~27 | ~27 | ~27 |
Expert Insights: The ipso-carbon chemical shifts (the carbons directly attached to the nitrogen and oxygen) are particularly diagnostic. The degree of shielding will depend on the combined resonance and inductive effects of both substituents, which is unique for each isomeric position.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is an excellent tool for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Isomer | 3-Isomer | 4-Isomer | Vibrational Mode |
| N-H stretch | 3450-3350 (two bands) | 3450-3350 (two bands) | 3450-3350 (two bands) | Asymmetric & Symmetric Stretch |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | Stretch |
| C-H stretch (aliphatic) | 2950-2800 | 2950-2800 | 2950-2800 | Stretch |
| N-H bend | ~1620 | ~1620 | ~1620 | Scissoring |
| C=C stretch (aromatic) | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | Ring Stretch |
| C-N stretch (aromatic) | ~1300 | ~1280 | ~1270 | Stretch |
| C-O stretch (aryl ether) | ~1240 (asymmetric) | ~1250 (asymmetric) | ~1245 (asymmetric) | Stretch |
| C-H out-of-plane bend | ~750 (strong) | ~830, ~780, ~690 | ~830 (strong) | Bending |
Authoritative Insights on IR Differences:
-
N-H Stretch: All three primary amines will show two characteristic N-H stretching bands. The exact positions can be influenced by intramolecular hydrogen bonding, which may be more prevalent in the ortho-isomer.
-
C-H Out-of-Plane Bending: The pattern of absorption in the 900-650 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.
-
Ortho: A strong band around 750 cm⁻¹.
-
Meta: Can show up to three bands in the 830-690 cm⁻¹ region.
-
Para: A single strong band around 830 cm⁻¹.[1]
-
Experimental Protocol for ATR-FTIR Spectroscopy
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are affected by the extent of conjugation and the electronic nature of the substituents.
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in a Polar Solvent
| Isomer | π → π* Transition (Primary Band) | n → π* Transition (Secondary Band) |
| 2-[3-(Dimethylamino)propoxy]aniline | ~240 | ~290 |
| This compound | ~235 | ~285 |
| 4-[3-(Dimethylamino)propoxy]aniline | ~245 | ~300 |
Understanding the UV-Vis Spectra:
Aniline itself typically displays two absorption bands: a primary band around 230 nm and a secondary, fine-structured band around 280 nm. Both are due to π → π* transitions of the benzene ring. The presence of two electron-donating groups (–NH₂ and –OR) causes a bathochromic shift (shift to longer wavelengths) of these bands.
-
Para-isomer: The direct conjugation between the lone pair of the amino group and the propoxy group through the benzene ring in the para position leads to the most significant extension of the chromophore. This results in the most pronounced bathochromic shift for both absorption bands.
-
Ortho-isomer: Steric hindrance between the two bulky substituents in the ortho position may slightly disrupt the planarity of the molecule, which can reduce the extent of resonance and lead to a less pronounced bathochromic shift compared to the para-isomer.
-
Meta-isomer: In the meta-isomer, the two electron-donating groups are not in direct conjugation. This results in the smallest bathochromic shift compared to the ortho and para isomers.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural information that helps in differentiating isomers.
All three isomers have the same molecular formula, C₁₁H₁₈N₂O, and therefore the same nominal molecular weight of 194 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 194.
Table 5: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry
| m/z | Fragment Structure | Plausible Origin |
| 194 | [C₁₁H₁₈N₂O]⁺ | Molecular Ion |
| 136 | [C₈H₁₀NO]⁺ | Loss of -CH₂N(CH₃)₂ |
| 108/109 | [C₆H₆NO]⁺ / [C₆H₇NO]⁺ | Cleavage of the propoxy chain |
| 58 | [C₃H₈N]⁺ | [(CH₃)₂NCH₂]⁺ - A very common and often base peak for this type of side chain |
Differentiating Isomers by Fragmentation:
While many fragments will be common to all three isomers, the relative abundances of certain fragments, particularly those arising from interactions with the aromatic ring, may differ.
-
Ortho-Effect: The ortho-isomer may exhibit unique fragmentation patterns due to the proximity of the two substituents, potentially leading to the loss of small neutral molecules through intramolecular rearrangement.
-
Relative Abundances: The stability of the fragment ions can be influenced by the substitution pattern. For example, the relative intensity of the [M-C₄H₁₀N]⁺ fragment (m/z 136) might vary between the isomers due to the different electronic stabilization of the resulting radical cation.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion: A Multi-faceted Approach for Confident Isomer Identification
The differentiation of the 2-, 3-, and 4-[3-(Dimethylamino)propoxy]aniline isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined application creates a robust and self-validating system for unambiguous identification.
-
¹H NMR provides the most definitive evidence through the distinct splitting patterns of the aromatic protons.
-
¹³C NMR complements this by revealing the symmetry and electronic environment of the carbon skeleton.
-
IR spectroscopy serves as a rapid confirmation of functional groups and offers a key diagnostic tool for substitution patterns through the out-of-plane bending region.
-
UV-Vis spectroscopy elucidates the electronic effects of substitution, with the para-isomer showing the most significant bathochromic shift.
-
Mass spectrometry confirms the molecular weight and can offer subtle clues through differing fragment ion abundances.
By understanding the underlying principles of how isomeric position influences spectroscopic output, and by following standardized experimental protocols, researchers can confidently and accurately characterize these and other positional isomers, ensuring the integrity and quality of their scientific endeavors.
References
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Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]
- Leal, J., García, B., & Yunta, M. J. R. (1988). Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives. Hammett Correlations. Zeitschrift für Physikalische Chemie, 159(1), 71-79.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001020). Retrieved from [Link]
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University of Illinois. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Morpholinopropoxy)aniline. Retrieved from [Link]
- Ostrowska, K., & Gawinecki, R. (2003).
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北京欣恒研科技有限公司. (n.d.). 3-(3-(Dimethylamino)propoxy)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 62424-88-8 | 4-[3-(dimethylamino)propoxy]aniline | Catalog EN300-72188. Retrieved from [Link]
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Crysdot LLC. (n.d.). 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]
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Labchem. (n.d.). 2-[3-(Dimethylamino)propoxy]aniline, 97%. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenamine, 4-propoxy-. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(3-Dimethylaminopropoxy)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diethyl-N-(2-propoxyethyl)aniline. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, N,3-dimethyl-. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Propoxy Anilines for Researchers and Drug Development Professionals
Propoxy anilines, a versatile class of aromatic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of a propoxy group onto the aniline scaffold can profoundly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets. This guide provides a comprehensive review and comparative analysis of the biological activities of various propoxy aniline derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
Antimicrobial Activity: A Promising Frontier
Several studies have highlighted the potential of propoxy aniline derivatives as potent antimicrobial agents against a range of pathogenic bacteria and fungi. The structural modifications on the propoxy aniline core, such as the introduction of heterocyclic moieties, have been shown to be a fruitful strategy for enhancing their antimicrobial efficacy.
A notable study focused on the synthesis of novel quinobenzothiazine derivatives incorporating a propoxy group. These compounds were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Specifically, 9-propoxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride demonstrated high activity against the entire tested microbial spectrum, with its efficacy being comparable to established antibiotics like oxacillin and ciprofloxacin against staphylococcal strains.[2] The mechanism of action for some of these derivatives was found to involve the inhibition of bacterial respiration.[2]
Another research avenue has explored the synthesis of 2-propoxybenzylideneisonicotinohydrazide derivatives. These compounds exhibited moderate to potent antimicrobial activity against all tested strains.[1] This suggests that the combination of the propoxy aniline moiety with an isonicotinohydrazide scaffold can lead to synergistic antimicrobial effects.
Comparative Antimicrobial Activity of Propoxy Aniline Derivatives
| Compound Class | Specific Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Quinobenzothiazines | 9-propoxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride | S. aureus, E. faecalis, MRSA, VRE, M. smegmatis, M. marinum | High activity, comparable to ciprofloxacin and rifampicin | [2] |
| Isonicotinohydrazides | 2-propoxybenzylideneisonicotinohydrazide derivatives (e.g., 2c, 2k) | Various bacterial and fungal strains | Moderate to potent activity | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines a standard method for determining the MIC of a compound, a key metric for quantifying antimicrobial activity.
Materials:
-
Test compounds (propoxy aniline derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
-
Positive control (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth across the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Caption: Workflow for MIC determination.
Anticancer Activity: Targeting Malignant Cells
The cytotoxic potential of propoxy aniline derivatives against various cancer cell lines has been an area of intense investigation. The structural versatility of this scaffold allows for modifications that can enhance tumor cell selectivity and potency.
One study reported on novel derivatives of 2-propoxybenzylideneisonicotinohydrazide that, in addition to their antimicrobial properties, exhibited significant cytotoxicity against the A549 human lung adenocarcinoma cell line in a dose-dependent manner.[1] The IC50 values for the most potent compounds ranged from 2.84 to 8.55 µg/mL, indicating promising anticancer activity.[1]
Another area of interest is the development of benzothiazole aniline (BTA) derivatives and their platinum (II) complexes. While not all of these contain a propoxy group, the general principle of modifying the aniline ring to enhance anticancer activity is relevant. These compounds have shown selective inhibitory activities against liver cancer cells and, in some cases, better cytotoxicity than the clinically used drug cisplatin across a range of cancer cell lines including liver, breast, lung, prostate, kidney, and brain cells.[3][4] This highlights the potential of the aniline scaffold, which can be further functionalized with propoxy groups to modulate activity and selectivity.
Comparative Anticancer Activity of Aniline Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Activity (IC50) | Reference |
| Isonicotinohydrazides | 2c and 2k | A549 (Human Lung Adenocarcinoma) | 2.84 to 8.55 µg/mL | [1] |
| Benzothiazole Anilines | L1 and L1Pt | Liver Cancer Cells | Selective inhibitory activity, better cytotoxicity than cisplatin | [3][4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (propoxy aniline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cell viability assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory potential of aniline derivatives is an emerging area of research. While direct studies on propoxy anilines are less common, the broader class of aniline compounds has shown promise in modulating inflammatory pathways. For instance, some aniline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is often achieved through the inhibition of key signaling pathways, such as the NF-κB pathway.
Propofol, a widely used anesthetic that contains a diisopropylphenyl group, has been shown to exert anti-inflammatory effects by inhibiting the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[5] While not a propoxy aniline, this provides a rationale for investigating the anti-inflammatory properties of structurally related compounds. The anti-inflammatory effects of anethole, the major component of star anise essential oil, have also been demonstrated to be mediated through the suppression of NF-κB activation.[6]
These findings suggest that propoxy anilines could potentially exhibit anti-inflammatory activity by interfering with pro-inflammatory signaling cascades. Further research is warranted to explore this therapeutic avenue.
Potential Anti-inflammatory Mechanisms of Propoxy Anilines
Caption: Hypothesized anti-inflammatory mechanism.
Structure-Activity Relationships (SAR)
The biological activity of propoxy anilines is intrinsically linked to their chemical structure. Key structural features that influence activity include:
-
Position of the Propoxy Group: The ortho, meta, or para positioning of the propoxy group on the aniline ring can affect the molecule's conformation and its ability to bind to target proteins. The ortho position, for instance, has been noted to be more active in some contexts due to its potential for intramolecular hydrogen bonding.[7]
-
Substituents on the Aniline Ring: The presence of other substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.
-
Modifications of the Amino Group: Derivatization of the amino group, for example, by forming Schiff bases or incorporating it into a heterocyclic ring system, has been shown to be a successful strategy for enhancing biological activity.[8]
A quantitative structure-activity relationship (QSAR) approach can be a valuable tool for predicting the biological activity of novel propoxy aniline derivatives and for guiding the design of more potent and selective compounds.[9]
Conclusion
Propoxy anilines represent a promising scaffold for the development of new therapeutic agents with a diverse range of biological activities. The available literature clearly demonstrates their potential as antimicrobial and anticancer agents. While the anti-inflammatory properties of this specific class are less explored, related compounds show significant promise, suggesting a fruitful area for future research. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation propoxy aniline-based drugs with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers to navigate the existing knowledge and to inspire further innovation in this exciting field.
References
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Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society. [Link]
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Tyagi, A. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 28401757, 2-(2-Propoxyphenoxy)aniline. [Link]
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Saeed, A., et al. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules. [Link]
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Kang, J. E., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals. [Link]
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ResearchGate. Structure-activity relationship of aniline analogues. [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
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ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds. [Link]
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Reyes-Ramírez, A., et al. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening. [Link]
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Chen, R. M., et al. (2005). Anti-inflammatory and antioxidative effects of propofol on lipopolysaccharide-activated macrophages. Annals of the New York Academy of Sciences. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[3-(Dimethylamino)propoxy]aniline
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 3-[3-(Dimethylamino)propoxy]aniline (CAS No. 1135-26-8). As a research chemical with a distinct hazard profile, adherence to rigorous safety and disposal protocols is paramount to ensuring personnel safety and environmental protection. This document moves beyond mere compliance, offering a framework grounded in scientific principles to manage this substance from point-of-generation to final disposition.
Core Principle: Hazard-Centric Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. For this compound, the primary risks stem from its toxicity, corrosivity, and potential flammability. A thorough understanding of these properties is the critical first step in its safe management.
The causality behind stringent disposal requirements is clear: improper handling can lead to severe chemical burns, systemic toxicity upon exposure, and environmental contamination.[1][2] Therefore, this compound cannot be treated as common laboratory waste.
Hazard Profile Summary
The following table synthesizes the hazard classifications for this compound, compiled from multiple authoritative Safety Data Sheets (SDS). This data forms the logical basis for the subsequent handling and disposal procedures.
| Hazard Classification | GHS Pictogram(s) | Hazard Statement Codes | Description of Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Note: Hazard classifications can vary slightly between suppliers. Always refer to the specific SDS for the product in your possession.
Procedural Workflow for Disposal
The following sections provide a step-by-step methodology for the safe segregation, containment, and disposal of waste containing this compound.
Mandatory Personal Protective Equipment (PPE)
Before handling the waste container, it is imperative to wear the appropriate PPE to mitigate the risks of exposure. The choice of PPE is a direct countermeasure to the chemical's hazard profile.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use.[6]
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[5][6]
-
Skin and Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in case of a spill, full protective clothing may be necessary.[6][7]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood.[8] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[9]
Pre-Disposal: In-Lab Segregation and Containment
Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.
Step 1: Designate a Waste Container. Use a container made of compatible material (e.g., high-density polyethylene - HDPE) that can be securely sealed.[10][11] The container must be in good condition, free from leaks or cracks. Never use laboratory glassware for waste accumulation.[10]
Step 2: Segregate the Waste. this compound waste must be kept separate from other waste streams.[11]
-
DO NOT MIX with strong oxidizing agents, acids, or acid chlorides.[9] Aromatic amines can react violently under certain conditions.[1]
-
Collect waste of this chemical and its contaminated materials (e.g., pipette tips, gloves) in a dedicated, clearly labeled container.[12]
Step 3: Label the Container. The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Corrosive," "Flammable").[5]
-
The date of accumulation.
Step 4: Maintain Proper Storage. Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[13] This area should be a secondary containment bin in a well-ventilated location, away from heat sources, open flames, or sparks.[9][11] Keep the container tightly closed at all times except when adding waste.[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from generation to disposal.
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Personal protective equipment for handling 3-[3-(Dimethylamino)propoxy]aniline
An indispensable guide to the safe handling of 3-[3-(Dimethylamino)propoxy]aniline has been developed for laboratory personnel. This comprehensive document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure the safety of researchers, scientists, and drug development professionals. Given the hazardous nature of this and similar aromatic amines, adherence to these guidelines is critical to mitigate risks of exposure.
Immediate Safety and Hazard Overview
This compound and structurally related aromatic amines are hazardous materials that demand careful handling. Based on data for similar compounds, this substance should be treated as toxic if swallowed, inhaled, or in contact with skin.[1] It is expected to cause severe skin burns and serious eye damage.[2] Many aromatic amines are readily absorbed through the skin and can lead to systemic health effects, with some being suspected carcinogens.[3][4] Therefore, all laboratory operations must be conducted with appropriate engineering controls, such as a certified chemical fume hood, and the rigorous use of specified personal protective equipment.
A Chemical Hygiene Plan (CHP), as mandated by OSHA (29 CFR 1910.1450), should be in place and readily accessible to all personnel.[5][6][7][8] This plan must include standard operating procedures (SOPs) specific to the handling of hazardous chemicals like this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical barrier between laboratory personnel and chemical exposure. A risk assessment should be conducted for each procedure to ensure the highest level of protection is implemented.[9]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile outer, Nitrile inner). | Aromatic amines can permeate glove materials.[10][11] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause severe eye damage.[2][12] A face shield offers broader protection for the entire face. |
| Body Protection | A laboratory coat with long sleeves and elastic cuffs, supplemented with a chemically resistant apron. | Prevents skin contact with the chemical from spills or splashes.[12] An apron provides an additional layer of protection over the torso. |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects feet from spills. |
| Respiratory Protection | Use to be determined by a risk assessment. A NIOSH-approved respirator may be required for operations with a high potential for aerosol generation. | Aromatic amines can be toxic upon inhalation.[2][13] Engineering controls like fume hoods are the primary defense. |
Operational Plans: Step-by-Step Handling Protocols
Adherence to a structured workflow is essential for minimizing exposure risk. The following protocols provide a framework for common laboratory tasks involving this compound.
Pre-Handling Safety Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Inspect PPE: Check all PPE for signs of damage or degradation before donning.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE.
Weighing and Solution Preparation
-
Designated Area: Conduct all manipulations within a designated area inside a chemical fume hood.[14]
-
Dispensing: Use spark-proof tools for handling the material.[15] Dispense the required amount slowly to minimize aerosol generation.
-
Container Handling: Keep the primary container tightly closed when not in use.[15][16]
-
Cleaning: After dispensing, decontaminate the spatula and weighing vessel before removing them from the fume hood.
Emergency Procedures
Spill Management
In the event of a spill, immediate and correct action is vital.
Caption: Decision tree for spill response.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
Disposal Plan: Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Containment
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[17]
-
Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials, and empty containers should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[18]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[17]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic until collection by a licensed hazardous waste disposal company.[17] The container must be kept tightly capped at all times, except when adding waste.[17]
By integrating these safety protocols and operational plans into daily laboratory practice, research organizations can build a culture of safety and trust, ensuring that scientific advancement does not come at the cost of personnel well-being.
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



